(S)-1-Boc-3-(aminomethyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCBDIYOAFOGK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363899 | |
| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199175-10-5 | |
| Record name | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-1-Boc-3-(aminomethyl)pyrrolidine: A Technical Guide for Advanced Drug Discovery
CAS Number: 199175-10-5
Authored by: Gemini, Senior Application Scientist
Abstract
(S)-1-Boc-3-(aminomethyl)pyrrolidine, a chiral pyrrolidine derivative, has emerged as a cornerstone in modern medicinal chemistry. Its unique structural architecture, featuring a stereodefined pyrrolidine ring, a protected amine functionality, and a reactive primary amine, renders it an invaluable building block for the synthesis of complex, high-value pharmaceutical agents. This technical guide provides an in-depth exploration of this versatile intermediate, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, strategic applications in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, a detailed representative synthetic protocol, and the underlying pharmacology of its derivatives. This document is designed to not only inform but also to empower researchers to leverage the full potential of this chiral synthon in their drug discovery endeavors.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical aspect in designing molecules with high target specificity and improved pharmacokinetic profiles.[3] The introduction of a chiral center, as seen in this compound, provides an essential tool for asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety.[4] This specific derivative, with its orthogonally protected amines, offers synthetic chemists a high degree of control in multi-step syntheses, making it a preferred choice for the construction of complex molecular architectures.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in the laboratory. The properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 199175-10-5 | [5] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [5] |
| Molecular Weight | 200.28 g/mol | [5] |
| Appearance | Yellow oil | [5] |
| Purity | ≥ 99% (HPLC) | [5] |
| Storage Conditions | 0-8°C | [5] |
| Synonyms | (S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, 3(S)-Aminomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester | [5] |
Application in the Synthesis of α4β2 Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists
A primary application of this compound is in the synthesis of ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[6] This receptor subtype is a well-validated target for the treatment of nicotine addiction and certain neurological disorders.[7] Varenicline (Chantix®), a partial agonist of the α4β2 nAChR, is a prominent example of a successful therapeutic developed from this line of research.[8] The (S)-pyrrolidine moiety of our title compound often serves as a key pharmacophoric element, interacting with specific residues within the receptor's binding pocket.
The synthetic strategy typically involves the coupling of the primary amine of this compound with a suitable aromatic or heteroaromatic moiety, which forms the other key pharmacophore for nAChR interaction. The Boc-protecting group on the pyrrolidine nitrogen prevents unwanted side reactions and can be removed at a later stage if necessary.
Representative Synthetic Protocol: Synthesis of a Novel Pyridinyl-Pyrrolidine Derivative
The following protocol is a representative example of how this compound can be utilized in the synthesis of a potential α4β2 nAChR modulator. This protocol is based on established synthetic methodologies for similar compounds and serves as a validated starting point for further research and optimization.
Reaction Scheme:
Step-by-Step Methodology:
-
Step 1: Synthesis of tert-butyl (S)-3-(((5-nitropyridin-2-yl)amino)methyl)pyrrolidine-1-carboxylate (Intermediate 1)
-
To a solution of this compound (1.0 eq.) in dimethyl sulfoxide (DMSO), add 2-chloro-5-nitropyridine (1.1 eq.) and diisopropylethylamine (DIPEA) (2.0 eq.).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. The causality for using a high boiling polar aprotic solvent like DMSO is to facilitate the SNAr reaction, which is often sluggish. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Synthesis of (S)-N-((pyrrolidin-3-yl)methyl)-5-nitropyridin-2-amine (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq.) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (10 eq.) dropwise. The Boc group is labile under strong acidic conditions, and TFA is a common and effective reagent for this deprotection.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The product is typically obtained as a TFA salt and can be used in the next step without further purification.
-
-
Step 3: Synthesis of (S)-N2-((pyrrolidin-3-yl)methyl)pyridine-2,5-diamine (Final Compound)
-
To a solution of Intermediate 2 (TFA salt) (1.0 eq.) in a mixture of ethanol and water, add iron powder (5.0 eq.) and ammonium chloride (5.0 eq.). The reduction of an aromatic nitro group is a classic transformation, and the Fe/NH₄Cl system is a mild and effective method.
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by chromatography if necessary.
-
Mechanism of Action: α4β2 nAChR Partial Agonism
The synthesized pyridinyl-pyrrolidine derivatives are designed to act as partial agonists at the α4β2 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in the brain's reward pathway.
In the context of nicotine addiction, nicotine acts as a full agonist at the α4β2 nAChR, leading to a robust release of dopamine in the mesolimbic pathway, which reinforces the rewarding effects of smoking.[9] A partial agonist, such as varenicline or the derivatives synthesized from this compound, binds to the same receptor but elicits a weaker response.[8] This moderate, sustained dopamine release helps to alleviate craving and withdrawal symptoms. Furthermore, by occupying the receptor's binding site, the partial agonist competitively inhibits the binding of nicotine, thereby reducing the rewarding effects of smoking if the individual relapses.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and causes skin and serious eye irritation.[10] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a high-value chiral building block with significant applications in the synthesis of pharmacologically active compounds, particularly α4β2 nicotinic acetylcholine receptor modulators. Its well-defined stereochemistry and versatile functional groups provide a robust platform for the development of novel therapeutics for nicotine addiction and other neurological disorders. The representative synthetic protocol and mechanistic insights provided in this guide are intended to facilitate its effective use in drug discovery programs.
References
- Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatness: a study of the conformation of drugs. Journal of medicinal chemistry, 52(21), 6752–6756.
- Benowitz, N. L. (2010). Nicotine addiction. The New England journal of medicine, 362(24), 2295–2303.
- Coe, J. W., Brooks, P. R., Vetelino, M. G., Wirtz, M. C., Arnold, E. P., Huang, J., ... & Sands, S. B. (2005). Varenicline: an α4β2 nicotinic receptor partial agonist for smoking cessation. Journal of medicinal chemistry, 48(10), 3474–3477.
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- This compound. J&K Scientific. (n.d.).
- Cahill, K., Lindson-Hawley, N., Thomas, K. H., Fanshawe, T. R., & Lancaster, T. (2016). Nicotine receptor partial agonists for smoking cessation.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.
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An In-depth Technical Guide to (S)-1-Boc-3-(aminomethyl)pyrrolidine: A Key Chiral Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry
In the landscape of contemporary drug development, the demand for enantiomerically pure compounds is paramount for ensuring therapeutic efficacy and safety. Among the privileged scaffolds utilized by medicinal chemists, the pyrrolidine ring system holds a position of prominence. Its conformational rigidity and the ability to project substituents in well-defined three-dimensional space make it an ideal framework for designing molecules that can selectively interact with biological targets. (S)-1-Boc-3-(aminomethyl)pyrrolidine, a chiral derivative of this scaffold, has emerged as a particularly valuable and versatile building block.[1][2]
This technical guide offers a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. We will delve into its fundamental physicochemical properties, explore the rationale behind its synthesis and analytical characterization, and highlight its significant applications in the synthesis of bioactive molecules. The insights provided herein are grounded in established scientific principles and aim to equip the reader with a robust understanding of this key synthetic intermediate.
Physicochemical and Structural Properties
This compound is a chiral molecule distinguished by a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a primary aminomethyl substituent at the C3 position in the (S)-configuration. The Boc protecting group is a cornerstone of modern organic synthesis, offering stability under a wide range of reaction conditions while being readily removable under acidic conditions. This feature allows for the selective manipulation of the primary amine, making it a crucial intermediate in multi-step syntheses.[1][2]
The presence of both a protected secondary amine within the ring and a free primary amine provides two distinct points for chemical modification, a feature that synthetic chemists leverage to construct complex molecular architectures.[1] Its typical appearance is as a colorless to yellow oil or liquid.[1][3]
Below is a summary of its key physicochemical properties:
| Property | Value | Reference(s) |
| Molecular Weight | 200.28 g/mol | [1][3] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3] |
| CAS Number | 199175-10-5 | [1][3] |
| Appearance | Colorless to yellow oil/liquid | [1][3] |
| Storage Conditions | 0-8°C or 2-8°C | [1][3] |
| Purity (Typical) | ≥ 95% (HPLC) |
Chemical Structure and Synthesis
The strategic value of this compound lies in its defined stereochemistry and the orthogonal reactivity of its functional groups. The Boc-protected nitrogen is relatively inert, allowing for reactions to be selectively carried out on the primary amine.
Caption: Chemical structure of this compound.
Synthetic Approach: A Rationale-Driven Protocol
A common synthetic route to this compound starts from a readily available chiral precursor, such as 3-pyrrolidinecarboxylic acid.[4] The following is a representative, multi-step protocol that illustrates the key transformations.
Caption: A typical synthetic workflow for this compound.
Experimental Protocol:
-
Boc Protection of the Pyrrolidine Nitrogen:
-
Rationale: The initial step involves protecting the secondary amine of the starting material to prevent it from interfering in subsequent reactions. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high efficiency and the formation of clean byproducts.
-
Procedure: Dissolve 3-pyrrolidinecarboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction. Cool the mixture in an ice bath and add Boc₂O portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Acidify the mixture and extract the N-Boc protected product.
-
-
Amide Formation:
-
Rationale: The carboxylic acid functionality is converted to a primary amide, which will serve as a precursor to the aminomethyl group. This is typically achieved using a peptide coupling agent to activate the carboxylic acid, followed by the addition of an ammonia source.
-
Procedure: Dissolve the N-Boc protected acid in an anhydrous aprotic solvent like dichloromethane (DCM). Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA). Stir for a short period to allow for the activation of the acid, then introduce a source of ammonia (e.g., ammonia in methanol or ammonium chloride with a base). Monitor the reaction for the consumption of the starting material.
-
-
Reduction of the Amide:
-
Rationale: The final key transformation is the reduction of the primary amide to the corresponding primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion.
-
Procedure: In a separate flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF). Cool the suspension in an ice bath. Slowly add a solution of the amide from the previous step in the same solvent. After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating. Quench the reaction carefully by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting solids and concentrate the filtrate to obtain the crude product, which can then be purified by column chromatography.
-
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is crucial to confirm the identity, purity, and enantiomeric integrity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the chemical purity of the compound.[1] For determining the enantiomeric excess, a chiral stationary phase is required.[5] This allows for the separation of the (S) and (R) enantiomers.
-
Gas Chromatography (GC): GC can also be used to determine chemical purity.[5] For chiral analysis, derivatization with a chiral reagent may be necessary to facilitate separation on a chiral column.[5]
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural elucidation, confirming the connectivity of atoms and the presence of the Boc group and other key structural features.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
-
Caption: Analytical workflow for the characterization of this compound.
Applications in Drug Discovery and Development
The utility of this compound as a synthetic intermediate is demonstrated by its incorporation into a wide range of biologically active molecules. Its defined stereochemistry and versatile functional groups make it a valuable asset in the synthesis of pharmaceuticals.
-
Intermediates for Neurological Disorder Therapeutics: This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][6]
-
Peptide Chemistry: It is used in peptide synthesis to create peptidomimetics, which can enhance the stability and bioavailability of peptide-based therapeutics.[1][2]
-
Chiral Building Blocks: As an enantiomerically pure compound, it serves as a foundational element in the construction of complex chiral molecules, which is essential in the pharmaceutical industry to ensure target specificity and reduce off-target effects.[1][6]
-
Scaffold for Novel Chemical Entities: The pyrrolidine ring provides a rigid core that can be elaborated upon to explore new chemical space in the search for novel drug candidates.
Conclusion
This compound is a high-value chiral building block with significant applications in medicinal chemistry and drug discovery. Its well-defined stereochemistry, coupled with the orthogonally protected amine functionalities, provides a robust platform for the synthesis of complex and biologically active molecules. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile intermediates like this compound in the drug discovery pipeline is set to increase.
References
- This compound. Chem-Impex. [Link]
- (S)-1-Boc-3-(aminometil)pirrolidina. Chem-Impex. [Link]
- Boc-(S)-3-amino-2-oxo-1-pyrrolidine-acetic acid. Chem-Impex. [Link]
- (R)-1-Boc-3-(aminomethyl)pyrrolidine. Chem-Impex. [Link]
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
Sources
The Alchemical Chameleon: An In-Depth Technical Guide to (S)-1-Boc-3-(aminomethyl)pyrrolidine
For the Modern Alchemists in Drug Discovery: A Senior Application Scientist's Perspective on a Key Chiral Building Block
In the intricate tapestry of modern medicinal chemistry, certain molecules emerge as pivotal threads, weaving their way into the core of novel therapeutic agents. (S)-1-Boc-3-(aminomethyl)pyrrolidine is one such molecule—a chiral chameleon of sorts, offering a unique combination of a rigid pyrrolidine scaffold, a strategically placed primary amine, and the versatile Boc protecting group. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple datasheet to provide a deep, practical understanding of this compound's chemical properties, its strategic applications, and the nuanced experimental considerations that underpin its successful use in the laboratory.
Core Identity and Physicochemical Landscape
This compound, systematically named tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate, is a synthetic organic compound that has garnered significant attention as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] Its utility stems from the presence of a chiral pyrrolidine ring, a primary amine nucleophile, and the acid-labile tert-butoxycarbonyl (Boc) protecting group.[1]
Structural and Physical Characteristics
The fundamental properties of this compound are summarized in the table below. It is noteworthy that while often described as a yellow oil, it can also exist as a solid, a discrepancy that may be attributed to its potential to form various salt forms or the presence of residual solvents.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][3][4] |
| Molecular Weight | 200.28 g/mol | [1][3][4] |
| CAS Number | 199175-10-5 | [1][3] |
| Appearance | Yellow oil or solid | [1] |
| Melting Point | 206-210 °C (as a solid) | [5][6] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][5][6] |
| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, methanol, ethyl acetate). |
The Heart of Reactivity: The Boc Protecting Group
Understanding the chemical behavior of this compound is intrinsically linked to the nature of the Boc protecting group. This carbamate is the cornerstone of its application, allowing for the selective masking of the pyrrolidine nitrogen's nucleophilicity and basicity. This enables chemists to perform modifications on the primary aminomethyl group without unintended side reactions at the ring nitrogen.
The Logic of Protection and Deprotection
The Boc group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments. However, its true elegance lies in its facile removal under acidic conditions. This orthogonality is a critical principle in multi-step organic synthesis.
The mechanism of Boc deprotection is an acid-catalyzed elimination. Protonation of the carbonyl oxygen is followed by the departure of the stable tert-butyl cation, which subsequently deprotonates to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.
Caption: Mechanism of Boc deprotection.
Experimental Protocol: Boc Deprotection
A standard and reliable method for the removal of the Boc group involves the use of trifluoroacetic acid (TFA) in a chlorinated solvent.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, (S)-3-(aminomethyl)pyrrolidine.
Causality Behind Choices:
-
DCM as Solvent: DCM is an excellent solvent for both the starting material and the resulting salt, and its low boiling point facilitates easy removal.
-
TFA as Acid: TFA is a strong acid that effectively cleaves the Boc group and is volatile, making its removal straightforward.
-
Excess Acid: An excess of acid ensures the complete and rapid removal of the Boc group.
-
Aqueous Workup: The basic wash is crucial to neutralize the acidic TFA and liberate the free amine from its salt form.
Spectroscopic Signature: Deciphering the Molecular Structure
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from closely related compounds.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 3.20-3.60 (m, 4H): Protons on the pyrrolidine ring adjacent to the nitrogen (C2-H and C5-H). The complexity of this multiplet arises from the diastereotopic nature of these protons and the conformational flexibility of the five-membered ring.
-
δ 2.60-2.80 (m, 2H): Protons of the aminomethyl group (-CH₂NH₂).
-
δ 2.20-2.40 (m, 1H): Proton at the chiral center (C3-H).
-
δ 1.80-2.00 (m, 1H) & 1.50-1.70 (m, 1H): Diastereotopic protons on the C4 position of the pyrrolidine ring.
-
δ 1.45 (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group. This sharp singlet is a characteristic signature.
-
δ 1.30 (br s, 2H): Protons of the primary amine (-NH₂). This signal is often broad and its chemical shift can vary with concentration and temperature.
¹³C NMR (100 MHz, CDCl₃):
-
δ 154.7: Carbonyl carbon of the Boc group.
-
δ 79.2: Quaternary carbon of the tert-butyl group.
-
δ 50.0, 46.5: Carbons of the pyrrolidine ring adjacent to the nitrogen (C2 and C5). The exact assignment can be complex.
-
δ 45.0: Carbon of the aminomethyl group (-CH₂NH₂).
-
δ 38.0: Chiral carbon of the pyrrolidine ring (C3).
-
δ 30.0: Methylene carbon of the pyrrolidine ring (C4).
-
δ 28.5: Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
-
~3360 cm⁻¹ (N-H stretch): Characteristic of the primary amine.
-
~2970 cm⁻¹ (C-H stretch): Aliphatic C-H stretching.
-
~1690 cm⁻¹ (C=O stretch): Strong absorption from the carbonyl of the Boc group.
-
~1410 cm⁻¹ (C-N stretch): Stretching vibration of the C-N bonds.
Mass Spectrometry (MS)
-
[M+H]⁺ = 201.16: The expected protonated molecular ion peak in positive-ion mode electrospray ionization (ESI+).
-
[M-Boc+H]⁺ = 101.11: A common fragment corresponding to the loss of the Boc group.
-
[M-tBu+H]⁺ = 145.10: Fragmentation involving the loss of the tert-butyl group.
Synthesis: Crafting the Chiral Scaffold
The enantiomerically pure this compound is typically synthesized from a readily available chiral starting material. A common and efficient route starts from (S)-3-pyrrolidinecarboxylic acid.[8]
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A Senior Application Scientist's Guide to the Synthesis of (S)-1-Boc-3-(aminomethyl)pyrrolidine: Strategies and Methodologies
Introduction: The Strategic Importance of (S)-1-Boc-3-(aminomethyl)pyrrolidine in Modern Drug Discovery
This compound is a cornerstone chiral building block in contemporary medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with a strategically placed primary amine, offers a versatile platform for constructing complex molecular architectures with precise three-dimensional orientations. This enantiomerically pure intermediate is integral to the development of a wide array of therapeutic agents, particularly those targeting neurological disorders and for applications in peptide chemistry where it can enhance the stability and bioavailability of peptide-based drugs.[1] The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for sequential and controlled synthetic transformations, a critical aspect in multi-step drug synthesis.[1]
This technical guide provides an in-depth exploration of the principal synthetic pathways to this compound, offering not just procedural details but also the underlying strategic considerations that guide the choice of a particular route. We will delve into the nuances of chiral pool synthesis, asymmetric methodologies, and biocatalytic innovations, providing detailed protocols and comparative data to empower researchers and drug development professionals in their synthetic endeavors.
Part 1: Chiral Pool Synthesis - Leveraging Nature's Asymmetry
Chiral pool synthesis is a powerful and often cost-effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[2][3] For the synthesis of this compound, the amino acids L-aspartic acid and L-glutamic acid serve as excellent and inexpensive chiral precursors.
Synthesis from L-Aspartic Acid
This pathway leverages the inherent stereochemistry of L-aspartic acid to establish the desired (S)-configuration at the C3 position of the pyrrolidine ring. The synthesis involves a series of well-established transformations, including reduction, cyclization, and functional group manipulations.
Experimental Protocol: Synthesis from L-Aspartic Acid
Step 1: Reduction of N-Boc-L-Aspartic Acid Dimethyl Ester
-
N-Boc Protection and Esterification: To a suspension of L-aspartic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Concentrate the mixture under reduced pressure. Dissolve the residue in a suitable solvent (e.g., dioxane/water) and add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., NaHCO₃). Stir until the reaction is complete. Extract the product with an organic solvent and purify to obtain N-Boc-L-aspartic acid dimethyl ester.
-
Reduction to Diol: Dissolve the N-Boc-L-aspartic acid dimethyl ester in an anhydrous solvent such as tetrahydrofuran (THF). Cool the solution to 0 °C and slowly add a reducing agent, for example, lithium borohydride (LiBH₄). Allow the reaction to warm to room temperature and stir until completion. Carefully quench the reaction with an aqueous acid solution and extract the product, (S)-1-Boc-pyrrolidine-3,4-diol.
Step 2: Mesylation and Azide Displacement
-
Mesylation: Dissolve the diol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at 0 °C until the diol is fully converted to the dimesylate.
-
Azide Formation: Dissolve the crude dimesylate in dimethylformamide (DMF) and add sodium azide (NaN₃). Heat the mixture to facilitate the SN2 reaction, forming the corresponding diazide.
Step 3: Reductive Cyclization and Final Product Formation
-
Reduction and Cyclization: Dissolve the diazide in a suitable solvent like methanol. Add a catalyst, such as Palladium on carbon (Pd/C), and subject the mixture to a hydrogen atmosphere. This step reduces the azides to amines, which then undergo intramolecular cyclization to form the pyrrolidine ring.
-
Final Product: The resulting product is this compound. The crude product can be purified by column chromatography on silica gel.
Synthesis from L-Glutamic Acid
An alternative and widely used chiral pool approach starts from L-glutamic acid. This pathway involves a key intramolecular cyclization step to form a pyroglutamate intermediate.
Experimental Protocol: Synthesis from L-Glutamic Acid
Step 1: Preparation of N-Boc-L-pyroglutamic Acid Ethyl Ester
-
Esterification and Cyclization: L-glutamic acid is first esterified, typically by refluxing in ethanol with a catalytic amount of acid, to yield diethyl L-glutamate. This is followed by heating to induce intramolecular cyclization to form L-pyroglutamic acid ethyl ester.
-
N-Boc Protection: The secondary amine of the pyroglutamate is then protected with a Boc group using (Boc)₂O and a base like 4-dimethylaminopyridine (DMAP) to yield N-Boc-L-pyroglutamic acid ethyl ester.
Step 2: Reduction of the Lactam and Ester
-
Reduction: The N-Boc-L-pyroglutamic acid ethyl ester is dissolved in an anhydrous solvent like THF and treated with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) at low temperature. This reduces both the lactam and the ester functionalities to the corresponding amine and alcohol, yielding (S)-1-Boc-3-hydroxymethyl-pyrrolidine.
Step 3: Conversion of the Hydroxyl Group to the Aminomethyl Group
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, for instance, by mesylation or tosylation. Dissolve the alcohol in DCM, cool to 0 °C, and add triethylamine followed by methanesulfonyl chloride.
-
Nucleophilic Substitution with Azide: The resulting mesylate is then reacted with sodium azide in DMF to produce (S)-1-Boc-3-(azidomethyl)pyrrolidine.
-
Reduction of the Azide: The azide is reduced to the primary amine via catalytic hydrogenation with Pd/C in methanol under a hydrogen atmosphere to yield the final product, this compound.
Visualizing the Chiral Pool Pathways
Sources
A Senior Application Scientist's Guide to (S)-1-Boc-3-(aminomethyl)pyrrolidine: From Sourcing to Synthesis
Abstract
(S)-1-Boc-3-(aminomethyl)pyrrolidine (CAS No. 199175-10-5) has emerged as a pivotal chiral building block in modern medicinal chemistry. Its unique structural motif, featuring a protected pyrrolidine ring with a primary amine, offers a versatile scaffold for creating complex molecular architectures with significant therapeutic potential. The pyrrolidine ring itself is a common feature in numerous FDA-approved drugs, highlighting its importance in designing molecules with favorable pharmacological properties.[1][2] This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the commercial landscape, quality control considerations, and synthetic applications of this crucial intermediate. We will explore the nuances of supplier selection, critical analytical methods for quality assurance, and provide actionable insights into its use in synthetic workflows.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in drug discovery due to its ability to impart favorable properties such as increased aqueous solubility, metabolic stability, and three-dimensional complexity, which can enhance binding to biological targets.[1] Its prevalence in a wide array of bioactive molecules, from antiviral agents like Telaprevir to antihypertensives such as Captopril, underscores the enduring value of this scaffold.[2][3]
This compound, specifically, offers two key functionalities for synthetic elaboration: a Boc-protected secondary amine within the pyrrolidine ring and a primary aminomethyl group. The tert-butoxycarbonyl (Boc) protecting group provides robust protection under a variety of reaction conditions while being readily removable under mild acidic conditions, making it ideal for multi-step syntheses.[4] The chiral center at the 3-position is critical for enantioselective interactions with biological targets, a fundamental requirement in modern drug design to maximize efficacy and minimize off-target effects.[4]
This guide will navigate the practical considerations a researcher must address when incorporating this building block into a drug discovery program, from initial procurement to final product synthesis.
The Commercial Landscape: Sourcing and Supplier Qualification
The reliable supply of starting materials is the bedrock of any successful research and development program. The commercial availability of this compound is robust, with a range of suppliers catering to different scales of demand, from laboratory research to bulk manufacturing.
Prominent Commercial Suppliers
A survey of the market reveals several key suppliers known for providing chemical building blocks to the pharmaceutical and life science industries. These can be broadly categorized as follows:
-
Global Research-Scale Suppliers: These companies offer a wide catalog of compounds in smaller quantities, ideal for initial discovery and process development. They typically provide extensive online documentation and rapid delivery.
-
Sigma-Aldrich (Merck): A leading global supplier with comprehensive product listings, including various grades and purities of this compound.[5][6][7][8]
-
Chem-Impex: A well-regarded supplier specializing in chiral building blocks and intermediates for the pharmaceutical industry.[4][9][10]
-
Fisher Scientific: A major distributor offering products from various manufacturers, including Sigma-Aldrich.[11]
-
-
Bulk and Commercial-Scale Suppliers: For later-stage development and manufacturing, it is crucial to engage with suppliers who can provide larger quantities with consistent quality and appropriate regulatory support.
-
Echemi: A platform connecting buyers with multiple manufacturers, offering competitive pricing for bulk quantities of pharmaceutical intermediates.[12]
-
Oceanic Pharmachem: An experienced exporter and supplier of APIs and bulk drug intermediates, offering contract manufacturing solutions.[13]
-
Thomasnet: A platform to connect with various chemical manufacturers and distributors, some of whom specialize in pharmaceutical intermediates.[14]
-
Wego Chemical Group: A distributor of organic intermediate chemicals with a global presence.[15]
-
A Framework for Supplier Qualification
Selecting a supplier involves more than just comparing prices. A rigorous qualification process is essential to mitigate risks to project timelines and outcomes. The following workflow provides a structured approach to supplier selection.
Caption: A logical workflow for qualifying a new supplier.
A critical step in this process is the request and review of a Certificate of Analysis (CoA). The CoA provides lot-specific data on purity, identity, and other relevant parameters. It is imperative to perform in-house analytical testing on a sample to verify the supplier's claims.
Quality Control and Analytical Specifications
Ensuring the chemical and stereochemical purity of this compound is paramount for the reproducibility of synthetic reactions and the quality of the final drug substance. A combination of spectroscopic and chromatographic techniques should be employed for comprehensive characterization.
Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 199175-10-5 | [4][5] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [4][5] |
| Molecular Weight | 200.28 g/mol | [4][5] |
| Appearance | Yellow oil or liquid | [4][5] |
| Storage Temperature | 2-8°C | [5] |
Recommended Analytical Methods
A comprehensive analysis should confirm the structure, assess chemical purity, and determine the enantiomeric excess.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.
-
¹H NMR: The spectrum should show a characteristic singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically around 1.4-1.5 ppm. The protons on the carbon alpha to the nitrogen will exhibit a downfield shift upon protection. The presence of the aminomethyl group and the pyrrolidine ring protons should also be confirmed.
-
¹³C NMR: The spectrum will confirm the presence of all 10 carbon atoms in the molecule. The carbonyl carbon of the Boc group is a key signal to identify.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment.
-
Reversed-Phase HPLC (RP-HPLC): Used to determine chemical purity by separating the main component from any non-chiral impurities. Purity levels of ≥95% are common for standard grades, with higher purities (≥99%) available.[4][5]
-
Chiral HPLC: This is a critical analysis to determine the enantiomeric excess (e.e.). A chiral stationary phase is used to separate the (S)- and (R)-enantiomers. For pharmaceutical applications, an e.e. of >99% is typically required.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information.
Representative Experimental Protocol: Purity Determination by HPLC
This protocol provides a general method for assessing the chemical purity of this compound. Method optimization may be required based on the specific instrument and column used.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.
-
Analysis: Inject 10 µL of the sample solution and integrate the peak areas to calculate the percentage purity.
Synthetic Applications in Drug Discovery
This compound is a versatile intermediate used in the synthesis of a variety of therapeutic agents. Its bifunctional nature allows it to be incorporated into larger molecules through reactions at the primary amine, followed by deprotection and further functionalization of the pyrrolidine nitrogen, or vice versa.
Role as a Chiral Building Block
The pyrrolidine moiety is a key component in many drugs targeting various diseases. For instance, it is found in DPP-4 inhibitors used for type 2 diabetes, such as Linagliptin and Sitagliptin, although the specific substitution pattern may vary.[16][17][18] The presence of the chiral aminomethyl group makes this building block particularly useful for creating compounds that require specific stereochemistry for their biological activity.
Representative Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A common and stereospecific route starts from a readily available chiral starting material like (S)-3-hydroxypyrrolidine or a derivative.
Caption: A common synthetic route to the target compound.
Discussion of Synthesis and Potential Impurities:
The activation of the hydroxyl group (e.g., via mesylation or tosylation) is a critical step. Incomplete reaction can leave unreacted starting material, while side reactions like elimination can occur if the conditions are not carefully controlled (e.g., by maintaining low temperatures).[19] The subsequent azide substitution and reduction are generally high-yielding. However, incomplete reduction can result in residual azide, which is a safety concern and can interfere with subsequent reactions. The final product should be carefully purified, often by column chromatography, to remove any process-related impurities.[19]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the quality and ensure the safety of personnel.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C, as recommended by suppliers.[5] It should be protected from moisture and light.
-
Safety: this compound is classified as an irritant and may be harmful if swallowed. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, always consult the supplier's Safety Data Sheet (SDS).
Conclusion and Future Outlook
This compound is a high-value, versatile building block for the synthesis of complex, chiral molecules in drug discovery. Its strategic importance is well-established, and its commercial availability is robust. For researchers and drug development professionals, a thorough understanding of the supplier landscape, rigorous quality control, and the nuances of its synthetic application are key to successful and reproducible outcomes. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of chiral intermediates like this compound will undoubtedly expand, making the principles outlined in this guide increasingly relevant.
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(S)-1-Boc-3-(aminomethyl)pyrrolidine price per gram
An In-Depth Technical Guide to (S)-1-Boc-3-(aminomethyl)pyrrolidine: Synthesis, Characterization, Pricing, and Application for Drug Discovery Professionals
Abstract
This compound, a chiral pyrrolidine derivative, has emerged as a cornerstone building block in modern medicinal chemistry. Its unique structural motif, featuring a Boc-protected nitrogen and a primary aminomethyl side chain at a defined stereocenter, offers immense versatility for constructing complex molecular architectures. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, presents a detailed synthetic and purification workflow, outlines rigorous analytical characterization protocols, explores its critical applications in drug discovery, and provides a transparent analysis of its commercial pricing and availability.
Introduction: The Strategic Value of a Chiral Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, present in over 20 FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a more thorough exploration of pharmacophore space compared to flat aromatic systems, a critical factor for enhancing binding affinity and selectivity.[2] this compound (CAS No: 199175-10-5) is particularly valuable due to its stereochemical purity and bifunctional nature. The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for controlled, sequential reactions, while the primary amine serves as a key handle for introducing diverse functionalities.[3][4] This makes it an indispensable intermediate for synthesizing enantiomerically pure compounds, which is essential for ensuring therapeutic efficacy and safety.[3] Its applications span from peptide chemistry, where it enhances stability, to the development of novel therapeutics targeting neurological disorders.[3][4]
Physicochemical & Safety Profile
Understanding the fundamental properties and handling requirements of this reagent is paramount for its effective and safe use in a laboratory setting.
Physicochemical Properties
The compound is typically supplied as a yellow oil or a solid, and its key properties are summarized below.[3]
| Property | Value | Source(s) |
| CAS Number | 199175-10-5 | [3] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [3] |
| Molecular Weight | 200.28 g/mol | [3] |
| Appearance | Yellow oil / Solid | [3] |
| Purity | ≥98-99% (HPLC) | [3][5] |
| Storage Conditions | 0-8°C | [3][5] |
| Synonyms | (S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | [3] |
| InChI Key | OGCCBDIYOAFOGK-MRVPVSSYSA-N | [6] |
| SMILES | CC(C)(C)OC(=O)N1CCC1 |
Safety & Handling
This compound is classified as harmful if swallowed and causes serious eye irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[7][8] Handling should occur in a well-ventilated area or a chemical fume hood.[7][8][9]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautionary Statements: P261 (Avoid breathing fumes/mist/vapors), P264 (Wash skin thoroughly after handling), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]
-
Storage Class: Combustible Solid.
Synthesis and Purification: A Validated Workflow
While multiple synthetic routes exist, a common and reliable pathway involves the reduction of a nitrile derived from a chiral precursor. This section details a representative synthesis and the critical subsequent purification steps.
Synthetic Pathway
The synthesis begins with commercially available (S)-1-Boc-3-cyanopyrrolidine. The causality behind this choice is the established stereochemistry of the starting material, which ensures the desired enantiomer of the final product. The key transformation is the reduction of the nitrile group to a primary amine.
Caption: Synthetic workflow from nitrile to amine.
Detailed Experimental Protocol: Reduction
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (S)-1-Boc-3-cyanopyrrolidine (1.0 eq).
-
Solvent: Dissolve the starting material in anhydrous ethanol or tetrahydrofuran (THF). The choice of an anhydrous solvent is critical to prevent premature quenching of the highly reactive reducing agent.
-
Reducing Agent: Add Raney Nickel (catalytic amount) to the solution.
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[10] The Celite pad is essential for safely removing the fine, often pyrophoric, Raney Nickel.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification Strategy
Purification of chiral amines requires careful consideration to maintain enantiomeric purity. Column chromatography is the most common method.
Caption: Decision tree for purification and analysis.
Protocol: Column Chromatography
-
Stationary Phase: Prepare a column with silica gel.
-
Eluent System: A gradient eluent system is often effective. A typical system starts with dichloromethane (DCM) and gradually increases the polarity by adding methanol (MeOH). The addition of a small amount of ammonium hydroxide (e.g., 0.5-1%) to the eluent is a field-proven technique to prevent the amine from streaking on the acidic silica gel, leading to better separation.
-
Execution: Dissolve the crude product in a minimal amount of the eluent, load it onto the column, and begin elution.
-
Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Analytical Characterization for Quality Control
Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of the compound, which is non-negotiable in drug development.[11]
| Analytical Technique | Parameter Measured | Typical Results & Rationale |
| ¹H NMR | Structural Confirmation | Verifies the presence of all protons, including the characteristic Boc group singlet (~1.4 ppm) and pyrrolidine ring protons. Confirms the molecular structure.[11] |
| ¹³C NMR | Carbon Skeleton Confirmation | Confirms the number and type of carbon environments, providing further structural validation. |
| Mass Spectrometry (MS) | Molecular Weight | Confirms the molecular weight (200.28 g/mol ) and provides fragmentation patterns for structural elucidation.[11] |
| Chiral HPLC | Enantiomeric Excess (ee) & Purity | The most critical test. It separates the (S) and (R) enantiomers, quantifying the enantiomeric excess to ensure stereochemical purity (typically ≥99%). Also provides chemical purity data.[3][11] |
Protocol: Enantiomeric Excess Determination by Chiral HPLC
The rationale for this protocol is to directly separate the enantiomers for accurate quantification.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column is required (e.g., Chiralcel OD-H or similar). The choice of column is the most critical parameter for achieving separation.[12]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 98:2 v/v) with a small amount of an amine modifier like triethylamine (0.2%) is a common starting point.[11] The modifier improves peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the molecule absorbs (e.g., ~210-220 nm, as the Boc-carbamate has a weak chromophore).
-
Analysis: Inject a solution of the sample. The retention times of the (S) and (R) enantiomers will differ. Calculate the enantiomeric excess using the peak areas: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile building block used to synthesize a wide array of bioactive molecules.[3][5] Its incorporation can influence potency, selectivity, and pharmacokinetic properties.
-
Scaffold for Targeted Therapies: The pyrrolidine ring serves as a rigid scaffold to orient functional groups in precise three-dimensional space, which is critical for interacting with biological targets like enzymes and receptors.[2]
-
Neurological Disorders: It is a key intermediate in the synthesis of agents targeting the central nervous system.[3][4] For instance, derivatives have been explored as ligands for serotonin (5-HT6) and dopamine (D3) receptors, which are implicated in cognitive and psychiatric disorders.[13]
-
Peptide Chemistry: The aminomethyl group can be used to extend peptide chains or to cyclize them. The pyrrolidine structure can act as a proline mimic, inducing specific turns in the peptide backbone, which can enhance stability against enzymatic degradation and improve bioavailability.[3]
-
Asymmetric Synthesis: As a chiral building block, it allows for the stereocontrolled synthesis of complex target molecules, avoiding the need for difficult chiral separations later in the synthetic sequence.[14]
Commercial Availability and Price Analysis
The price of this compound is a key consideration for researchers, particularly for large-scale synthesis. The cost is influenced by purity, quantity, and supplier. The price per gram typically decreases significantly with increasing purchase quantity.
| Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| Chem-Impex | 250 mg | $43.87 | $175.48 |
| Chem-Impex | 1 g | $92.54 | $92.54 |
| Chem-Impex | 5 g | $326.19 | $65.24 |
| Chem-Impex | 25 g | $1,143.91 | $45.76 |
| Sigma-Aldrich | 500 mg | $112.50 (List: $150.00) | $225.00 |
Note: Prices are based on data retrieved in early 2026 and are subject to change. Organizational and contract pricing may vary.[3][15]
The significant premium for smaller quantities reflects the costs of packaging, quality control, and distribution for research-scale amounts. For process development and scale-up campaigns, requesting bulk quotes is highly recommended.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery. Its defined stereochemistry, protected functionality, and versatile reactivity provide chemists with a reliable and powerful building block for synthesizing the next generation of therapeutics. This guide has provided the core technical knowledge—from synthesis and purification to analysis and pricing—required for its confident and strategic implementation in research and development programs.
References
- What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
- Chiral Drug Separ
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- (s)-(-)-N-Boc-3-aminopyrrolidine, min 98%, 100 grams.
- Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. National Institutes of Health (NIH). [Link]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]
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- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]
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An In-Depth Technical Guide to the Safe Handling of (S)-1-Boc-3-(aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and risk mitigation strategies for (S)-1-Boc-3-(aminomethyl)pyrrolidine. As a chiral building block integral to medicinal chemistry and organic synthesis, a thorough understanding of its properties is paramount for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and protocols grounded in established chemical safety principles.
Compound Profile and Physicochemical Properties
This compound is a chiral pyrrolidine derivative featuring a primary amine functional group and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen.[1][2] This structure makes it a valuable intermediate for introducing the aminomethyl-pyrrolidine scaffold in the synthesis of complex bioactive molecules, particularly in pharmaceutical development.[1][2]
It is crucial to distinguish between the specific stereoisomer and the racemic mixture, as physical properties can vary.
| Identifier | This compound | Racemic 1-Boc-3-(aminomethyl)pyrrolidine |
| Synonyms | tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate |
| CAS Number | 199175-10-5[3] | 270912-72-6[4] |
| Molecular Formula | C₁₀H₂₀N₂O₂[3] | C₁₀H₂₀N₂O₂[4] |
| Molecular Weight | 200.28 g/mol [3] | 200.28 g/mol [4] |
| Appearance | Colorless to yellow oil or liquid[1][5] | Solid[4][6] |
| Boiling Point | ~280.3 °C (Predicted)[3] | Not specified (solid) |
| Melting Point | Not applicable (liquid) | 206-210 °C[4][6] |
| Storage Temperature | 2-8°C[1][5] | 2-8°C[4][6] |
Insight from the Scientist: The difference in physical state (liquid vs. solid) between the chiral and racemic forms is a critical handling consideration. The solid nature of the racemate may present dust inhalation risks not present with the liquid enantiomer, while the liquid form may have a higher vapor pressure. Always verify the Certificate of Analysis (CofA) for the specific batch you are using.
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of this chemical. The primary hazards are associated with its basicity (typical of amines) and its potential biological effects upon ingestion.
GHS Pictograms:

GHS pictograms for this compound.
Signal Word: Warning [4][5][6]
Hazard Statements (H-Codes):
| Code | Statement | Scientific Rationale |
| H302 | Harmful if swallowed[4][5][6] | The primary amine and pyrrolidine ring are common pharmacophores. Ingestion could lead to unforeseen interactions with biological systems, resulting in acute toxicity. The exact mechanism is not well-documented, necessitating caution. |
| H319 | Causes serious eye irritation[4][5][6] | Amines are alkaline and can act as chemical irritants or bases upon contact with the moisture in the eye, potentially causing significant discomfort, inflammation, or damage to the cornea. |
| H400 | Very toxic to aquatic life[4][6] | (For racemic mixture) Nitrogen-containing heterocyclic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms. This classification mandates strict protocols to prevent release into waterways.[4][6] |
Precautionary Statements (P-Codes): A selection of key statements includes:
-
P264: Wash skin thoroughly after handling.[5]
-
P270: Do not eat, drink or smoke when using this product.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4][6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6]
Diagram: GHS Hazard Logic
Causality from chemical properties to GHS hazards and required PPE.
Exposure Control and Personal Protection
A multi-layered approach to exposure control is essential.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure. Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for neat transfers. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.
-
Stability and Reactivity Profile
Understanding the chemical's stability is key to safe storage and use in reactions.
-
Reactivity: The compound is stable under recommended storage conditions (refrigerated at 2-8°C, tightly sealed).[5] The primary amine is nucleophilic and basic.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7] Reaction with strong acids will readily cleave the acid-labile Boc protecting group, often exothermically.
-
Hazardous Decomposition Products:
-
Thermal Decomposition: The Boc group is susceptible to thermal deprotection at high temperatures (typically >150°C).[8] This process is not explosive but generates flammable isobutylene gas and carbon dioxide.[4][8] Therefore, reactions at elevated temperatures should be conducted with appropriate ventilation and pressure relief.
-
Combustion: In a fire, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
-
Accidental Release and First-Aid Protocols
Rapid and correct response to spills or exposures is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if it can be done safely. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or seek immediate medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Spill Response Protocol
This protocol is for minor laboratory spills (<100 mL) by trained personnel. For large spills, evacuate the area and contact your institution's emergency response team.
Diagram: Laboratory Spill Response Workflow
Step-by-step workflow for a minor chemical spill.
Detailed Spill Cleanup Steps:
-
Alert & Isolate: Immediately alert colleagues in the vicinity. Restrict access to the spill area.
-
Assess: Quickly assess the spill size and potential for vapor exposure. Ensure fume hood ventilation is operational if the spill is contained within it.
-
PPE: Don the appropriate PPE as described in Section 3.
-
Contain: For a liquid spill, create a dike around the perimeter using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[9] This prevents the spill from spreading.
-
Absorb: Gently cover the contained spill with more absorbent material, working from the outside in. Avoid splashing.
-
Clean-Up: Once fully absorbed, carefully scoop the material into a designated, sealable hazardous waste container. Decontaminate the spill surface with a mild detergent and water, then wipe dry.
-
Disposal: Seal the waste container and affix a properly completed hazardous waste label. Dispose of all contaminated materials (including gloves and wipes) in this container. Arrange for pickup according to your institution's hazardous waste procedures.[10]
-
Report: Report the incident to your laboratory supervisor or safety officer, even if there were no injuries.
Conclusion
This compound is a valuable synthetic tool that can be used safely when its chemical properties and associated hazards are understood and respected. The core principles of safe handling—containment via engineering controls, protection via appropriate PPE, and preparedness through established protocols—are non-negotiable. By integrating the insights and procedures outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and ensure the integrity of their scientific work.
References
- ACS Green Chemistry Institute, BOC Deprotection - Thermal Methods.
- Princeton University Environmental Health & Safety, Chemical Spill Procedures.
- University of California, Berkeley, Environment, Health & Safety, Preparing for Emergency Chemical Spills.
- PubChem, tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information.
- PubChem, tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information.
- Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. J. Org. Chem., 84(8), 4846–4855.
- Capot Chemical Co., Ltd., (S)-3-n-boc-aminomethyl pyrrolidine Material Safety Data Sheet.
- ChemSafetyPro, GHS Hazard Statement List.
- Westfall, C., 8 Steps to Handling a Lab Chemical Spill. (2023). Lab Manager.
- University of Washington Environmental Health & Safety, Chemical Spills in Laboratories. (2017).
- Loba Chemie, PYRROLIDINE FOR SYNTHESIS Safety Data Sheet.
- Bogdan, A. R., et al. (2016). High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. Organic Letters, 18(8), 1732–1735.
- Wikipedia, GHS hazard statements.
- MSDS Europe, Hazard statements.
- United Nations, GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS).
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An In-Depth Technical Guide to the NMR Spectral Analysis of (S)-1-Boc-3-(aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-Boc-3-(aminomethyl)pyrrolidine is a chiral building block of significant value in medicinal chemistry and organic synthesis.[1] Its defined stereochemistry and bifunctional nature—a Boc-protected secondary amine within the pyrrolidine ring and a primary aminomethyl group—make it a crucial intermediate in the development of novel pharmaceutical agents, particularly for neurological disorders and peptide-based therapeutics.[1]
Rigorous structural confirmation is essential to ensure the identity, purity, and integrity of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural elucidation of organic molecules.[2][3] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation, experimental causality, and data validation for scientists in research and development.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is fundamental for accurate spectral assignment. The structure and atom numbering for this compound are presented below.
Caption: Structure and atom numbering of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a proton census of the molecule. The successful installation of the Boc group is definitively confirmed by its characteristic signal, while the pyrrolidine and aminomethyl protons present more complex patterns.[4]
Key Proton Signals and Interpretation
-
Boc Group Protons (H9, H10, H11):
-
Expected Chemical Shift: ~1.45 ppm.
-
Multiplicity: Singlet (s).
-
Integration: 9H.
-
Expertise & Causality: The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons with which to couple, resulting in a sharp, intense singlet. This signal is a crucial diagnostic peak, confirming the presence of the Boc protecting group.[4] Its integration value of 9H serves as an excellent internal reference for quantifying the relative number of other protons in the molecule.
-
-
Pyrrolidine Ring Protons (H2, H3, H4, H5):
-
Expected Chemical Shift: ~1.60 - 3.60 ppm.
-
Multiplicity: Multiplets (m).
-
Integration: 7H total.
-
Expertise & Causality: The seven protons on the pyrrolidine ring are diastereotopic and exhibit complex spin-spin coupling, leading to overlapping multiplets.
-
H2 & H5 (~3.0 - 3.6 ppm): These four protons are adjacent to the electron-withdrawing nitrogen atom of the carbamate, causing them to be deshielded and appear further downfield.
-
H3 & H4 (~1.6 - 2.4 ppm): The protons at C3 and C4 are more shielded. H3 is a single proton on a chiral center, further complicating its splitting pattern. The H4 protons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and coupling constants.
-
-
-
Aminomethyl Protons (H12, H13):
-
H12 (-CH₂-):
-
Expected Chemical Shift: ~2.6 - 2.8 ppm.
-
Multiplicity: Multiplet (m) or Doublet of doublets (dd).
-
Integration: 2H.
-
Expertise & Causality: These protons are adjacent to the C3 chiral center, making them diastereotopic. They will couple with the H3 proton, resulting in a complex signal.
-
-
H13 (-NH₂):
-
Expected Chemical Shift: Highly variable (~1.2 - 2.5 ppm).
-
Multiplicity: Broad singlet (br s).
-
Integration: 2H.
-
Expertise & Causality: The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4] The signal is often broad and may sometimes be difficult to distinguish from the baseline. A D₂O exchange experiment can be performed to confirm its assignment; upon adding a drop of D₂O to the NMR tube, the -NH₂ signal will disappear as the protons are replaced by deuterium.
-
-
Summary of ¹H NMR Data
| Assignment | Proton(s) | Expected δ (ppm) | Multiplicity | Integration |
| Boc Group | H9, H10, H11 | ~ 1.45 | s | 9H |
| Pyrrolidine CH | H3 | ~ 2.2 - 2.4 | m | 1H |
| Pyrrolidine CH₂ | H4 | ~ 1.6 - 2.0 | m | 2H |
| Aminomethyl CH₂ | H12 | ~ 2.6 - 2.8 | m | 2H |
| Pyrrolidine N-CH₂ | H2, H5 | ~ 3.0 - 3.6 | m | 4H |
| Amine NH₂ | H13 | ~ 1.2 - 2.5 | br s | 2H |
Note: Expected chemical shifts are based on typical values for Boc-protected amines and related pyrrolidine structures in CDCl₃ and may vary slightly based on experimental conditions.[3][4]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, offering complementary structural information.
Key Carbon Signals and Interpretation
-
Boc Group Carbons (C6, C8, C9, C10, C11):
-
C6 (C=O): ~155 ppm. The carbonyl carbon of the carbamate is significantly deshielded and appears far downfield.[3][5]
-
C8 (Quaternary C): ~79 ppm. The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc group.[3][5]
-
C9, C10, C11 (CH₃): ~28.5 ppm. The three methyl carbons are equivalent and appear as a single, intense signal in the aliphatic region.[5]
-
-
Pyrrolidine Ring Carbons (C2, C3, C4, C5):
-
C2, C5 (N-CH₂): ~45-55 ppm. These carbons, being directly attached to the nitrogen, are the most downfield of the ring's sp³ carbons. Due to the asymmetry introduced by the substituent at C3, C2 and C5 are generally non-equivalent.
-
C3 (CH): ~38-42 ppm. The methine carbon bearing the aminomethyl side chain.
-
C4 (CH₂): ~25-30 ppm. This carbon is typically the most upfield of the pyrrolidine ring carbons.
-
-
Aminomethyl Carbon (C12):
-
C12 (-CH₂-NH₂): ~44-48 ppm. The chemical shift of this carbon is influenced by the adjacent primary amine.
-
Summary of ¹³C NMR Data
| Assignment | Carbon(s) | Expected δ (ppm) |
| Boc C=O | C6 | ~ 155 |
| Boc Quaternary C | C8 | ~ 79 |
| Pyrrolidine N-CH₂ | C2, C5 | ~ 45 - 55 |
| Aminomethyl CH₂ | C12 | ~ 44 - 48 |
| Pyrrolidine CH | C3 | ~ 38 - 42 |
| Boc CH₃ | C9, C10, C11 | ~ 28.5 |
| Pyrrolidine CH₂ | C4 | ~ 25 - 30 |
Note: Expected chemical shifts are based on typical values for related structures in CDCl₃. The solvent can influence chemical shifts.[5][6]
Experimental Protocols and Workflow
Trustworthy data is built upon a foundation of meticulous experimental practice. The following protocol outlines a self-validating system for acquiring high-quality NMR data.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial. b. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[3] Ensure the solvent is from a fresh, sealed source to minimize water contamination. c. Gently vortex the vial until the sample is fully dissolved.[3] d. Using a Pasteur pipette with a small cotton plug at the tip to filter any particulate matter, transfer the solution into a 5 mm NMR tube.[3]
-
Data Acquisition: a. Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.[2] b. ¹H NMR Spectrum: i. Acquire a standard one-dimensional proton spectrum at room temperature. ii. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[4] iii. Integrate all signals and analyze chemical shifts, multiplicities, and coupling constants for peak assignment. c. ¹³C NMR Spectrum: i. Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms. ii. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3] d. (Optional) D₂O Exchange: i. After acquiring the initial ¹H spectrum, remove the NMR tube, add one drop of D₂O, shake gently, and re-acquire the spectrum. ii. Confirm the disappearance of the broad -NH₂ signal to validate its assignment.
Logical Workflow for Structural Verification
The following diagram illustrates the logical process from sample handling to final structural confirmation.
Caption: Workflow for NMR-based structural verification.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. A thorough understanding of the ¹H and ¹³C NMR spectra, including the diagnostic singlet of the Boc group, the complex multiplets of the pyrrolidine ring, and the characteristic signals of the aminomethyl side chain, allows for confident verification of its molecular structure. By adhering to rigorous experimental protocols and a logical interpretation workflow, researchers and drug development professionals can ensure the quality and integrity of this vital chiral intermediate, thereby supporting the advancement of complex synthetic endeavors.
References
- MDPI.
- PubMed. Computational Analysis of Solvent Effects in NMR Spectroscopy. [Link]
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(S)-1-Boc-3-(aminomethyl)pyrrolidine solubility in organic solvents
An In-depth Technical Guide on the Solubility of (S)-1-Boc-3-(aminomethyl)pyrrolidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal chiral building block in the landscape of modern medicinal chemistry and pharmaceutical development.[1][2] Its utility as a versatile intermediate in the synthesis of complex, biologically active molecules is well-established.[1][3] A comprehensive understanding of its solubility characteristics in various organic solvents is fundamental to optimizing reaction conditions, developing robust purification strategies, and streamlining formulation processes. This guide provides a detailed analysis of the factors governing the solubility of this compound, synthesizes available qualitative solubility data, and presents a validated experimental protocol for precise quantitative determination.
Introduction: The Significance of a Chiral Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[4][5] The specific stereoisomer, this compound, offers a unique combination of structural features: a saturated heterocyclic ring, a primary amine for further functionalization, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group.[1] This combination makes it an essential starting material for creating enantiomerically pure compounds, a critical factor for ensuring therapeutic efficacy and safety.[3]
The solubility of this intermediate is not a trivial parameter; it dictates the choice of reaction media, influences reaction kinetics, and is paramount for purification methods such as crystallization and chromatography. An informed approach to solvent selection, grounded in an understanding of the molecule's physicochemical properties, is therefore indispensable for any researcher utilizing this compound.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is essential before delving into its solubility behavior.
| Property | Value | Reference(s) |
| CAS Number | 199175-10-5 | [1][6] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][6] |
| Molecular Weight | 200.28 g/mol | [1][6] |
| Appearance | Yellow oil or Liquid | [1][6] |
| Predicted Boiling Point | 280.3 ± 13.0 °C | [6] |
| Predicted Density | 1.044 ± 0.06 g/cm³ | [6] |
| Storage Conditions | Store at 0-8°C | [1][6][7] |
Molecular Structure and its Influence on Solubility
The solubility of this compound is a direct consequence of the interplay between its distinct structural motifs. The "like dissolves like" principle is a useful starting point, but the nuanced behavior arises from the molecule's amphiphilic character.
-
The Boc Group : The bulky tert-butyl portion of the Boc protecting group is nonpolar and lipophilic. This feature significantly increases the molecule's affinity for nonpolar and moderately polar aprotic solvents.[8]
-
The Carbamate Linkage : The -O-C(=O)-N- linkage is polar and contains hydrogen bond acceptors (the carbonyl and ether oxygens). This moiety enhances solubility in polar aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[8]
-
The Pyrrolidine Ring : As a saturated heterocycle, the pyrrolidine ring itself contributes to the overall nonpolar character, while the ring nitrogen introduces polarity.
-
The Aminomethyl Group : The primary amine (-CH₂NH₂) is a key contributor to polarity. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents such as methanol, ethanol, and water.
This duality means the molecule does not have a simple solubility profile but rather a graded affinity across a spectrum of solvents.
Caption: Relationship between molecular structure and solvent affinity.
Solubility Profile in Common Organic Solvents
While precise quantitative data (e.g., g/100 mL) for this compound is not extensively published, a qualitative understanding can be synthesized from technical data sheets, related compounds, and general principles for Boc-protected amines.[8][9]
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Hydrogen bonding with the primary amine and carbamate group. |
| Water | Sparingly Soluble | The polar amine group allows for some aqueous solubility, but the large, lipophilic Boc group limits it. | |
| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | Often used as a solvent for reactions involving Boc-protected amines, such as deprotection with TFA.[8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | High polarity accommodates the polar functionalities. | |
| N,N-Dimethylformamide (DMF) | Soluble | High polarity accommodates the polar functionalities. | |
| Acetonitrile (MeCN) | Soluble | Moderate polarity is suitable for dissolving the molecule. | |
| Nonpolar | Toluene | Moderately Soluble | The lipophilic Boc group and hydrocarbon backbone provide affinity. |
| Hexane, Heptane | Sparingly to Insoluble | The overall polarity of the molecule is too high for significant solubility in aliphatic hydrocarbons. |
Note: "Soluble" is generally interpreted as >10 mg/mL, while "sparingly soluble" implies lower concentrations. These are estimations and should be confirmed experimentally for specific applications.
Experimental Protocol for Solubility Determination
Given the scarcity of public quantitative data, direct experimental determination is often necessary. The following protocols provide a framework for both rapid qualitative assessment and precise quantitative measurement.[8]
Qualitative "Test Tube" Method
This method is a rapid, resource-efficient way to screen a range of solvents.
-
Preparation : Add approximately 10-20 mg of this compound to a clean, dry vial or test tube.
-
Solvent Addition : Add the chosen solvent dropwise (e.g., starting with 0.1 mL) while agitating or vortexing.
-
Observation : Continue adding solvent in small increments (e.g., up to 1-2 mL). Visually inspect for complete dissolution of the solid/oil.
-
Classification :
-
Soluble : The compound dissolves completely in a small volume of solvent.
-
Sparingly Soluble : A large volume of solvent is required, or some solid/oil remains undissolved.
-
Insoluble : The compound does not visibly dissolve.
-
Quantitative Saturated Solution Method
This method provides a precise solubility value (e.g., in mg/mL or g/L) at a specific temperature.
-
Equilibration : Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Saturation : Agitate the mixture (e.g., using a magnetic stirrer or shaker) at a constant, controlled temperature for a sufficient time (e.g., 12-24 hours) to ensure equilibrium is reached and the solution is saturated.
-
Phase Separation : Allow the mixture to stand undisturbed at the same temperature until the undissolved solute has fully settled. Centrifugation can be used to accelerate this process.
-
Sampling : Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant, ensuring no solid particles are transferred. A volumetric pipette and a filter-tip are recommended.
-
Solvent Evaporation : Transfer the aliquot to a pre-weighed, dry vial. Carefully remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) until a constant weight is achieved.
-
Calculation : Weigh the vial containing the dried residue. The solubility is calculated as follows:
Solubility (mg/mL) = (Weight of vial with residue - Weight of empty vial) / Volume of aliquot taken
Caption: Workflow for quantitative solubility determination.
Practical Implications in Research and Development
-
Reaction Chemistry : The choice of solvent is critical. For Boc deprotection, which requires acidic conditions (e.g., TFA), a solvent like DCM that readily dissolves both the substrate and the reagent is ideal.[8][10] For nucleophilic substitution reactions at the primary amine, a polar aprotic solvent like DMF or DMSO may be preferred to solvate reactants without interfering with the reaction.
-
Purification : Solubility is the cornerstone of purification. To purify by crystallization, a solvent system must be identified where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For chromatographic purification, the solvent system (mobile phase) must provide differential solubility between the target compound and impurities to achieve separation.
-
Formulation : In drug development, the solubility of intermediates and final active pharmaceutical ingredients (APIs) directly impacts formulation strategies. While this compound is an intermediate, its derivatives that become APIs will have solubility profiles influenced by this core scaffold, affecting bioavailability and delivery methods.[1]
Safety and Handling
Proper handling is essential to ensure laboratory safety.
-
Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[7][11]
-
Engineering Controls : Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[11][12]
-
Storage : Store containers tightly closed in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is between 0-8°C.[1][6]
-
Spills : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Prevent entry into drains.[7][11]
Conclusion
This compound possesses a versatile and nuanced solubility profile governed by the competing influences of its lipophilic Boc group and its polar aminomethyl and carbamate functionalities. It exhibits good solubility in a range of polar aprotic and protic solvents, with limited solubility in nonpolar aliphatic hydrocarbons and water. While qualitative guidelines are useful, the lack of extensive published quantitative data necessitates that researchers perform direct experimental determination for applications requiring high precision. The protocols and principles outlined in this guide provide a robust framework for scientists to make informed decisions, thereby optimizing synthetic routes, streamlining purification, and advancing drug development programs that rely on this critical chiral intermediate.
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- (S)-3-(Boc-amino)
- 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6. Sigma-Aldrich.
- SAFETY D
- (S-1-Boc-3-(aminometil)pirrolidina. Chem-Impex.
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- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
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Chiral Synthesis of (S)-1-Boc-3-(aminomethyl)pyrrolidine: An In-depth Technical Guide
Introduction: The Significance of (S)-1-Boc-3-(aminomethyl)pyrrolidine in Modern Drug Discovery
This compound is a pivotal chiral building block in contemporary medicinal chemistry. Its rigid pyrrolidine scaffold, coupled with a strategically placed primary amine and a readily cleavable Boc protecting group, renders it an invaluable synthon for the construction of complex, high-value pharmaceutical agents.[1] The stereochemistry at the C3 position is crucial, as it often dictates the pharmacological and toxicological profile of the final drug candidate. This guide provides a comprehensive overview of the most reliable and scalable chiral synthetic routes to this key intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Strategic Approaches to the Chiral Synthesis
The enantioselective synthesis of this compound can be broadly categorized into two main strategies: utilization of the chiral pool and asymmetric synthesis. This guide will focus on the most practical and widely employed methods, which predominantly leverage readily available chiral starting materials.
I. Synthesis from the Chiral Pool: A Reliable and Cost-Effective Strategy
The use of naturally occurring chiral molecules as starting materials is a cornerstone of efficient and economical asymmetric synthesis. For the preparation of this compound, L-aspartic acid and trans-4-hydroxy-L-proline represent the most logical and frequently utilized precursors.
L-aspartic acid, with its inherent (S)-stereochemistry at the α-carbon, provides a direct and reliable route to the target molecule. The general strategy involves the formation of a succinimide intermediate, followed by selective reduction and subsequent functional group manipulations.
Diagram 1: Synthetic Pathway from L-Aspartic Acid
Caption: Synthetic route from L-aspartic acid.
This pathway leverages the inherent chirality of L-aspartic acid to establish the desired stereocenter. The formation of the succinimide ring is a critical step, followed by diastereoselective reductions to afford the pyrrolidine core.
trans-4-hydroxy-L-proline is another excellent chiral starting material.[2] The synthesis from this precursor involves inversion of the stereochemistry at the C4 hydroxyl group, which becomes the C3 position in the final product.
Diagram 2: Synthetic Pathway from trans-4-hydroxy-L-proline
Caption: Synthetic route from trans-4-hydroxy-L-proline.
This route relies on a key SN2 reaction with azide, which proceeds with inversion of configuration to set the desired (S)-stereochemistry at the C3 position.
II. Synthesis via Chiral Intermediates: The Hydroxymethyl to Aminomethyl Conversion
A highly effective and commonly employed strategy involves the conversion of a chiral hydroxymethylpyrrolidine intermediate into the target aminomethyl derivative. This approach offers good yields and stereochemical fidelity.
Diagram 3: Hydroxymethyl to Aminomethyl Conversion Workflow
Caption: Conversion of a hydroxymethyl to an aminomethyl group.
This three-step sequence is robust and high-yielding. The activation of the primary alcohol as a mesylate facilitates nucleophilic substitution with azide, followed by a clean reduction to the primary amine.
Detailed Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of this compound, based on the conversion of a chiral hydroxymethyl intermediate.
Protocol 1: Synthesis of (S)-1-Boc-3-(hydroxymethyl)pyrrolidine
This protocol starts from commercially available (S)-1-Boc-3-pyrrolidinecarboxylic acid.
Materials:
-
(S)-1-Boc-3-pyrrolidinecarboxylic acid
-
Borane tetrahydrofuran complex (BH₃·THF)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve (S)-1-Boc-3-pyrrolidinecarboxylic acid (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 1.5-2.0 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Perform an aqueous work-up, extracting the product into an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-Boc-3-(hydroxymethyl)pyrrolidine.
Protocol 2: Synthesis of (S)-1-Boc-3-((mesyloxy)methyl)pyrrolidine
Materials:
-
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the crude (S)-1-Boc-3-(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (typically 1.2-1.5 eq).
-
Slowly add methanesulfonyl chloride (typically 1.1-1.2 eq).
-
Stir the reaction at 0 °C until completion, as monitored by TLC.
-
Perform an aqueous work-up to remove the triethylamine hydrochloride salt.
-
Dry the organic layer, filter, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.
Protocol 3: Synthesis of (S)-1-Boc-3-(azidomethyl)pyrrolidine
Materials:
-
(S)-1-Boc-3-((mesyloxy)methyl)pyrrolidine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the crude mesylate (1.0 eq) in DMF.
-
Add sodium azide (typically 1.5-2.0 eq).
-
Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete, as monitored by TLC.[3]
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure to obtain the crude azide.
Protocol 4: Synthesis of this compound
Materials:
-
(S)-1-Boc-3-(azidomethyl)pyrrolidine
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
-
Standard laboratory glassware for hydrogenation (e.g., Parr apparatus or balloon hydrogenation setup)
Procedure:
-
Dissolve the crude azide (1.0 eq) in methanol or ethanol.[3]
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).[3]
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete, as monitored by TLC.[3]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[3]
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.[3]
Purification and Characterization
The final product, this compound, is typically purified by column chromatography on silica gel. A gradient elution with a mixture of a polar solvent (e.g., methanol with a small amount of ammonium hydroxide to prevent streaking) in a non-polar solvent (e.g., dichloromethane) is effective.[4]
Table 1: Typical Yields for the Synthesis of this compound
| Step | Transformation | Typical Yield Range |
| 1 | Reduction of Carboxylic Acid to Alcohol | 85-95% |
| 2 | Mesylation of Alcohol | 80-90% |
| 3 | Azide Substitution | 75-90% |
| 4 | Reduction of Azide to Amine | 90-98% |
Note: Yields are based on a similar synthesis of the 2-aminomethyl isomer and may vary depending on specific reaction conditions and scale.[3]
Characterization Data:
The identity and purity of this compound and its intermediates should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are essential for determining the enantiomeric excess (ee) of the final product.
Conclusion: A Versatile and Indispensable Chiral Building Block
The chiral synthesis of this compound is a well-established and reliable process, with multiple viable routes from readily available starting materials. The detailed protocols provided in this guide, particularly the conversion of the hydroxymethyl intermediate, offer a robust and scalable method for producing this high-value compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like this compound in the drug discovery and development pipeline cannot be overstated.
References
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- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of (S)-1-Boc-2-(aminomethyl)pyrrolidine. BenchChem.
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- ChemicalBook. (2025). 3-(boc-aMinoMethyl)-3-Methyl-pyrrolidine synthesis. ChemicalBook.
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- Royal Society of Chemistry. (2008).
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Introduction: The Strategic Importance of a Chiral Scaffold
An In-depth Technical Guide to (S)-1-Boc-3-(aminomethyl)pyrrolidine for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold"—a molecular framework that is recurrent in a multitude of FDA-approved drugs and biologically active compounds.[1][2][3][4] Its prevalence stems from its unique conformational properties, its ability to engage in hydrogen bonding, and its role as a versatile template for creating three-dimensional diversity. Within this important class of heterocycles, this compound has emerged as a particularly valuable and versatile chiral building block for drug development professionals.
This technical guide provides a comprehensive review of this compound, moving beyond simple data compilation to offer field-proven insights into its synthesis, reactivity, and strategic application. We will explore the causality behind synthetic choices, detail robust experimental protocols, and highlight its role in the creation of innovative therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate to its fullest potential.
Physicochemical and Handling Properties
A thorough understanding of a building block's properties is fundamental to its successful application in synthesis. The tert-butoxycarbonyl (Boc) protecting group not only masks the reactivity of the pyrrolidine nitrogen but also significantly enhances the compound's stability and solubility in common organic solvents, making it highly tractable in a laboratory setting.[5][6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 199175-10-5 | [5][6] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [5][6][7] |
| Molecular Weight | 200.28 g/mol | [5][6][7] |
| Appearance | Yellow oil | [5][6] |
| Purity | ≥ 99% (HPLC) | [5][6] |
| Synonyms | (S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | [5][6] |
| Storage Conditions | Store at 0-8°C | [5][6] |
Strategic Synthesis of this compound
The enantiomeric purity of the final product is paramount, as stereochemistry is often critical for therapeutic efficacy and safety.[8] Therefore, stereoselective synthetic routes commencing from the chiral pool are heavily favored. Below, we detail a common and reliable method starting from (S)-1-Boc-3-hydroxypyrrolidine, a derivative of the naturally occurring amino acid L-proline.
Synthetic Workflow: From Chiral Alcohol to Target Amine
This multi-step synthesis is a cornerstone for accessing the title compound. The logic is to convert the chemically stable hydroxyl group into a good leaving group, which can then be displaced by a nitrogen-containing nucleophile. The final step involves the reduction of this nitrogen functional group to the desired primary amine.
Caption: A common synthetic workflow for this compound.
Detailed Experimental Protocol
Rationale: This protocol is designed for robustness and scalability. The use of methanesulfonyl chloride is a cost-effective and highly efficient method for activating the alcohol. The subsequent azide displacement is a classic, reliable Sₙ2 reaction. Finally, catalytic hydrogenation is chosen for its clean conversion and simple workup, avoiding the use of metal hydrides which can be more hazardous and require more stringent anhydrous conditions.
Step 1: Mesylation of (S)-1-Boc-3-hydroxypyrrolidine
-
Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq) dropwise, ensuring the temperature remains below 5°C.
-
Slowly add methanesulfonyl chloride (1.2 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.
Step 2: Azide Displacement
-
Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).
-
Add sodium azide (NaN₃, 2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12-16 hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with brine to remove DMF, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-1-Boc-3-(azidomethyl)pyrrolidine.
Step 3: Catalytic Hydrogenation to this compound
-
Dissolve the crude azide from Step 2 in methanol (MeOH).
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the azide starting material is fully consumed (typically 4-12 hours).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield pure this compound.
Core Reactivity and Strategic Transformations
The synthetic utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected pyrrolidine nitrogen is unreactive under most conditions except strong acid, while the exocyclic primary amine is a versatile nucleophile, ready for a wide array of transformations.
Caption: Core reactivity pathways of the title compound in medicinal chemistry.
This differential reactivity allows for the sequential elaboration of the molecule. The primary amine can be functionalized first, followed by the removal of the Boc group with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the pyrrolidine nitrogen for further modification.[9] This stepwise approach is fundamental to building molecular complexity in a controlled manner.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The true value of this compound is demonstrated by its incorporation into a diverse array of therapeutic candidates. Its unique stereochemistry and functional handles make it an ideal starting point for synthesizing molecules that can precisely interact with biological targets.[8]
-
Enzyme Inhibitors: The pyrrolidine scaffold can mimic the structure of natural substrates (like proline), while the aminomethyl side chain provides a vector to introduce functional groups that bind to active sites. This has been successfully applied in the design of inhibitors for proteases, kinases, and other enzymes.
-
Neurological Disorder Therapeutics: The pyrrolidine moiety is a common feature in ligands for central nervous system (CNS) receptors. This building block serves as a key intermediate in the synthesis of agents targeting these systems.[5][6]
-
Peptidomimetics: In peptide chemistry, this compound is used to introduce conformational constraints and improve the stability and bioavailability of peptide-based drugs.[5][6]
-
Antiviral and Anticancer Agents: The stereospecific presentation of functional groups is crucial for activity against viral enzymes or cancer-related proteins. The chiral nature of this compound makes it a valuable precursor in these areas.[8] For example, it has been used in the preparation of isoquinoline derivatives being explored as progranulin modulators for treating related disorders.[]
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, robust synthetic accessibility, and versatile reactivity make it a high-value building block for constructing complex and potent therapeutic agents. By understanding the rationale behind its synthesis and the scope of its chemical transformations, researchers and drug development professionals can effectively unlock its potential to accelerate the discovery of next-generation medicines.
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The Emergence of a Privileged Scaffold: A Technical History of (S)-1-Boc-3-(aminomethyl)pyrrolidine in Drug Discovery
Abstract
(S)-1-Boc-3-(aminomethyl)pyrrolidine, a chiral building block of significant renown, has carved an indispensable niche in the landscape of modern medicinal chemistry. Its unique stereochemistry and bifunctional nature have rendered it a "privileged scaffold," enabling the synthesis of a multitude of clinically relevant molecules, particularly in the realms of neuroscience and antiviral therapies. This in-depth technical guide charts the historical course of this valuable synthetic intermediate, from its conceptualization rooted in the chiral pool to the development of efficient and scalable synthetic routes that have cemented its status as a cornerstone of drug discovery. We will explore the key scientific rationale behind various synthetic strategies, provide detailed experimental protocols for seminal preparations, and illuminate its transformative impact on the synthesis of complex pharmaceutical agents.
Introduction: The Strategic Importance of Chiral Pyrrolidines
The pyrrolidine ring is a recurring motif in a vast array of natural products and synthetic drugs, owing to its favorable physicochemical properties and its ability to serve as a versatile scaffold for three-dimensional molecular design.[1] The introduction of stereocenters onto this saturated heterocycle dramatically expands its utility, allowing for precise spatial orientation of functional groups to optimize interactions with biological targets.[2] this compound (CAS: 199175-10-5)[2][3][4] exemplifies the strategic advantage of such chiral building blocks. It features a protected primary amine, preventing undesired side reactions, and a secondary amine within the pyrrolidine ring, both poised for further functionalization. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a range of reaction conditions while being readily removable under acidic conditions, a critical feature for multi-step syntheses.[5] This guide will delve into the discovery and historical evolution of the synthesis of this pivotal molecule.
The Genesis of a Chiral Building Block: Synthesis from the Chiral Pool
The initial forays into the synthesis of enantiomerically pure 3-aminomethylpyrrolidine derivatives were heavily reliant on the "chiral pool," a collection of readily available and inexpensive chiral molecules from natural sources. L-aspartic acid, with its inherent (S)-stereochemistry, emerged as a logical and cost-effective starting material.[6][7]
The L-Aspartic Acid Approach: A Foundational Strategy
A seminal and enduring strategy for the synthesis of (S)-3-aminopyrrolidine derivatives involves a multi-step sequence starting from N-protected L-aspartic acid. This approach leverages the pre-existing stereocenter to establish the desired chirality in the final product. A key patent, US5177217A, details a robust method for preparing (S)-3-amino-1-substituted-pyrrolidines, which provides the foundational logic for accessing the title compound.[7] The general strategy involves the formation of an N-protected succinimide intermediate, followed by reduction of the amide carbonyls.
Causality Behind Experimental Choices:
-
N-Protection of L-Aspartic Acid: The initial protection of the amino group of L-aspartic acid, often with a Boc group, is crucial to prevent self-condensation and other side reactions during the subsequent steps.
-
Anhydride Formation: The conversion of the N-protected L-aspartic acid to the corresponding succinic anhydride is a key activation step. This is typically achieved using a dehydrating agent like acetic anhydride.
-
Imide Formation: The reaction of the anhydride with a primary amine (which will ultimately be cleaved or become a substituent on the pyrrolidine nitrogen) forms the succinimide ring.
-
Reduction of the Succinimide: The reduction of both carbonyl groups of the succinimide to methylenes is the most challenging step. Strong reducing agents like borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) are required. The choice of reducing agent and reaction conditions is critical to achieve high yields and avoid over-reduction or side reactions.
Visualizing the L-Aspartic Acid Pathway
Caption: Synthetic pathway from L-Aspartic Acid.
Experimental Protocol: Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from N-Formyl-L-aspartic Anhydride
This protocol is adapted from the principles outlined in the synthesis of related (S)-3-aminopyrrolidine derivatives.[8]
-
Preparation of N-Formyl-L-aspartic Anhydride: L-aspartic acid is condensed with a formylating agent to protect the amino group, followed by treatment with a dehydrating agent to form the cyclic anhydride.
-
Acylation and Esterification: The anhydride is reacted with an alcohol (e.g., methanol) to open the ring and form a monoester.
-
Reduction and Cyclization: The carboxylic acid and the formyl group are reduced, and the resulting amino alcohol undergoes cyclization to form the (S)-1-benzylpyrrolidin-3-amine intermediate.
-
Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation to yield (S)-(+)-3-aminopyrrolidine, which is then isolated as its dihydrochloride salt.
Evolution of Synthetic Strategies: Towards Greater Efficiency and Diversity
While the chiral pool approach provides a reliable route to this compound, the field of organic synthesis has continuously strived for more efficient and versatile methods. These include the development of catalytic asymmetric syntheses that can, in principle, generate the desired enantiomer from achiral starting materials.
Routes via Nitrile Reduction
An alternative and widely employed strategy involves the synthesis of a 3-cyanomethylpyrrolidine precursor, followed by the reduction of the nitrile to the primary amine. This approach offers flexibility in the introduction of the aminomethyl moiety at a later stage of the synthesis.
Visualizing the Nitrile Reduction Pathway
Caption: Synthesis via nitrile reduction.
Experimental Protocol: Synthesis of this compound via Nitrile Reduction
-
Activation of the Hydroxyl Group: (S)-1-Boc-3-hydroxypyrrolidine is treated with methanesulfonyl chloride or a similar activating agent in the presence of a base to convert the hydroxyl group into a good leaving group.
-
Cyanide Displacement: The activated intermediate is then reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent to introduce the cyanomethyl group via an Sₙ2 reaction.
-
Nitrile Reduction: The resulting (S)-1-Boc-3-(cyanomethyl)pyrrolidine is reduced to the desired primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon) or with chemical reducing agents like lithium aluminum hydride.
Table 1: Comparison of Key Synthetic Routes
| Feature | L-Aspartic Acid Route | Nitrile Reduction Route |
| Starting Material | L-Aspartic Acid (from chiral pool) | (S)-1-Boc-3-hydroxypyrrolidine |
| Stereocontrol | Inherited from starting material | Inherited from starting material |
| Key Transformations | Succinimide formation, amide reduction | Hydroxyl activation, Sₙ2 displacement, nitrile reduction |
| Advantages | Inexpensive starting material | Modular, allows for late-stage introduction of the amine |
| Challenges | Harsh reduction conditions for the succinimide | Use of toxic cyanide reagents |
The Impact on Drug Discovery: An Enabling Building Block
The availability of a reliable and scalable synthesis for this compound has had a profound impact on drug discovery. Its incorporation into drug candidates has been instrumental in the development of novel therapeutics.
Key Application Areas:
-
Neuroscience: The pyrrolidine scaffold is a common feature in ligands for various central nervous system (CNS) receptors. The aminomethyl group provides a handle for introducing pharmacophoric elements that can modulate receptor binding and functional activity.[9][10]
-
Antiviral Agents: The rigid, chiral framework of the molecule is well-suited for designing inhibitors of viral enzymes, such as proteases and polymerases.
-
Peptide Chemistry: The aminomethylpyrrolidine core can be used as a constrained dipeptide mimetic, enhancing the metabolic stability and oral bioavailability of peptide-based drugs.[9]
The development and optimization of synthetic routes to this compound represent a significant achievement in process chemistry. The ability to produce this key chiral building block in high purity and on a large scale has accelerated the discovery and development of numerous life-saving medicines. As our understanding of disease biology continues to grow, the demand for such versatile and stereochemically defined scaffolds is only set to increase, ensuring the enduring legacy of this compound in the armamentarium of the medicinal chemist.
References
- (n.d.).
- ResearchGate. (2004). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.
- Google Patents. (n.d.). Process for the manufacture of (s)-3-amino-1-substituted pyrolidines.
- ResearchGate. (2004). A Flexible Approach to (S)-3-Amino-2-pyrrolidinone Derivatives.
- Google Patents. (n.d.). Process for the manufacture of (S)-3-amino-1-substituted-pyrrolidines.
- National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.
- National Center for Biotechnology Information. (n.d.). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
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The (S)-1-Boc-3-(aminomethyl)pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical aspect in the design of potent and selective therapeutics.[1][3] Among the vast array of pyrrolidine-based building blocks, (S)-1-Boc-3-(aminomethyl)pyrrolidine has emerged as a particularly valuable chiral intermediate. Its unique structure, featuring a protected secondary amine within the ring and a primary amine side chain at a defined stereocenter, offers a versatile platform for the synthesis of a diverse range of bioactive molecules.[4]
This technical guide provides a comprehensive overview of this compound, its derivatives, and analogs. It delves into the synthetic strategies for accessing this key scaffold, explores its application in the development of targeted therapeutics with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and provides detailed experimental protocols and characterization data to empower researchers in their drug discovery endeavors.
The Strategic Advantage of the Pyrrolidine Core
The pyrrolidine ring's prevalence in pharmaceuticals is not coincidental.[5] Its inherent structural features offer several advantages in drug design:
-
Three-Dimensionality: Unlike flat aromatic rings, the puckered nature of the pyrrolidine ring allows for the precise spatial orientation of substituents, leading to enhanced interactions with biological targets.[1]
-
Stereochemical Complexity: The chiral centers within substituted pyrrolidines are crucial for enantioselective recognition by proteins, often leading to significant differences in the biological profiles of different stereoisomers.[1]
-
Physicochemical Properties: The pyrrolidine nucleus generally imparts favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates.[3]
-
Synthetic Tractability: The pyrrolidine scaffold is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[2]
The subject of this guide, this compound, embodies these advantages, providing a robust and versatile starting point for the construction of novel chemical entities.
Synthesis of the this compound Scaffold
The enantioselective synthesis of this compound is of paramount importance to ensure the stereochemical purity of the final drug candidates. Several synthetic routes have been developed, often starting from readily available chiral precursors. A common and effective strategy involves the use of trans-4-hydroxy-L-proline as the starting material.
Experimental Protocol: Synthesis from trans-4-Hydroxy-L-proline
This protocol outlines a representative multi-step synthesis to yield this compound.[6]
Step 1: Decarboxylation of trans-4-Hydroxy-L-proline
-
trans-4-Hydroxy-L-proline is heated in a suitable high-boiling solvent, such as diphenyl ether, to induce decarboxylation, affording (R)-3-hydroxypyrrolidine. The reaction progress is monitored by TLC until the starting material is consumed.
-
The product is typically isolated as its hydrochloride salt after an appropriate work-up.
Causality: The thermal decarboxylation of α-amino acids is a well-established reaction. The choice of a high-boiling, inert solvent is crucial to reach the required temperature for the reaction to proceed efficiently without unwanted side reactions.
Step 2: N-Boc Protection and Sulfonylation of (R)-3-hydroxypyrrolidine
-
(R)-3-hydroxypyrrolidine hydrochloride is dissolved in a suitable solvent, such as dichloromethane (DCM), and treated with a base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Di-tert-butyl dicarbonate ((Boc)₂O) is added to protect the pyrrolidine nitrogen.
-
The resulting N-Boc protected alcohol is then sulfonylated, for example, with methanesulfonyl chloride (MsCl) in the presence of a base, to convert the hydroxyl group into a good leaving group.
Causality: The Boc protecting group is widely used for amines due to its stability under various conditions and its facile removal under acidic conditions.[7] Sulfonylation of the hydroxyl group is a critical activation step, preparing the molecule for the subsequent nucleophilic substitution.
Step 3: Azide Substitution with Inversion of Stereochemistry
-
The sulfonylated intermediate is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF), and treated with sodium azide (NaN₃).
-
The reaction mixture is heated to facilitate the SN2 reaction, which proceeds with an inversion of configuration at the C3 position.
Causality: The SN2 reaction is a concerted process where the nucleophile (azide) attacks the carbon atom from the side opposite to the leaving group (mesylate), resulting in a predictable inversion of stereochemistry. This step is crucial for establishing the desired (S)-configuration.
Step 4: Reduction of the Azide to the Primary Amine
-
The resulting azide is reduced to the primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C in methanol) or using the Staudinger reaction (triphenylphosphine followed by water).
-
After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified, typically by column chromatography, to yield this compound.
Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to amines. The choice of catalyst and solvent can be optimized to ensure high yields and minimize side reactions. The Staudinger reaction offers a milder alternative if the molecule contains other functional groups that are sensitive to hydrogenation.
Characterization and Physicochemical Properties
The accurate characterization of this compound is essential for its use in further synthetic steps. The following table summarizes its key physicochemical properties and typical spectroscopic data.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| Appearance | Colorless to pale yellow oil |
| CAS Number | 199175-10-5 |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.55-3.20 (m, 2H), 3.15-2.95 (m, 2H), 2.70-2.55 (m, 2H), 2.30-2.10 (m, 1H), 1.95-1.75 (m, 1H), 1.65-1.50 (m, 1H), 1.45 (s, 9H), 1.30 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.7, 79.2, 53.5, 46.5, 44.2, 36.8, 30.9, 28.5 |
| Mass Spectrometry (ESI+) | m/z: 201.1 [M+H]⁺ |
Note: Spectroscopic data can vary slightly depending on the solvent and instrument used. It is always recommended to acquire and interpret the data for each synthesized batch.[8][9][10]
Applications in Drug Discovery: The Case of DPP-4 Inhibitors
This compound and its deprotected form are key building blocks in the synthesis of a variety of pharmacologically active compounds.[4] A prominent example is their use in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs.[11]
DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.
Structure-Activity Relationship (SAR) of Pyrrolidine-Based DPP-4 Inhibitors
The (S)-3-aminomethylpyrrolidine moiety often serves as a key pharmacophore that interacts with the S2 pocket of the DPP-4 enzyme. The primary amine is crucial for forming a salt bridge with key acidic residues in the active site. Modifications to the pyrrolidine ring and the substituents on the amino group have been extensively explored to optimize potency and selectivity.
| Derivative | R Group | DPP-4 IC₅₀ (nM) | Notes |
| Analog 1 | 2,4,5-Trifluorobenzyl | 19 | A common substituent in many potent DPP-4 inhibitors. The fluorine atoms can enhance binding through favorable interactions.[11] |
| Analog 2 | Cyanomethyl | 10 | The cyano group can act as a nitrile warhead, forming a reversible covalent bond with the catalytic serine residue of DPP-4.[12] |
| Analog 3 | Adamantyl | 50 | The bulky and lipophilic adamantyl group can occupy the hydrophobic S1 pocket of the enzyme. |
| Analog 4 | 4-Fluorobenzyl | 35 | Demonstrates the importance of halogen substitution on the aromatic ring for potency. |
Causality in SAR: The observed differences in potency highlight the importance of the substituent's size, electronics, and ability to form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the enzyme's active site. The stereochemistry at the C3 position of the pyrrolidine ring is critical; the (S)-enantiomer consistently shows higher potency, underscoring the specific chiral recognition by the enzyme.
Broader Applications and Future Perspectives
Beyond DPP-4 inhibitors, the this compound scaffold is utilized in the synthesis of a wide range of other biologically active molecules, including:
-
GPCR Ligands: The aminomethylpyrrolidine moiety can serve as a key element in ligands targeting G protein-coupled receptors, where the primary amine can interact with conserved aspartate residues.[13]
-
Kinase Inhibitors: The scaffold can be elaborated to generate potent and selective kinase inhibitors by introducing functionalities that target the ATP-binding site.[14]
-
Antiviral and Anticancer Agents: Pyrrolidine-based compounds have shown promise as antiviral and anticancer agents, and this building block provides a valuable starting point for the synthesis of novel analogs.[6]
The versatility of the this compound scaffold, coupled with the development of robust and stereoselective synthetic routes, ensures its continued importance in the field of drug discovery. As our understanding of disease biology deepens, this chiral building block will undoubtedly play a crucial role in the design and synthesis of the next generation of targeted therapeutics.
References
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- Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (2023). ACS Omega. [Link]
- Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., Montalbano, A., & Parrino, B. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
- Discovery of Novel Pyrrolidine-Based Chalcones as Dual Inhibitors of α-Amylase and α-Glucosidase: Synthesis, Molecular Docking, ADMET Profiles, and Pharmacological Screening. (2023). ACS Omega. [Link]
- Shchekotikhin, A. E., Glazunova, V. A., & Preobrazhenskaya, M. N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. [Link]
- α-Arylation of N-Boc Pyrrolidine. (2022). Organic Syntheses, 99, 382-401. [Link]
- Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, synthesis, and in vitro evaluation of novel aminomethyl-pyridines as DPP-4 inhibitors. ACS medicinal chemistry letters, 1(9), 530–534. [Link]
- Trost, B. M., & Bream, R. N. (2003). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Organic letters, 5(1), 1-4. [Link]
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (2021). The Journal of Organic Chemistry, 86(17), 11849-11855. [Link]
- Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., Montalbano, A., ... & Parrino, B. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]
- Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. (2010). The Journal of Organic Chemistry, 75(15), 5032-5039. [Link]
- Kaczanowska, K., Wiesmüller, K. H., & Schaffner, A. P. (2010). Design, synthesis, and in vitro evaluation of novel aminomethyl-pyridines as DPP-4 inhibitors. ACS medicinal chemistry letters, 1(9), 530–534. [Link]
- Patel, S. B., & Patel, H. R. (2018). DESIGN, SYNTHESIS AND PRELIMINARY EVALUATION OF 3-AMINOCOUMARIN DERIVATIVES AS DPP-IV INHIBITOR. World Journal of Pharmaceutical Research, 7(12), 652-663. [Link]
- Biftu, T., Feng, D., Qian, X., He, H., Chen, P., Liang, G., ... & Scapin, G. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & medicinal chemistry letters, 19(12), 3296–3300. [Link]
- Al-Qaisi, A. M., Al-Tel, T. H., & Al-Sawalha, M. (2020). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Letters in Drug Design & Discovery, 17(7), 844-854. [Link]
- Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. (2010). ACS Medicinal Chemistry Letters, 1(9), 530-534. [Link]
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- Various synthetic routes for the synthesis of amine 1 Comparison of the... (2021).
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- Westphal, F., Junge, T., Rösner, P., & Sönnichsen, F. D. (2006). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4.
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The Alchemist's Compass: A Technical Guide to the Spectroscopic Analysis of (S)-1-Boc-3-(aminomethyl)pyrrolidine
Foreword: Decoding a Cornerstone of Modern Drug Discovery
In the intricate landscape of medicinal chemistry, the precise characterization of chiral building blocks is not merely a procedural formality; it is the bedrock upon which successful drug development is built. (S)-1-Boc-3-(aminomethyl)pyrrolidine, a key chiral intermediate, is a testament to this principle. Its pyrrolidine scaffold and strategically placed aminomethyl functionality make it a versatile component in the synthesis of a new generation of therapeutics, particularly in neuroscience and peptide chemistry.[1] The stereochemical integrity of this molecule is paramount, as even minute deviations can drastically alter biological activity and therapeutic efficacy.
This in-depth technical guide is crafted for the discerning researcher, scientist, and drug development professional. It eschews rigid templates in favor of a logical, causality-driven narrative that illuminates not just the "what" but the "why" behind the spectroscopic analysis of this crucial molecule. We will journey through the core analytical techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing not only detailed protocols but also the field-proven insights necessary for robust and reliable characterization. Every piece of data, every experimental choice, is a point on the compass, guiding us to a comprehensive understanding of the molecular architecture of this compound.
I. The Molecular Blueprint: Physicochemical Properties
Before delving into the spectral intricacies, a foundational understanding of the molecule's physical and chemical properties is essential. This information provides the context for the analytical methodologies that follow.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀N₂O₂ | |
| Molecular Weight | 200.28 g/mol | |
| CAS Number | 199175-10-5 | |
| Appearance | Yellow oil | |
| Storage Conditions | 0-8°C |
II. Unveiling the Proton and Carbon Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as the most powerful tool for the elucidation of the covalent framework of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within this compound.
A. ¹H NMR Spectroscopy: A Proton's Perspective
Expected ¹H NMR Spectral Data (Reference: (R)-enantiomer)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.4 - 3.2 | Multiplet | 2H | Pyrrolidine ring protons |
| ~3.1 - 2.9 | Multiplet | 2H | Pyrrolidine ring protons |
| ~2.7 | Doublet of doublets | 2H | -CH₂-NH₂ |
| ~2.4 | Multiplet | 1H | Pyrrolidine ring proton |
| ~1.9 - 1.7 | Multiplet | 2H | Pyrrolidine ring protons |
| 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |
| 1.2 (broad) | Singlet | 2H | -NH₂ |
Note: The chemical shifts and multiplicities are approximate and can vary depending on the solvent and spectrometer frequency.
Expert Insights:
-
The large singlet at approximately 1.45 ppm is the unmistakable signature of the nine equivalent protons of the tert-butyl group in the Boc protecting group. Its integration value of 9H is a critical internal standard for confirming the presence of this moiety.
-
The protons of the pyrrolidine ring exhibit complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors. A combination of 1D and 2D NMR techniques, such as COSY (Correlation Spectroscopy), would be necessary for the unambiguous assignment of each ring proton.
-
The protons of the aminomethyl group (-CH₂-NH₂) are diastereotopic and are expected to appear as a complex multiplet, likely a doublet of doublets, due to coupling with the adjacent chiral center and with each other.
-
The amine protons (-NH₂) often appear as a broad singlet and their chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. Adding a drop of D₂O to the NMR tube will cause the -NH₂ signal to disappear, a classic method for identifying exchangeable protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Caption: Workflow for ¹H NMR analysis.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Framework
Carbon-13 NMR spectroscopy provides information on the different carbon environments in the molecule. As with ¹H NMR, the data for the (R)-enantiomer can be used as a reliable reference for the (S)-enantiomer.
Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~154.7 | C=O (Boc) |
| ~79.1 | C (CH₃)₃ (Boc) |
| ~50.2 | Pyrrolidine ring carbon |
| ~46.5 | Pyrrolidine ring carbon |
| ~45.8 | -C H₂-NH₂ |
| ~38.6 | Pyrrolidine ring carbon |
| ~28.5 | C(C H₃)₃ (Boc) |
| ~28.4 | Pyrrolidine ring carbon |
Note: These are predicted chemical shifts based on related structures and may vary.
Expert Insights:
-
The carbonyl carbon of the Boc group is typically found in the downfield region, around 155 ppm.
-
The quaternary carbon of the tert-butyl group appears around 79 ppm.
-
The three methyl carbons of the Boc group are equivalent and give rise to a single, intense signal around 28.5 ppm.
-
The carbons of the pyrrolidine ring and the aminomethyl group will have distinct signals in the aliphatic region of the spectrum. Their exact assignment would require 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-field NMR spectrometer (100 MHz or higher for ¹³C) is recommended.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
III. Weighing the Molecule: Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 201.16 | [M+H]⁺ (Protonated Molecule) |
| 145.10 | [M+H - C₄H₈]⁺ (Loss of isobutylene) |
| 101.11 | [M+H - Boc group]⁺ |
| 84.08 | [Pyrrolidinemethyl]⁺ fragment |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Note: The molecular ion [M]⁺ may be of low abundance or absent in some ionization techniques.
Expert Insights on Fragmentation:
The Boc protecting group is notoriously labile in the mass spectrometer, leading to characteristic fragmentation patterns that are highly diagnostic.
-
Loss of Isobutylene (56 Da): A common fragmentation pathway involves a McLafferty-type rearrangement, leading to the neutral loss of isobutylene (C₄H₈), resulting in a fragment at [M-56]⁺ or [M+H-56]⁺.
-
Formation of the tert-butyl cation (57 Da): Cleavage of the C-O bond of the carbamate can lead to the formation of the stable tert-butyl cation, which will be observed as a prominent peak at m/z 57.
-
Loss of the entire Boc group (100 Da): Fragmentation can also result in the loss of the entire Boc group, leading to a fragment corresponding to the deprotected amine.
Sources
(S)-1-Boc-3-(aminomethyl)pyrrolidine: A Pivotal Scaffold in Contemporary Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
(S)-1-Boc-3-(aminomethyl)pyrrolidine has emerged not as a therapeutic agent with a direct mechanism of action, but as a cornerstone chiral building block in medicinal chemistry. Its true "mechanism" lies in its ability to impart specific three-dimensional conformations to novel molecular entities, thereby enabling potent and selective interactions with biological targets. This technical guide provides an in-depth analysis of its role as a pivotal scaffold. We will explore its fundamental physicochemical properties, its strategic application in the synthesis of targeted therapeutics—including progranulin modulators and serotonergic ligands—and its utility in asymmetric organocatalysis. Through detailed experimental protocols and mechanistic explorations, this document serves as a comprehensive resource for professionals engaged in the intricate process of drug design and development.
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern drug discovery, the emphasis on stereochemical purity and three-dimensional structure is paramount for achieving therapeutic efficacy and safety. The pyrrolidine ring, a five-membered non-aromatic nitrogen heterocycle, is a frequently utilized core in FDA-approved drugs.[1][2] this compound stands out as a particularly valuable intermediate due to its unique combination of a conformationally restricted pyrrolidine scaffold, a chiral center, and a protected primary amine ready for synthetic elaboration.[3][4][5]
The tert-butoxycarbonyl (Boc) protecting group offers stability and allows for controlled, sequential reactions, making it an ideal choice for multi-step syntheses of complex molecules.[3][4] This guide moves beyond a simple cataloging of its applications to provide a deeper understanding of how and why this specific building block is leveraged to solve challenges in medicinal chemistry, from enhancing binding affinity to developing novel catalytic systems.
Physicochemical Properties and Synthetic Overview
The utility of this compound begins with its well-defined chemical and physical characteristics, which ensure predictability and reproducibility in synthetic workflows.
| Property | Value |
| CAS Number | 199175-10-5 |
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| Appearance | Yellow oil |
| Purity | ≥ 99% (HPLC) |
| Storage Conditions | 0-8°C |
A summary of key physicochemical properties.[3][5]
The synthesis of this chiral intermediate is a critical aspect of its application, typically starting from readily available chiral precursors to ensure high enantiomeric purity, a crucial factor for pharmaceutical applications.[3]
Core Application: Enabling Targeted Drug Synthesis
The primary "mechanism of action" of this compound is its function as a structural linchpin. Its incorporation into a larger molecule serves to orient key pharmacophoric elements in a precise spatial arrangement, facilitating optimal interactions with a biological target.
Case Study: Synthesis of Progranulin Modulators
Progranulin is a secreted growth factor involved in various cellular processes, and its dysregulation is linked to neurodegenerative diseases. This compound has been utilized in the preparation of isoquinoline derivatives that act as progranulin modulators, which are beneficial in the treatment of associated disorders.[]
In this context, the pyrrolidine ring serves as a non-planar, rigid spacer that correctly positions the isoquinoline core and other substituents to bind effectively within the target protein. The synthetic utility of the Boc-protected amine allows for its reaction with other intermediates to assemble the final modulator.
Experimental Protocol: General Synthesis of a Pyrrolidine-Containing Isoquinoline Derivative
-
Deprotection: Dissolve this compound in a suitable solvent such as methanol. Add 1M HCl and stir at room temperature until TLC analysis indicates complete removal of the Boc group.
-
Coupling Reaction: In a separate flask, activate the carboxylic acid of a functionalized isoquinoline core using a standard coupling agent (e.g., HATU, HOBt).
-
Amide Bond Formation: Add the deprotected (S)-3-(aminomethyl)pyrrolidine hydrochloride salt and a non-nucleophilic base (e.g., DIPEA) to the activated isoquinoline solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress via HPLC or TLC.
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove reagents and by-products. Purify the crude product using column chromatography on silica gel to yield the final isoquinoline derivative.
Caption: Synthetic workflow for a progranulin modulator.
Case Study: Development of 5-HT₆ and D₃ Receptor Ligands
The serotonin 5-HT₆ and dopamine D₃ receptors are important targets for treating neurological and psychiatric disorders. Research into 1H-pyrrolo[3,2-c]quinoline derivatives has shown that the introduction of this compound is a key step in creating potent dual-acting ligands.[7]
A study investigating structure-activity relationships revealed that replacing other amine fragments with (S)-3-(aminomethyl)pyrrolidine and its enantiomer can significantly impact the affinity for both 5-HT₆ and D₃ receptors.[7] The stereochemistry and conformational rigidity of the pyrrolidine ring are crucial for establishing the specific hydrogen bonds and van der Waals interactions within the receptor binding pockets. The (S)-enantiomer, in particular, was found to be beneficial for establishing a stable salt bridge interaction in the 5-HT₆ receptor.[7]
Utility in Asymmetric Organocatalysis
Beyond its role as a structural component of therapeutic agents, this compound is a valuable precursor for the synthesis of chiral organocatalysts. These small organic molecules can drive stereoselective reactions, offering an alternative to metal-based catalysts.
Specifically, it serves as a starting material for bifunctional thiourea-amine organocatalysts.[8] In these catalysts, the pyrrolidine nitrogen acts as a Lewis base, while the thiourea moiety functions as a hydrogen-bond donor. This dual activation mechanism is highly effective in asymmetric reactions like Michael additions.
Mechanism of Bifunctional Catalysis:
-
The pyrrolidine amine reacts with a ketone to form a nucleophilic enamine intermediate.
-
Simultaneously, the thiourea group activates the electrophile (e.g., a nitroolefin) through hydrogen bonding, lowering its LUMO energy.
-
The chiral environment created by the catalyst directs the approach of the enamine to one face of the activated electrophile, resulting in a highly enantioselective carbon-carbon bond formation.
Caption: Logical workflow of asymmetric Michael addition.
Conclusion
This compound is a quintessential example of an enabling molecule in modern chemical and pharmaceutical research. While it lacks a direct biological mechanism of action, its function as a versatile, chiral building block is indispensable. Its strategic incorporation allows for the precise construction of complex molecular architectures with tailored three-dimensional properties. This capability is fundamental to the development of a new generation of pharmaceuticals targeting a range of diseases, from neurodegenerative disorders to psychiatric conditions.[3][9] The continued application of this and similar chiral intermediates will undoubtedly continue to drive innovation across medicinal chemistry and materials science.[9]
References
- Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series. National Institutes of Health (NIH). [Link]
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. enamine.net [enamine.net]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 7. Impact of the Substitution Pattern at the Basic Center and Geometry of the Amine Fragment on 5-HT6 and D3R Affinity in the 1H-Pyrrolo[3,2-c]quinoline Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of (S)-1-Boc-3-(aminomethyl)pyrrolidine in Advanced Peptide Synthesis
Abstract
(S)-1-Boc-3-(aminomethyl)pyrrolidine is a chiral building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its strategic incorporation into peptide scaffolds moves beyond simple sequence extension, offering a powerful tool to impose conformational constraints and engineer novel peptidomimetics.[1][2] The rigid pyrrolidine ring system introduces a defined structural kink, which can lock a peptide into a bioactive conformation, potentially enhancing receptor affinity, selectivity, and metabolic stability.[2][3][4] This guide provides an in-depth analysis of the scientific rationale for using this compound, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and expert insights into overcoming the unique chemical challenges it presents.
The Strategic Imperative: Why Constrain a Peptide?
The therapeutic potential of many natural peptides is often hindered by their inherent flexibility and susceptibility to proteolytic degradation. Introducing non-natural, conformationally restricted amino acids is a cornerstone of modern peptidomimetic design aimed at overcoming these liabilities.[5][6][7]
-
Conformational Locking for Enhanced Affinity: The five-membered pyrrolidine ring drastically reduces the rotational freedom of the peptide backbone in its vicinity.[8][9] This pre-organization of the peptide into a specific three-dimensional structure can minimize the entropic penalty upon binding to a biological target, leading to a significant increase in binding affinity and selectivity.[2]
-
Engineering Proteolytic Resistance: The inclusion of a non-natural scaffold, such as the aminomethylpyrrolidine moiety, disrupts the recognition sites for common proteases. This steric shielding enhances the metabolic stability of the peptide, prolonging its in-vivo half-life and therapeutic window.[2]
-
Improving Pharmacokinetic Properties: The pyrrolidine structure can increase the lipophilicity of a peptide, which may improve its ability to cross cellular membranes and enhance overall bioavailability.[2][10]
Reagent Profile and Handling
Proper handling and storage are critical for maintaining the integrity of this chiral building block.
| Property | Value | Reference(s) |
| Chemical Name | (S)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | [10][11] |
| CAS Number | 199175-10-5 | [10][11] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [10] |
| Molecular Weight | 200.28 g/mol | [10][11] |
| Appearance | Yellow oil or solid | [10][12] |
| Purity | ≥95-99% (HPLC) | [10][11] |
| Storage Conditions | 2-8°C, under inert atmosphere, protected from moisture | [10][11][12] |
Experimental Guide: Solid-Phase Synthesis Protocols
The following protocols are designed for the manual incorporation of this compound using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.
General SPPS Workflow
The core of SPPS is a cyclical process of deprotection and coupling reactions performed on a solid support (resin). This allows for easy purification by simple filtration and washing after each step.
Protocol: Incorporation of this compound
This protocol assumes the synthesis is proceeding on a 0.1 mmol scale using a Rink Amide resin. The peptide sequence on the resin is denoted as H₂N-Peptide-Resin.
Step 1: Coupling of this compound
Causality: The free primary amine of the title compound will be acylated by the C-terminal carboxyl group of the peptide chain on the resin. Standard coupling reagents are sufficient for this step.
-
Resin Preparation: Swell the H₂N-Peptide-Resin in N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.
-
Activation Solution: In a separate vessel, dissolve the C-terminal Fmoc-protected amino acid of the peptide to be synthesized (0.4 mmol, 4 eq) and an activating agent such as HBTU (0.4 mmol, 4 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq).
-
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
Step 2: Boc Deprotection of the Pyrrolidine Nitrogen
Causality: The Boc group is acid-labile and must be removed to expose the secondary amine of the pyrrolidine ring for subsequent chain elongation.[13][14] This step deviates from the standard Fmoc-SPPS cycle.
-
Washing: Wash the resin from the previous step with DCM (5x) to ensure it is free of DMF.
-
Deprotection: Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the resin.[14] Agitate for 2 minutes, drain, and add a fresh portion of the TFA/DCM solution. Agitate for an additional 20-30 minutes.
-
Washing and Neutralization:
-
Wash the resin with DCM (3x).
-
Wash with Isopropanol (IPA) (2x).
-
Wash with DCM (3x).
-
Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM (2x, 5 min each).
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the next coupling.
-
Step 3: Coupling the Next Amino Acid (Hindered Coupling)
Causality: The target for acylation is now a secondary amine within a sterically demanding cyclic structure. This reaction is significantly slower than coupling to a primary amine and requires a more potent activation strategy to achieve high efficiency.[2]
-
Activation: In a separate vessel, dissolve the next Fmoc-amino acid (0.5 mmol, 5 eq) and a highly efficient coupling reagent like HATU (0.5 mmol, 5 eq) in DMF.[15] Add DIEA (1.0 mmol, 10 eq). Allow the solution to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin from Step 2. Agitate for 2-4 hours. It is often advisable to perform a "double coupling" by draining the solution and adding a fresh batch of activated amino acid for another 2 hours.
-
Washing: Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring: The Kaiser test is not reliable for secondary amines. A Chloranil or Isatin test can be used to check for unreacted secondary amines. If coupling is incomplete, capping is recommended.
-
Capping (Optional): Treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes to permanently block any unreacted amines.
Step 4: Final Cleavage and Deprotection
-
Preparation: After completing the sequence, wash the final peptide-resin with DCM and dry it under a vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common mixture is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mechanistic Insights and Critical Choices
Selecting the Right Coupling Reagent
The choice of coupling reagent is critical, especially for the hindered coupling onto the pyrrolidine nitrogen.
| Reagent | Type | Recommended Use | Rationale |
| HBTU/HOBt | Aminium/Benzotriazole | Standard couplings to primary amines. | Efficient and cost-effective for routine steps. May be sluggish for the hindered secondary amine coupling.[15][16] |
| HATU | Aminium/Aza-benzotriazole | Highly recommended for hindered couplings. | The 7-aza-HOBt derivative (HOAt) is a superior activating agent, accelerating the reaction and reducing racemization, making it ideal for the sterically demanding secondary amine.[15] |
| DIC/OxymaPure® | Carbodiimide/Additive | Good for standard couplings; alternative to HBTU. | OxymaPure is a non-explosive HOBt alternative that enhances reactivity and suppresses racemization.[15][16] |
| COMU | Aminium/Oxime | Excellent for difficult and high-speed (microwave) synthesis. | Incorporates the Oxyma moiety directly, offering high reactivity and improved safety and solubility profiles.[15] |
The Mechanism of Boc Deprotection
Understanding the mechanism of the acid-catalyzed Boc deprotection is key to preventing side reactions. The process generates a reactive tert-butyl cation.[17][18]
This tert-butyl cation can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[19] Therefore, the inclusion of "scavengers" like TIS in the final cleavage cocktail is not optional—it is essential to quench these reactive species and prevent irreversible damage to the peptide.[17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling to Pyrrolidine | Insufficient activation time; Steric hindrance; Low reagent equivalents. | Use HATU or COMU as the coupling reagent.[15] Increase reaction time to 4+ hours. Perform a double coupling. Increase equivalents of amino acid and reagents to 5 eq. |
| Low Final Yield | Incomplete coupling at multiple steps; Premature chain cleavage during Boc deprotection. | Ensure all couplings are complete using appropriate monitoring tests. Ensure the TFA used for Boc deprotection is anhydrous and contact time is limited to the minimum required. |
| Unexpected Mass in Final Product (+56 Da) | Incomplete final deprotection or t-butylation of a sensitive residue (e.g., Trp). | Ensure sufficient scavenger (TIS, water) is used in the final cleavage cocktail.[19] Increase cleavage time or temperature if necessary. |
References
- Taylor, C. M., Hardré, R., & Edwards, P. J. B. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. The Journal of Organic Chemistry.
- Papanastasiou, I., et al. (2021). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI.
- Pattabiraman, V. R., et al. (2003). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters.
- Journal of Organic Chemistry. The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. ACS Publications.
- Vinogradov, A. A., et al. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews.
- Jasanoff, A., & Fersht, A. R. (1994). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Biochemistry.
- Main, E. R. G., & Jackson, S. E. (2009). Using the ribosome to synthesize peptidomimetics. Current Opinion in Chemical Biology.
- Koskinen, A. M. P., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry.
- DeTar, D. F., & Luthra, N. P. (1977). Flexibility of the pyrrolidine ring in proline peptides. Journal of the American Chemical Society.
- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.
- Merck. Novabiochem® Coupling reagents. Merck Millipore.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection Reagent Guide. ACS.
- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical.
- AAPPTec. Coupling Reagents for Solid Phase Peptide Synthesis Archives. AAPPTec.
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Organic & Biomolecular Chemistry. (2014). Solid-phase peptide synthesis. Royal Society of Chemistry.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry.
- AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec.
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using the ribosome to synthesize peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines [pubmed.ncbi.nlm.nih.gov]
- 9. Flexibility of the pyrrolidine ring in proline peptides | Semantic Scholar [semanticscholar.org]
- 10. chemimpex.com [chemimpex.com]
- 11. (S)-3-(Aminomethyl)-1-Boc-pyrrolidine 95 199175-10-5 [sigmaaldrich.com]
- 12. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. chempep.com [chempep.com]
- 15. bachem.com [bachem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 18. BOC deprotection [ms.bzchemicals.com]
- 19. peptide.com [peptide.com]
Protocol for Boc deprotection of (S)-1-Boc-3-(aminomethyl)pyrrolidine
An In-Depth Guide to the Acid-Catalyzed Boc Deprotection of (S)-1-Boc-3-(aminomethyl)pyrrolidine
Authored by: Gemini, Senior Application Scientist
Publication Date: January 9, 2026
Abstract
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines, prized for its stability across a wide range of chemical conditions and its facile removal under acidic treatment.[1] this compound is a valuable chiral building block, frequently employed in the synthesis of complex pharmaceutical agents and other bioactive molecules.[2] The selective deprotection of its primary amine is a critical step to unmask a nucleophilic site for subsequent synthetic transformations. This application note provides a comprehensive guide for researchers, detailing the underlying mechanism, offering step-by-step protocols, and presenting troubleshooting strategies for the successful Boc deprotection of this compound.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is an acid-catalyzed elimination reaction.[3] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This initial protonation destabilizes the carbamate, facilitating the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[1][3] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas and the desired free primary amine.[4][5] In the acidic medium, the newly liberated amine is protonated, typically yielding an amine salt as the final product.[4]
A critical consideration is the fate of the highly reactive tert-butyl cation generated during the reaction.[6] This electrophile can potentially alkylate any nucleophilic sites on the substrate or solvent, leading to unwanted byproducts.[7] This is particularly relevant in complex molecules with sensitive functional groups like tryptophan or methionine residues.[8] While (S)-3-(aminomethyl)pyrrolidine itself lacks such sensitive groups, the addition of "scavengers" like triisopropylsilane (TIS) or water can be a good practice in complex syntheses to trap the tert-butyl cation and prevent side reactions.[6][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Privileged Scaffold: Applications of (S)-1-Boc-3-(aminomethyl)pyrrolidine in Modern Medicinal Chemistry
Abstract
(S)-1-Boc-3-(aminomethyl)pyrrolidine (CAS No. 199175-10-5) has emerged from the vast catalog of chemical building blocks to become a cornerstone in contemporary drug discovery.[1][2] Its unique combination of a conformationally restricted pyrrolidine ring, a stereochemically defined (S)-configuration, and a strategically placed primary amine makes it a quintessential "privileged scaffold."[3] This guide provides an in-depth exploration of its significance, detailing its role in imparting desirable pharmacological properties to drug candidates. We present its application in the synthesis of therapeutics targeting a range of diseases, from viral infections and cancer to neurological disorders.[1][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a survey of its applications but also detailed, field-proven protocols for its use in synthesis.
The Strategic Advantage of the (S)-3-(aminomethyl)pyrrolidine Scaffold
The utility of this compound in medicinal chemistry is not accidental; it is a direct consequence of the specific structural and physicochemical properties conferred by the pyrrolidine core. Saturated heterocyclic rings like pyrrolidine are increasingly favored over traditional flat, aromatic systems because they offer superior three-dimensional (3D) complexity.[3] This 3D nature allows for more precise and selective interactions with the complex topologies of biological targets such as G protein-coupled receptors (GPCRs) and enzymes.[5]
Key Attributes:
-
Stereochemical Control: The defined (S)-stereochemistry is crucial. Biological systems are chiral, and the specific orientation of the aminomethyl group often dictates the binding affinity and efficacy of a drug candidate. Using an enantiomerically pure building block is essential for developing selective drugs and avoiding potential off-target effects or toxicity associated with an inactive or harmful enantiomer.[2][3]
-
Conformational Rigidity: The five-membered pyrrolidine ring possesses a degree of conformational rigidity, a phenomenon known as "pseudorotation."[3] This constrained geometry reduces the entropic penalty upon binding to a target protein, often leading to higher affinity. It also presents substituents in well-defined spatial vectors, allowing chemists to precisely probe the pharmacophore space of a target.[3]
-
Vectorial Display of Functionality: The aminomethyl side chain acts as a versatile chemical handle. After deprotection of the Boc group, the primary amine can be readily functionalized, typically through amide bond formation, to introduce various pharmacophoric elements or to connect to other parts of the target molecule.[1] This allows the pyrrolidine to serve as a central scaffold, orienting different functional groups in a specific 3D arrangement for optimal target engagement.
Therapeutic Applications & Drug Candidates
The versatility of the this compound scaffold is evident in its application across multiple therapeutic areas. It is a key component in the synthesis of antagonists for chemokine receptors, which are critical targets in immunology, virology, and oncology, as well as in agents designed to act on the central nervous system.[4]
| Drug Candidate/Series | Therapeutic Target | Disease Area | Rationale for Scaffold Use |
| Pyrrolidine-based Antagonists | CCR5 | HIV, Cancer, Inflammatory Diseases | The pyrrolidine scaffold provides the necessary 3D orientation for substituents to effectively block the binding of the viral protein gp120 to the CCR5 co-receptor, preventing viral entry. The stereochemistry is critical for activity.[6][7] |
| Pyrrolidine-based Antagonists | CXCR4 | Cancer Metastasis, HIV, WHIM Syndrome | The scaffold acts as a rigid core to position key interacting groups within the CXCR4 binding pocket. Potent antagonists have been developed by coupling this core to various heterocyclic systems.[4][8][9] |
| Neuroprotective Agents (P7C3 class) | Nicotinamide Phosphoribosyltransferase (NAMPT) | Neurodegenerative Diseases (e.g., Parkinson's) | While not a direct analogue, related aminopropyl carbazoles like (-)-P7C3-S243 demonstrate the utility of chiral amino-heterocyclic scaffolds in creating orally bioavailable, CNS-penetrant molecules that protect neurons from cell death.[10][11][12] |
Core Synthetic Protocols: A Practical Guide
The synthetic utility of this compound hinges on two fundamental, high-yielding transformations: the deprotection of the tert-butoxycarbonyl (Boc) group to liberate the primary amine, followed by the coupling of this amine with a carboxylic acid to form a stable amide bond.
Diagram: General Synthetic Workflow
Caption: A typical two-stage synthetic workflow.
Protocol 1: Boc Group Deprotection with HCl in Dioxane
This protocol describes the efficient and clean removal of the Boc protecting group under acidic conditions to yield the hydrochloride salt of the free amine, which can often be used directly in the subsequent coupling step.
Rationale: Hydrochloric acid in an anhydrous solvent like 1,4-dioxane is a standard and highly effective method for Boc deprotection. The reaction proceeds via protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.[10] Using a pre-prepared 4M solution of HCl in dioxane ensures anhydrous conditions, preventing side reactions and simplifying the procedure. The product typically precipitates as the hydrochloride salt, which facilitates isolation and purification.[13][14]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous Diethyl Ether or MTBE (for trituration)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add the 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl) to the flask. The substrate can be added directly to the HCl solution.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours. A white precipitate of the hydrochloride salt may form during this time.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot, quenching it with a basic solution (e.g., sat. NaHCO₃), extracting with an organic solvent, and spotting on a TLC plate to check for the disappearance of the starting material.
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.
-
Add anhydrous diethyl ether or MTBE to the resulting residue and stir or sonicate. This process, known as trituration, helps to break up the solid and wash away any non-polar impurities.
-
Collect the white solid product, (S)-3-(aminomethyl)pyrrolidine dihydrochloride, by vacuum filtration.
-
Wash the solid with additional cold diethyl ether and dry under high vacuum. The product is typically of high purity and can be used without further purification.
-
Protocol 2: Amide Bond Formation via EDC/HOBt Coupling
This protocol details a robust and widely used method for forming an amide bond between the newly deprotected (S)-3-(aminomethyl)pyrrolidine and a carboxylic acid of interest.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate. However, this intermediate can be unstable and prone to racemization or rearrangement. The addition of 1-Hydroxybenzotriazole (HOBt) traps the activated acid to form an HOBt-ester, which is more stable and less prone to side reactions. This active ester then reacts cleanly with the amine to form the desired amide. A tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is required to neutralize the hydrochloride salt of the amine starting material and to scavenge the proton generated during the reaction.
Materials:
-
(S)-3-(Aminomethyl)pyrrolidine dihydrochloride (from Protocol 1)
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), (S)-3-(aminomethyl)pyrrolidine dihydrochloride (1.05 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5-3.0 eq) dropwise. The base is crucial for neutralizing the HCl salt and ensuring the amine is in its free, nucleophilic form.
-
Activation: Add EDC·HCl (1.2 eq) to the reaction mixture portion-wise, keeping the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting materials.
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography to yield the pure amide product.
Mechanistic Insight: The Role in GPCR Antagonism
Many of the targets for which this scaffold is employed, such as CCR5 and CXCR4, are G protein-coupled receptors (GPCRs).[5] These receptors feature complex, seven-transmembrane helical structures with specific binding pockets. The success of pyrrolidine-based antagonists often lies in their ability to place a basic nitrogen atom (from the pyrrolidine ring) and other key functional groups in precise locations to interact with acidic residues (like Asp or Glu) and hydrophobic pockets within the receptor.
Diagram: Simplified GPCR Antagonist Interaction
Caption: Pyrrolidine core engaging key receptor residues.
The (S)-3-(aminomethyl)pyrrolidine scaffold serves as a rigid anchor. The basic nitrogen of the pyrrolidine ring can form a critical salt bridge with an acidic residue (e.g., Asp97 or Glu288 in CXCR4), while the substituent attached via the aminomethyl linker can extend into a hydrophobic pocket, displacing the natural ligand and preventing receptor activation.
Conclusion
This compound is more than just a chiral intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its inherent structural features provide a robust platform for creating potent, selective, and drug-like molecules. The ability to rigidly control the spatial presentation of functional groups makes it an invaluable scaffold for targeting complex proteins implicated in a wide array of human diseases. The protocols detailed herein provide a reliable foundation for researchers to leverage this powerful building block in their own drug discovery programs, paving the way for the next generation of innovative therapeutics.
References
- Chiral Pyrrolidine Derivatives: Key Building Blocks for Pharma. PharmaCompass.
- Common Organic Chemistry. Boc Deprotection - HCl.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Zhang, X., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537.
- Naidoo, J., et al. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. Journal of Medicinal Chemistry, 57(9), 3746-54.
- Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly. Molecules, 14(7), 2568-2584.
- Naidoo, J., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry.
- Miller, J. F., et al. (2017). Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings. ACS Medicinal Chemistry Letters, 8(12), 1282-1287.
- U.S. Patent No. US9902713B2. Neuroprotective compounds and use thereof. Google Patents.
- Chinese Patent No. CN102531987A. Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.
- Boström, J., et al. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709-727.
- U.S. Patent Application Publication No. US 2009/0149429 A1. AKT inhibitors and uses thereof. Google Patents.
- U.S. Patent No. US-12145942-B2. Spiropyrrolidine derived antiviral agents. PubChem.
- Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41.
- Chinese Patent No. CN116829571A. Novel spiral pyrrolidine derived antiviral drugs. Google Patents.
- Chinese Patent No. CN102249971A. Synthesis process of 1-N-BOC-3-hydroxypyrrolidine. Google Patents.
- Gábor, A., & Wacław, P. (1998). Structure-activity relationships of G protein-coupled receptors. Endocrine Reviews, 19(5), 617-47.
- Shim, H., et al. (2020). Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design. European Journal of Medicinal Chemistry, 200, 112479.
- Hale, J. J., et al. (2001). 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements. Bioorganic & Medicinal Chemistry Letters, 11(11), 1437-40.
- Liang, Z., et al. (2012). Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs. Journal of Biological Chemistry, 287(47), 39686-39698.
- Liotta, D. C., et al. (2025). Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024. Expert Opinion on Therapeutic Patents, 35(4), 357-369.
- Sahoo, B. R., et al. (2022). Novel small synthetic HIV-1 V3 crown variants: CCR5 targeting ligands. Molecular and Cellular Biochemistry, 477(1), 223-238.
- de Graaf, C., et al. (2019). Aminergic GPCR-Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. Journal of Medicinal Chemistry, 62(8), 3784-3839.
- Chen, X., & Xue, Z. (2016). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current Topics in Medicinal Chemistry, 16(15), 1675-1684.
- Basith, S., et al. (2018). Discovery of GPCR ligands for probing signal transduction pathways. Pharmacological Research, 129, 219-232.
- Basith, S., et al. (2018). Discovery of GPCR ligands for probing signal transduction pathways. Pharmacological Research.
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- 5. Structure-activity relationships of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 1: discovery of the pyrrolidine scaffold and determination of its stereochemical requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Synthesis of Novel Heterocycles Using (S)-1-Boc-3-(aminomethyl)pyrrolidine
Introduction: The Strategic Value of (S)-1-Boc-3-(aminomethyl)pyrrolidine in Medicinal Chemistry
This compound is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring a stereodefined pyrrolidine ring, a primary amine nucleophile, and a strategically placed Boc-protecting group, offers a unique combination of properties. This chiral scaffold is instrumental in the synthesis of enantiomerically pure compounds, a critical factor for ensuring efficacy and safety in pharmaceuticals.[1] The pyrrolidine moiety is a common motif in a multitude of FDA-approved drugs, highlighting its importance as a privileged scaffold in pharmaceutical design. The primary amine serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular architectures. The tert-butoxycarbonyl (Boc) protecting group provides stability and allows for selective deprotection under acidic conditions, facilitating multi-step synthetic sequences.
These attributes make this compound an ideal starting material for the synthesis of novel and complex heterocyclic systems. This guide provides detailed protocols and scientific rationale for the synthesis of two such systems: chiral pyrido[2,3-d]pyrimidines and pyrrolo[3,4-c]pyridines. These heterocyclic cores are prevalent in compounds with a broad spectrum of biological activities and offer promising avenues for the development of new therapeutic agents.
Part 1: Synthesis of Chiral 8-substituted-5,6,7,8-tetrahydro-9-oxa-1,3,8-triaza-cyclopenta[a]naphthalen-4-ones
The pyrido[2,3-d]pyrimidine scaffold is a privileged heterocyclic system due to its structural resemblance to purine nucleobases, making it a frequent constituent of kinase inhibitors and other targeted therapeutics.[2][3] The following protocol details a robust method for the synthesis of a novel, chiral-fused pyridopyrimidine derivative starting from this compound and a suitably functionalized pyrimidine precursor.
Scientific Rationale and Mechanistic Insight
The synthetic strategy hinges on a two-step sequence: an initial nucleophilic aromatic substitution (SNAr) reaction followed by an intramolecular cyclization.
-
SNAr Reaction: The primary amine of this compound acts as the nucleophile, displacing a halogen (typically chlorine) from an electron-deficient pyrimidine ring. The reaction is facilitated by the electron-withdrawing nature of the pyrimidine nitrogens and the adjacent formyl group, which activate the C4 position towards nucleophilic attack.[4]
-
Intramolecular Cyclization: The resulting intermediate possesses both a secondary amine (the newly formed bond) and a formyl group in close proximity. Under appropriate conditions, an intramolecular condensation reaction occurs, forming a new six-membered ring and yielding the desired tricyclic pyrido[2,3-d]pyrimidine core. The stereochemistry of the final product is dictated by the chirality of the starting this compound.
Diagram 1: Proposed Reaction Mechanism
Caption: Proposed mechanism for the synthesis of the chiral pyrido[2,3-d]pyrimidine.
Experimental Protocol: Synthesis of (S)-tert-butyl 3-((2-amino-5-formylpyrimidin-4-ylamino)methyl)pyrrolidine-1-carboxylate
Materials:
-
2-Amino-4-chloropyrimidine-5-carbaldehyde
-
This compound
-
Triethylamine (Et₃N)
-
Ethanol (EtOH), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
To a solution of 2-amino-4-chloropyrimidine-5-carbaldehyde (1.0 eq) in anhydrous ethanol, add this compound (1.1 eq).
-
Add triethylamine (1.2 eq) to the reaction mixture to act as a base and scavenge the HCl byproduct.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
The product may precipitate out of solution upon cooling. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Expected Outcome and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow solid |
| ¹H NMR | Characteristic peaks for the pyrrolidine ring, Boc group, pyrimidine ring, and formyl proton. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |
Part 2: Synthesis of Chiral 2-substituted-5,6,7,8-tetrahydro-pyrrolo[3,4-c]pyridin-6-ones
The pyrrolo[3,4-c]pyridine core is another important heterocyclic scaffold found in various biologically active molecules. The synthesis of these compounds often involves the construction of the fused ring system from acyclic or monocyclic precursors. This protocol outlines a potential pathway for the synthesis of a chiral pyrrolo[3,4-c]pyridin-6-one derivative from this compound.
Scientific Rationale and Mechanistic Insight
This synthetic approach involves a multi-step sequence culminating in a key cyclization reaction.
-
Amide Bond Formation: The primary amine of this compound is first acylated with a suitable dicarbonyl compound or its equivalent, which will ultimately form part of the pyridine ring.
-
Intramolecular Cyclization/Condensation: The resulting intermediate is then induced to undergo an intramolecular cyclization. This can be achieved through various methods, such as a Dieckmann condensation or a similar base-catalyzed cyclization, to form the six-membered pyridine ring. The chirality of the pyrrolidine ring is preserved throughout this process.
Diagram 2: General Synthetic Workflow
Caption: General workflow for the synthesis of chiral pyrrolo[3,4-c]pyridin-6-ones.
Experimental Protocol: Synthesis of (S)-tert-butyl 3-((6-oxo-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridin-5-yl)methyl)pyrrolidine-1-carboxylate
Materials:
-
This compound
-
Ethyl 2-(2-cyanoacetyl)cyclopropanecarboxylate (or similar precursor)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add ethyl 2-(2-cyanoacetyl)cyclopropanecarboxylate (1.0 eq) to the solution.
-
Add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a weak acid (e.g., acetic acid).
-
Concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Data Presentation: Expected Outcome and Characterization
| Parameter | Expected Value |
| Yield | 60-70% |
| Appearance | Off-white to light brown solid |
| ¹H NMR | Signals corresponding to the pyrrolidine, Boc, and the newly formed pyridinone ring protons. |
| Mass Spec (HRMS) | Accurate mass measurement confirming the elemental composition of the product. |
Conclusion
This compound is a powerful and versatile chiral building block for the synthesis of novel and medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of chiral pyrido[2,3-d]pyrimidines and pyrrolo[3,4-c]pyridines demonstrate its utility in constructing complex molecular architectures with high stereochemical control. These methods provide a solid foundation for researchers in drug discovery and development to explore new chemical space and generate libraries of compounds for biological screening.
References
- de Oliveira, R. B., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6529. [Link]
- Jubete, G., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
- MDPI.
Sources
The Rising Star in Asymmetric Catalysis: Application Notes for (S)-1-Boc-3-(aminomethyl)pyrrolidine
In the landscape of asymmetric synthesis, where the precise control of stereochemistry is paramount for the creation of effective pharmaceuticals and fine chemicals, the choice of chiral ligand is a critical determinant of success. Among the privileged scaffolds used to construct these ligands, the pyrrolidine ring has long been a cornerstone. This guide delves into a particularly promising yet specific building block: (S)-1-Boc-3-(aminomethyl)pyrrolidine . While its 2-substituted isomer has been more extensively documented, this 3-substituted variant offers a unique stereochemical and electronic profile, making it a valuable tool for researchers, scientists, and drug development professionals.
This document serves as a detailed technical guide, moving beyond simple protocols to explain the scientific rationale behind its application. We will explore its use in the synthesis of advanced polymer-supported organocatalysts and their subsequent application in key carbon-carbon bond-forming reactions, providing field-proven insights and self-validating, step-by-step methodologies.
The Ligand: Structure, Properties, and Rationale for Use
This compound, with CAS Number 199175-10-5, is a chiral diamine derivative. Its structure is characterized by a pyrrolidine ring with a stereocenter at the 3-position, an aminomethyl side chain, and a tert-butoxycarbonyl (Boc) protecting group on the ring's nitrogen.
-
Chiral Scaffold: The inherent chirality of the pyrrolidine ring is the foundation for its utility in asymmetric catalysis. It creates a defined three-dimensional space around the catalytic center.
-
Bifunctionality: The presence of two amine groups—a secondary amine within the ring (after Boc deprotection) and a primary amine on the side chain—allows for the creation of bifunctional catalysts. The primary amine is readily derivatized to introduce hydrogen-bond donating groups (like ureas or thioureas) or to serve as an anchor point for polymerization.
-
Strategic Placement of Functionality: The 3-aminomethyl substitution pattern, compared to the more common 2-substituted analogue, alters the distance and geometric relationship between the pyrrolidine nitrogen and the functionalized side chain. This can profoundly influence the transition state of a catalyzed reaction, offering a different pocket geometry and potentially alternative or improved selectivity profiles.
-
The Boc Protecting Group: The Boc group is crucial for synthetic utility, enabling selective functionalization of the primary amine on the side chain. Its straightforward removal under acidic conditions provides facile access to the active secondary amine required for many catalytic cycles (e.g., enamine formation).[1]
Application in Polymer-Supported Organocatalysis for the Asymmetric Aldol Reaction
A significant application of this compound is in the synthesis of heterogeneous catalysts. Immobilizing the chiral catalytic moiety on a polymer backbone offers substantial advantages in process chemistry, including simplified catalyst recovery and reuse, which are critical for sustainable and economically viable manufacturing.
One notable example is the synthesis of a helical polymer catalyst containing the pyrrolidine structure, which has proven effective in asymmetric aldol reactions.[2]
Synthesis of the Helical Polymer-Supported Pyrrolidine Catalyst
The synthesis transforms the monomeric this compound into a functional polymeric catalyst. This involves creating a polymerizable derivative (e.g., an isocyanide) and then inducing polymerization to form the helical, supported catalyst.
Caption: Workflow for synthesizing the helical polymer catalyst.
Step 1: Synthesis of the Isocyanide Monomer
-
To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add ethyl formate (1.2 eq.).
-
Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude formamide in anhydrous DCM. Cool to 0 °C and add triethylamine (2.5 eq.) followed by the dropwise addition of phosphorus oxychloride (POCl₃, 1.2 eq.).
-
Stir the reaction at 0 °C for 2 hours. Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected isocyanide monomer.
Step 2: Polymerization
-
In a Schlenk flask under an inert atmosphere, dissolve the isocyanide monomer in an appropriate solvent (e.g., toluene).
-
Add a solution of a suitable polymerization initiator, such as a NiCl₂ or Pd(II) complex (e.g., 0.1 mol%).
-
Stir the reaction at room temperature for 24-48 hours. The polymer typically precipitates from the solution.
-
Collect the solid polymer by filtration, wash thoroughly with methanol and diethyl ether, and dry under vacuum.
Step 3: Boc Deprotection (Catalyst Activation)
-
Suspend the Boc-protected polymer in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the suspension at room temperature for 2-4 hours until deprotection is complete (can be monitored by the disappearance of the Boc signal in solid-state NMR if available, or by testing a small sample in a reaction).
-
Filter the polymer, wash extensively with DCM, a neutralizing base (e.g., dilute NH₄OH), water, and finally methanol.
-
Dry the activated polymer catalyst under high vacuum.
Application in the Asymmetric Aldol Reaction
The resulting helical polymer, now featuring accessible secondary amine sites on the pyrrolidine rings, acts as a highly effective organocatalyst for the direct asymmetric aldol reaction between ketones and aromatic aldehydes.
The reaction proceeds via a well-established enamine mechanism. The chiral environment is dictated by the rigid helical structure of the polymer, which forces the substrates into a specific orientation during the key C-C bond-forming step.
Sources
Strategic Amide Bond Formation: A Detailed Protocol for Coupling with (S)-1-Boc-3-(aminomethyl)pyrrolidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-Boc-3-(aminomethyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its constrained pyrrolidine scaffold is frequently incorporated into novel chemical entities to enhance binding affinity, selectivity, and metabolic stability.[2] The primary amine handle allows for straightforward derivatization, most commonly through amide bond formation. This application note provides a comprehensive guide for researchers, detailing robust and optimized protocols for coupling carboxylic acids with this compound. We will explore the mechanistic rationale behind common coupling strategies, present step-by-step experimental procedures, offer comparative data, and provide troubleshooting insights to ensure successful synthesis.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring system is a prevalent motif in a vast array of biologically active compounds and natural products. When incorporated into drug candidates, this saturated heterocycle imparts a degree of conformational rigidity, which can be crucial for locking a molecule into its bioactive conformation, thereby improving its interaction with a biological target.[2] this compound, with its defined stereochemistry and orthogonally protected nitrogens, is an invaluable intermediate for systematically exploring structure-activity relationships (SAR).[1]
The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures that it does not interfere with the desired coupling reaction at the primary aminomethyl group. This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for subsequent synthetic transformations.[3][4]
This guide focuses on the critical step of forming an amide bond with the exocyclic primary amine, a cornerstone transformation in pharmaceutical synthesis.
Overview of Amide Coupling Strategies
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[5] Several classes of coupling reagents have been developed to facilitate this transformation efficiently and under mild conditions. The choice of reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the risk of epimerization of adjacent chiral centers, and the desired reaction scale.[6]
This note will detail protocols for two of the most reliable and widely used classes of coupling reagents:
-
Carbodiimides: Specifically, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt).[5][6]
-
Uronium/Aminium Salts: Featuring HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient reagent for challenging couplings.[7][8]
Below is a general workflow for the coupling process.
Caption: Mechanism of EDC/HOBt-mediated coupling.
Detailed Experimental Protocol (EDC/HOBt)
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
EDC·HCl (1.2 equiv) [6]* HOBt (1.2 equiv) [6]* N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv) [5][6]* Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Standard workup reagents (water, sat. NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Add this compound (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5 equiv). [5]4. Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes. A mild exotherm may be observed. [9]6. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent is observed. [5]8. Workup:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HOBt, and finally with brine (1x). [7] * The urea byproduct from EDC is water-soluble and is removed during the aqueous washes. [9] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure amide product. [5]
Protocol 2: HATU Mediated Coupling
HATU is a highly efficient uronium-based coupling reagent that is particularly effective for sterically hindered substrates or for reactions that are sluggish with EDC/HOBt. [7]It reacts with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form a highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the subsequent nucleophilic attack by the amine.
Detailed Experimental Protocol (HATU)
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv) [6]* N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) [5]* Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl Acetate, 5% LiCl solution, brine, anhydrous Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1-0.5 M).
-
Add HATU (1.1 equiv) to the solution.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution at room temperature. [5]4. Allow the mixture to stir for 15-30 minutes for "pre-activation" of the carboxylic acid. [5]5. Add this compound (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.
-
Monitor the reaction progress by TLC or LC-MS. [5]8. Workup:
-
Pour the reaction mixture into water and extract with Ethyl Acetate (3x). [8] * Combine the organic layers and wash with a 5% aqueous LiCl solution (3x) to remove DMF, followed by a brine wash (1x). [7][8] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. [7]
Comparative Data and Reagent Selection
| Parameter | EDC/HOBt Coupling | HATU Coupling |
| Reactivity | Good for most substrates | Excellent, especially for hindered systems [7] |
| Reaction Time | 12-18 hours | 1-4 hours [5] |
| Key Additive | HOBt (minimizes racemization) [6] | None required (HOAt is part of HATU) |
| Byproducts | Water-soluble urea [9] | Water-soluble tetramethylurea |
| Cost | Lower | Higher |
| Side Reactions | Guanidinylation of the amine is rare | Can cause guanidinylation if excess reagent is used or if activation is slow |
| Typical Solvents | DCM, DMF [5] | DMF, ACN [5][8] |
Expert Insight: For routine couplings with unhindered carboxylic acids, the EDC/HOBt method is often the most economical and practical choice. For substrates that are sterically demanding, or when faster reaction times are desired, HATU is the superior reagent, often providing higher yields in less time. [7]
Subsequent Step: N-Boc Deprotection
Following successful coupling, the Boc group on the pyrrolidine nitrogen can be removed to enable further functionalization or to reveal the final target molecule. This is typically achieved under acidic conditions. [3]
Protocol: Acidic Boc Deprotection
Materials:
-
Boc-protected amide (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM) as a co-solvent
-
Saturated aqueous NaHCO₃
-
Scavengers (e.g., anisole, triisopropylsilane) if substrate is sensitive to cationic side reactions [3] Procedure:
-
Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add an excess of the acid solution (e.g., 20-50% TFA in DCM, or 5-10 equivalents of 4M HCl in dioxane). [10][11]4. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Re-dissolve the residue in an organic solvent (e.g., Ethyl Acetate).
-
Carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be the free base or the HCl/TFA salt depending on the workup procedure.
-
Causality and Trustworthiness: The use of strong acid protonates the oxygen of the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine. [3]This method is highly reliable, but care must be taken with substrates containing other acid-labile functional groups. [10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive coupling reagent; wet solvent/reagents; insufficient base. | Use fresh, high-purity coupling reagents; ensure all glassware and solvents are anhydrous; ensure stoichiometry of the base is correct. |
| Epimerization of Chiral Center | Reaction temperature too high; insufficient HOBt/HOAt. | Run the reaction at 0 °C before warming to room temperature; ensure at least 1 equivalent of HOBt is used with EDC. [6] |
| Guanidinylation Side Product (with HATU) | Excess HATU used; slow nucleophilic attack by the amine. | Use a slight excess of the carboxylic acid relative to HATU (e.g., 1.05:1.00); add the amine promptly after the pre-activation step. [6] |
| Difficulty in Purification | Byproducts co-elute with the product. | For EDC reactions, ensure a thorough acidic wash (e.g., dilute HCl) to protonate and remove the basic urea byproduct. [6]For HATU, ensure thorough washing with LiCl solution to remove DMF. [7] |
Conclusion
This compound is a powerful synthetic intermediate whose utility is unlocked through efficient and reliable amide coupling reactions. By understanding the mechanisms and carefully selecting the appropriate coupling reagent—be it the workhorse EDC/HOBt system or the high-powered HATU reagent—researchers can confidently synthesize a diverse range of complex molecules. The protocols detailed herein provide a validated starting point for laboratory execution, empowering scientists in their pursuit of novel therapeutics and chemical probes.
References
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Organic Chemistry Portal.
- Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Synpath.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10....
- Subba Reddy, B. V., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 7, 1341–1346.
- Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3474.
- D'Souza, A., & D'Souza, M. J. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(39), 23253–23259.
- Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471-3474.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- V. Pace, et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3236.
- Smith, C. J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(4), 896-903.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Organic Chemistry Portal.
- M. J. Hansen, et al. (2018). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry, 61(17), 7859-7875.
- Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Serbian Chemical Society, 78(9), 1271-1279.
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Topic: Scale-up Synthesis of (S)-1-Boc-3-(aminomethyl)pyrrolidine Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The chiral pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2][3] Specifically, (S)-1-Boc-3-(aminomethyl)pyrrolidine is a versatile chiral building block whose protected nitrogen and primary amine functionality allow for sequential, controlled elaboration into complex drug candidates.[4][5] The successful transition from bench-scale discovery to pilot-plant production hinges on the availability of a robust, safe, and scalable synthetic route. This guide provides a detailed examination of a field-proven, multi-step synthesis amenable to scale-up, starting from the commercially available precursor (S)-1-Boc-3-hydroxypyrrolidine. We will dissect the causality behind experimental choices, provide step-by-step protocols, and outline a comprehensive quality control strategy to ensure the production of high-purity material.
Strategic Overview: A Scalable Pathway
While numerous methods exist for synthesizing chiral pyrrolidines, including asymmetric cycloadditions and resolutions, a strategy built upon functional group interconversion of an existing chiral precursor is often the most pragmatic for scale-up.[6][7] Our selected pathway balances atom economy, reagent cost, operational safety, and purification efficiency.
The three-stage sequence involves the oxidation of a secondary alcohol, conversion to a nitrile, and subsequent reduction to the target primary amine. This approach avoids more hazardous or expensive reagents while providing clear checkpoints for quality control.
Visualization of the Synthetic Workflow
The following diagram outlines the complete synthetic pathway from the starting material to the final purified product.
Caption: High-level workflow for the synthesis of this compound.
Causality in Experimental Design: The "Why" Behind the "How"
A robust process is built on informed decisions. Here, we justify the selection of reagents and conditions for each critical transformation.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is integral to this strategy. It is stable to the neutral or mildly basic conditions of the oxidation and cyanation steps, yet can be cleanly removed under acidic conditions without compromising the chirality of the final product.[8][9] This orthogonality is key for multi-step syntheses.
-
Stage 1: Oxidation: While classic oxidants like Swern or Dess-Martin Periodinane (DMP) provide excellent yields on a lab scale, their scale-up can be problematic due to toxic byproducts and thermal instability. For kilogram-scale production, catalytic methods using agents like TEMPO with a co-oxidant (e.g., sodium hypochlorite) are often preferred for their improved safety profile and lower cost. The protocol below details a well-controlled DMP oxidation suitable for pilot scale.
-
Stage 2: Cyanation: The conversion of the ketone to a nitrile is a pivotal step. The use of Trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid like Zinc Iodide (ZnI₂) is highly efficient. This method is generally preferred over using highly toxic reagents like KCN/HCN. The intermediate cyanohydrin is then dehydrated to furnish the α,β-unsaturated nitrile, which is subsequently reduced in the final step.
-
Stage 3: Reduction: The reduction of the nitrile to the primary amine is the final and most critical transformation.
-
Catalytic Hydrogenation: Using Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a common industrial method. It is highly efficient and generates minimal waste. However, it requires specialized high-pressure reactor systems.
-
Chemical Reduction: A combination of sodium borohydride (NaBH₄) and cobalt(II) chloride (CoCl₂) offers a powerful alternative that can be performed in standard glassware.[10] NaBH₄ is a milder and safer reducing agent than lithium aluminum hydride (LAH), but it is not potent enough to reduce nitriles on its own. CoCl₂ acts as a catalyst, forming cobalt boride species in situ which are the active reductants. This method provides an excellent balance of reactivity, safety, and operational simplicity for scale-up.[11]
-
Physicochemical Data
A summary of the target compound's properties is provided for reference.
| Property | Value |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol [12][13] |
| CAS Number | 270912-72-6[12][13] |
| Appearance | Solid[12] |
| Melting Point | 206-210 °C[12] |
| Storage Temperature | 2-8°C[12] |
Detailed Scale-up Protocols
Safety First: Always conduct a thorough hazard analysis before beginning any scale-up operation. All steps should be performed in a well-ventilated fume hood or appropriate chemical production bay. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
Protocol 1: Oxidation of (S)-1-Boc-3-hydroxypyrrolidine
This protocol details the oxidation to (S)-1-Boc-pyrrolidin-3-one.
Materials and Reagents:
-
(S)-1-Boc-3-hydroxypyrrolidine (100 g, 1 eq)
-
Dess-Martin Periodinane (DMP) (248 g, 1.1 eq)
-
Dichloromethane (DCM), anhydrous (2 L)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Charge a 5 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with (S)-1-Boc-3-hydroxypyrrolidine and anhydrous DCM.
-
Stir the solution to ensure complete dissolution and cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add the Dess-Martin Periodinane in portions over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction back to 10 °C. Quench the reaction by slowly adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution (approx. 1 L) with vigorous stirring.
-
Stir for 30 minutes until the layers are clear. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 300 mL).
-
Combine the organic layers, wash with brine (500 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone. The product is often used in the next step without further purification.
Protocol 2: Synthesis of this compound via Nitrile Reduction
This protocol details the final reduction step.
Materials and Reagents:
-
(S)-1-Boc-3-cyanopyrrolidine (assuming 90 g from previous steps, 1 eq)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (115 g, 1 eq)
-
Sodium borohydride (NaBH₄) (183 g, 10 eq)
-
Methanol (MeOH) (1.8 L)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
Procedure:
-
Charge a 5 L reactor with (S)-1-Boc-3-cyanopyrrolidine, CoCl₂·6H₂O, and methanol.
-
Stir the mixture to form a deep blue/purple solution. Cool the reactor to -10 °C.
-
Critical Step: Add sodium borohydride (NaBH₄) in small portions over 2-3 hours. This reaction is highly exothermic and generates hydrogen gas. Ensure the internal temperature is maintained below 0 °C and that there is adequate ventilation and no nearby ignition sources.[14] A black precipitate of cobalt boride will form.
-
After the addition is complete, stir the reaction at 0 °C for an additional 2-3 hours. Monitor by TLC/HPLC for the disappearance of the starting material.
-
Slowly quench the reaction by adding concentrated NH₄OH solution until the black precipitate dissolves and a clear solution is formed. This step complexes the cobalt salts.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between water (1 L) and ethyl acetate (1 L). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.
Quality Control and Analytical Validation
Ensuring the identity, purity, and chirality of the final product is paramount. A multi-pronged analytical approach is required.
Analytical Workflow
Caption: A typical quality control workflow for product release.
Protocol 3: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
The enantiomeric purity is the most critical quality attribute.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H is a common starting point.[15]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is typically used. A common starting gradient is 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as the Boc-carbamate has a weak chromophore). Derivatization may be needed for higher sensitivity.[16]
-
Sample Preparation: Dissolve ~1 mg of the final product in 1 mL of the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a sample of racemic 1-Boc-3-(aminomethyl)pyrrolidine to determine the retention times of both the (S) and (R) enantiomers and to ensure adequate resolution (Rs > 1.5).
-
Inject the synthesized sample under the same conditions.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
Troubleshooting Common Synthesis Issues
Caption: A troubleshooting guide for common issues in the final reduction step.
Conclusion
The synthetic pathway and protocols detailed herein provide a comprehensive and scalable solution for the production of this compound. By understanding the chemical principles behind each step and implementing rigorous in-process and final quality controls, researchers and drug development professionals can confidently produce this critical chiral intermediate. The emphasis on safer, more scalable reagents like sodium borohydride over alternatives like LAH, combined with a robust analytical framework, ensures that the synthesis is both efficient and transferable from the laboratory to a pilot plant setting.
References
- Organic Chemistry Frontiers. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. RSC Publishing.
- National Institutes of Health (NIH). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives.
- BenchChem. Application Notes and Protocols: Asymmetric Synthesis of Pyrrolidine Derivatives with Copper Catalysts.
- BenchChem. Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid.
- MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update.
- ACS Publications. Stereoselective Tandem Synthesis of Pyrrolidine Derivatives under Gold Catalysis: An Asymmetric Synthesis of (−)-Lepadiformine A. Organic Letters.
- BenchChem. A Comparative Guide to Analytical Methods for Chiral Purity of 2-(Furan-3-yl)-1-tosylpyrrolidine.
- ResearchGate. Synthesis of pyrrolidones via reductive amination of LA.
- National Institutes of Health (NIH). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
- ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- IChemE. Chemical reaction hazards associated with the use of sodium borohydride.
- ResearchGate. Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Chem-Impex. This compound.
- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Sigma-Aldrich. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6.
- Enamine. Synthesis of unique pyrrolidines for drug discovery.
- BenchChem. Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- Santa Cruz Biotechnology. 3-(Aminomethyl)-1-N-Boc-pyrrolidine, CAS 270912-72-6.
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Asymmetric Synthesis with (S)-3-(Boc-Amino)Pyrrolidine: A Chemist's Guide.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
Sources
- 1. Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 3. enamine.net [enamine.net]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scbt.com [scbt.com]
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- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: (S)-1-Boc-3-(aminomethyl)pyrrolidine in Solid-Phase Organic Synthesis
Introduction: A Versatile Chiral Scaffold for Modern Synthesis
(S)-1-Boc-3-(aminomethyl)pyrrolidine has emerged as a pivotal chiral building block in medicinal chemistry and solid-phase organic synthesis (SPOS). Its structure is uniquely tailored for synthetic versatility: the pyrrolidine ring provides a conformationally restricted scaffold, the tert-butoxycarbonyl (Boc) group offers a stable, acid-labile protecting group for the ring's secondary amine, and the primary aminomethyl group at the chiral C3 position serves as a nucleophilic handle for chain extension or diversification.[1][2]
This combination makes it an ideal reagent for constructing sophisticated molecular architectures directly on a solid support. Its incorporation into synthetic sequences can enhance the metabolic stability, receptor affinity, and overall pharmacokinetic profiles of target molecules, particularly in the fields of peptidomimetics and nucleic acid analogs.[3][4] This guide provides an in-depth exploration of its applications, complete with detailed protocols and the scientific rationale behind key experimental steps.
| Physicochemical Properties | |
| Synonym | tert-Butyl (S)-3-(aminomethyl)pyrrolidine-1-carboxylate |
| Molecular Formula | C₁₀H₂₀N₂O₂[5] |
| Molecular Weight | 200.28 g/mol [5] |
| CAS Number | 270912-72-6[5] |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Core Applications in Solid-Phase Synthesis
The unique bifunctional and orthogonal nature of this compound allows for its strategic deployment in several advanced solid-phase synthesis workflows.
Peptidomimetics: Engineering Conformational Constraint
Expert Rationale: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Introducing non-natural building blocks like this compound is a proven strategy to overcome these limitations. The rigid pyrrolidine ring acts as a "conformational lock," forcing the peptide backbone into a specific geometry that can enhance binding to a biological target while simultaneously shielding it from proteolytic degradation.[3][4] The use of an orthogonal Boc/Fmoc protection scheme is critical, allowing for selective deprotection and extension at either the main peptide chain (Fmoc) or the pyrrolidine nitrogen (Boc).[3][6]
Detailed Protocol: Incorporation via Fmoc-SPPS
This protocol describes the manual incorporation of this compound into a growing peptide chain on a Rink Amide resin (0.5 mmol/g loading) at a 0.1 mmol scale.
-
Resin Swelling: Swell 200 mg of Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel. Drain the DMF.
-
Fmoc Deprotection (if applicable): If coupling to a pre-existing peptide chain, remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (3x).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq., 60.1 mg, 0.3 mmol) in DMF.
-
Add HATU (2.9 eq., 110 mg, 0.29 mmol) and N,N-Diisopropylethylamine (DIPEA) (6 eq., 105 µL, 0.6 mmol).
-
Pre-activate the mixture by agitating for 2 minutes at room temperature.
-
Immediately add the activated solution to the deprotected resin. Agitate for 2 hours.
-
Causality Check: The use of HATU as a coupling reagent is recommended to overcome the potential for slower reaction kinetics with this sterically demanding building block. Pre-activation ensures the formation of the reactive ester before addition to the resin, maximizing coupling efficiency.[7]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): To block any unreacted primary amines, treat the resin with a solution of acetic anhydride (5%) and DIPEA (5%) in DMF for 15 minutes. Wash as in the previous step.
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines.[8]
-
Continuation: The peptide can now be further elongated from the N-terminus of the previously coupled amino acid, or the Boc group on the pyrrolidine ring can be selectively removed for chain branching or cyclization.
Backbone-Modified Peptide Nucleic Acid (PNA) Analogs
Expert Rationale: Peptide Nucleic Acids (PNAs) are DNA/RNA mimics with a neutral N-(2-aminoethyl)glycine backbone, granting them high binding affinity to nucleic acids and resistance to enzymatic degradation.[] this compound can be used to construct PNA-like oligomers with a modified, chiral backbone. This modification can influence the oligomer's pre-organization, hybridization thermodynamics, and cellular uptake properties, making it a valuable tool for developing advanced diagnostic and therapeutic agents.[4]
Detailed Protocol: Synthesis of a Pyrrolidine-PNA Trimer
This protocol outlines the synthesis of a short PNA-like oligomer on a PAL-PEG-PS resin (0.2 mmol/g), which yields a C-terminal amide upon cleavage.[7]
-
Resin Preparation: Swell 250 mg of resin (0.05 mmol) in DMF.
-
First Monomer Coupling:
-
Couple Fmoc-glycine to the resin using standard SPPS conditions to act as a spacer. Deprotect the Fmoc group.
-
Couple this compound (4 eq., 40 mg, 0.2 mmol) using HATU/DIPEA as described in Protocol 2.1.
-
-
Boc Deprotection: Treat the resin with 25% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 x 15 minutes. Wash with DCM (3x), 10% DIPEA in DCM (2x, neutralization), and DMF (5x).[10]
-
Nucleobase Coupling: Couple the first nucleobase, e.g., Carboxymethyl-Thymine (3 eq., 27.6 mg, 0.15 mmol), using HATU/DIPEA for 1 hour. Wash with DMF.
-
Elongation Cycle (Repeat 2x for Trimer):
-
a. Deprotection: Repeat Step 3 to remove the Boc group from the previously coupled pyrrolidine monomer.
-
b. Coupling: Couple the next this compound monomer as in Step 2.
-
c. Nucleobase Coupling: Couple the next Carboxymethyl-Nucleobase as in Step 4.
-
-
Final Cleavage and Deprotection:
-
Wash the final resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/m-cresol (95:5 v/v) for 2 hours.[7]
-
Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and dry the product. Purify by RP-HPLC.
-
Solid-Phase Ugi Multicomponent Reactions
Expert Rationale: Multicomponent reactions (MCRs) are powerful synthetic tools that generate high molecular complexity in a single, convergent step. The Ugi four-component reaction (Ugi-4CR) combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[11][12] By immobilizing one component on a solid support, the purification process is dramatically simplified. This compound is an excellent substrate to serve as the resin-bound amine component, enabling the rapid, combinatorial synthesis of complex, drug-like small molecules built around the chiral pyrrolidine scaffold.[12]
Detailed Protocol: Solid-Phase Ugi Reaction
This protocol describes the synthesis of a small molecule library member using the pyrrolidine as the immobilized amine.
-
Immobilization of Amine:
-
Swell 2-chlorotrityl chloride resin (1.0 mmol/g, 100 mg, 0.1 mmol) in DCM.
-
In a separate vial, dissolve this compound (2 eq., 40 mg, 0.2 mmol) and DIPEA (4 eq., 70 µL, 0.4 mmol) in DCM.
-
Add the solution to the resin and agitate for 3 hours.
-
Cap any remaining reactive sites by adding MeOH (0.8 mL/g resin) and agitating for 30 minutes. Wash the resin with DCM, DMF, and MeOH, then dry.
-
-
Ugi Reaction:
-
Swell the resin-bound amine in a 1:1 mixture of MeOH/DCM.
-
Add the aldehyde component (e.g., benzaldehyde, 10 eq., 102 µL, 1.0 mmol).
-
Add the carboxylic acid component (e.g., acetic acid, 10 eq., 57 µL, 1.0 mmol).
-
Add the isocyanide component (e.g., tert-butyl isocyanide, 10 eq., 113 µL, 1.0 mmol).
-
Agitate the reaction mixture at room temperature for 48 hours.
-
Trustworthiness Check: Using a large excess of the soluble components drives the reaction to completion, which is a common and effective strategy in solid-phase synthesis to ensure high yields before the cleavage step.[12]
-
-
Washing: Drain the reaction mixture and wash the resin extensively with MeOH, DMF, and DCM to remove all excess reagents and soluble byproducts.
-
Cleavage: Treat the dried resin with a solution of 20% TFA in DCM for 30 minutes. Filter and collect the filtrate. The mild acidic conditions will cleave the product from the 2-chlorotrityl resin while leaving the Boc group intact. Evaporate the solvent to yield the crude product, which can be purified by chromatography.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance of the building block; incomplete deprotection of the N-terminus. | Use a high-efficiency coupling reagent like HATU or HBTU.[13] Double the coupling time or perform a double coupling. Confirm complete deprotection with a positive Kaiser test before coupling. |
| Side-Chain Branching | Premature loss of the Boc protecting group during Fmoc-SPPS. | Ensure piperidine solution for Fmoc deprotection is free of acidic contaminants. Minimize exposure time during deprotection steps. |
| Sluggish Coupling to Pyrrolidine-N | The secondary amine of the deprotected pyrrolidine ring is less nucleophilic than a primary amine. | Use a more potent coupling reagent (e.g., HATU) for the subsequent amino acid addition. Increase coupling time and temperature (e.g., to 40°C) if necessary.[13] |
| Low Yield in Ugi Reaction | Incomplete reaction; poor quality of reagents (especially the isocyanide). | Increase reaction time or temperature (up to 50°C). Use freshly distilled aldehydes and high-purity isocyanides. Ensure complete immobilization of the amine in the first step. |
Conclusion
This compound is a powerful and versatile building block for solid-phase organic synthesis. Its unique stereochemistry and orthogonal protecting groups provide chemists with a reliable tool to introduce conformational constraints in peptides, design novel PNA backbones, and rapidly generate molecular diversity through multicomponent reactions. The protocols outlined in this guide serve as a validated starting point for researchers and drug development professionals to leverage the full synthetic potential of this valuable scaffold.
References
- PNA synthesis using a novel Boc/acyl protecting group str
- Optimized Synthesis of Fmoc/Boc‐Protected PNA Monomers and their Assembly into PNA Oligomers. R Discovery. [Link]
- The Passerini and Ugi reactions.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]
- Solid-phase peptide synthesis. Royal Society of Chemistry. [Link]
- Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
- Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Pendidikan Kimia. [Link]
- Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Applic
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. digital.csic.es [digital.csic.es]
- 10. chempep.com [chempep.com]
- 11. mdpi.com [mdpi.com]
- 12. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Notes & Protocols: Strategic Functionalization of the Primary Amine in (S)-1-Boc-3-(aminomethyl)pyrrolidine
Introduction: The Strategic Value of a Versatile Chiral Building Block
In the landscape of modern drug discovery and medicinal chemistry, the pyrrolidine scaffold is a privileged structure, appearing in numerous FDA-approved drugs.[1] (S)-1-Boc-3-(aminomethyl)pyrrolidine has emerged as a particularly valuable chiral building block. Its utility stems from a combination of features: a stereodefined pyrrolidine ring, a stable Boc-protecting group on the ring nitrogen, and a reactive primary aminomethyl side chain.[2][3] This unique arrangement allows for the selective modification of the primary amine without affecting the core scaffold, making it an essential intermediate for introducing crucial amine functionalities into complex bioactive molecules, particularly in neuroscience and peptide chemistry.[2][4]
This guide provides a detailed exploration of the common and effective strategies for functionalizing the primary amine of this versatile building block. We will delve into the causality behind experimental choices and provide robust, field-proven protocols for key transformations including N-acylation, N-sulfonylation, urea formation, and reductive amination.
Core Concept: Chemoselectivity
The synthetic utility of this compound hinges on the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, readily participating in a wide range of bond-forming reactions. In contrast, the secondary amine within the pyrrolidine ring is protected as a tert-butyl carbamate (Boc group). This renders it non-nucleophilic and non-basic under most conditions, ensuring that reactions occur selectively at the desired primary amine. This built-in orthogonality is key to its role as a reliable synthetic intermediate.
Protocols for Selective Functionalization
This section details step-by-step protocols for the most common and impactful derivatizations of the primary amine.
N-Acylation: Forging the Amide Bond
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[5] This can be achieved either by reacting the amine with a pre-activated carboxylic acid derivative (like an acyl chloride) or by using a coupling reagent to activate a carboxylic acid in situ.
The reaction with an acyl chloride is a classic nucleophilic acyl substitution. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]
Protocol 1.1: N-Acylation using an Acyl Chloride
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of interest (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2-1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aqueous), Saturated NaHCO₃ (aqueous), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (to achieve a concentration of ~0.2 M).
-
Cool the stirred solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the solution over 15-20 minutes. A white precipitate of triethylamine hydrochloride may form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the product via flash column chromatography on silica gel.
Scientist's Notes:
-
Causality: The slow, dropwise addition of the acyl chloride at 0 °C is crucial for controlling the exothermicity of the reaction and minimizing potential side reactions.[7]
-
Base Selection: Triethylamine is a common choice. However, for more sensitive substrates, a weaker or more sterically hindered base like pyridine can be used to modulate reactivity.[8]
-
Trustworthiness: Monitoring by TLC is essential to confirm the consumption of the starting amine. A typical mobile phase for this transformation would be 5-10% Methanol in DCM.
When starting from a carboxylic acid, a coupling reagent is used to form a highly reactive activated intermediate in situ. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. The activated acid is then readily attacked by the amine to form the amide bond with high efficiency.[5][9]
Protocol 1.2: N-Acylation using HATU Coupling
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-20 minutes to pre-activate the acid.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and other water-soluble components.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of N-Acylation Methods
| Parameter | Acyl Chloride Method | HATU Coupling Method |
| Starting Material | Carboxylic Acid Derivative (Acyl Chloride) | Carboxylic Acid |
| Key Reagent | Acyl Chloride | HATU, DIPEA |
| Byproducts | HCl (neutralized by base) | Tetramethylurea, HOBt-related species |
| Advantages | Rapid, high-yielding for simple substrates | Mild conditions, broad substrate scope, low racemization |
| Considerations | Acyl chloride may be unstable or require synthesis | Higher cost of reagents, purification from byproducts |
N-Sulfonylation: Building Sulfonamides
The sulfonamide functional group is a cornerstone in a vast number of therapeutic agents.[8] The reaction of a primary amine with a sulfonyl chloride is the most direct method for its synthesis, proceeding via a mechanism analogous to N-acylation.
The nucleophilic primary amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. A chloride ion is eliminated, and the resulting HCl is neutralized by a base. A common challenge is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride. Careful control of stoichiometry and reaction conditions is therefore critical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cbijournal.com [cbijournal.com]
The Untapped Potential of (S)-1-Boc-3-(aminomethyl)pyrrolidine in Asymmetric Synthesis: A Guide to Application Development
For Researchers, Scientists, and Drug Development Professionals
Abstract: A Tale of Two Isomers and a Call to Exploration
(S)-1-Boc-3-(aminomethyl)pyrrolidine stands as a versatile and commercially available chiral building block, rich with potential for applications in asymmetric synthesis. Its rigid pyrrolidine scaffold, stereochemically defined center, and functional handles—a primary amine and a Boc-protected secondary amine—present an ideal platform for the rational design of novel chiral ligands and organocatalysts. However, a comprehensive review of the current scientific literature reveals a fascinating dichotomy: while its constitutional isomer, (S)-1-Boc-2-(aminomethyl)pyrrolidine, has been extensively developed into a powerhouse for a multitude of stereoselective transformations, the 3-substituted variant remains largely unexplored in this context.
This guide will navigate the established principles of asymmetric catalysis using pyrrolidine-based scaffolds, drawing authoritative insights from the well-documented applications of the C-2 isomer. By understanding the "causality behind experimental choices" for the 2-substituted analog, we can project a clear roadmap for unlocking the latent potential of the 3-substituted isomer. This document serves as both a summary of the field and a detailed, protocol-driven call to action for researchers to investigate and develop this promising, yet underutilized, synthetic tool.
The Pyrrolidine Scaffold: A Privileged Chiral Motif
The pyrrolidine ring is a cornerstone of modern asymmetric catalysis. Its prevalence stems from several key features:
-
Rigid Conformational Structure: The five-membered ring restricts bond rotation, creating a well-defined and predictable three-dimensional space. This rigidity is crucial for effective stereochemical communication between the catalyst and the substrate.
-
Availability from the Chiral Pool: Pyrrolidine derivatives are readily synthesized from inexpensive and enantiomerically pure starting materials like L-proline.
-
Tunable Functionality: The nitrogen atom and various positions on the ring can be functionalized to create bifunctional catalysts capable of activating multiple components of a reaction simultaneously.
The most successful applications of chiral pyrrolidines, particularly those derived from the 2-substituted isomer, involve bifunctional organocatalysis. These catalysts typically combine a Lewis basic pyrrolidine nitrogen with a Brønsted acidic moiety, such as a thiourea or amide group. This dual-activation mechanism is exceptionally effective in reactions like the Michael addition.
The Dual Activation Paradigm: A Proven Concept
In a typical asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a pyrrolidine-thiourea catalyst, the following occurs:
-
Nucleophile Activation: The secondary amine of the pyrrolidine reacts with the ketone to form a nucleophilic enamine intermediate.
-
Electrophile Activation: Simultaneously, the thiourea moiety activates the nitroolefin electrophile through hydrogen bonding.
This dual activation within a single chiral scaffold brings the reactants into close proximity in a highly organized, diastereomeric transition state, leading to excellent enantioselectivity.
Application Blueprint: Projecting Protocols for this compound
Protocol 1: Synthesis of a Bifunctional Thiourea Organocatalyst
This protocol adapts the well-established synthesis of C-2 substituted thiourea catalysts to the C-3 isomer. The goal is to create a catalyst where the aminomethyl group is functionalized with a thiourea moiety capable of hydrogen bonding.
Rationale: The primary amine of this compound is a perfect handle for introducing the thiourea group. After deprotection of the Boc group, the resulting secondary amine of the pyrrolidine ring will be available for enamine formation, creating the necessary bifunctional catalyst.
Step-by-Step Methodology:
-
Isothiocyanate Formation (Starting Material): In a fume hood, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq.) in anhydrous dichloromethane (DCM). Add thiophosgene (1.1 eq.) dropwise at 0 °C. Stir the reaction at room temperature until TLC indicates complete consumption of the aniline. Carefully concentrate under reduced pressure to obtain the crude isothiocyanate, which should be used immediately.
-
Thiourea Formation: Dissolve this compound (1.0 eq.) in anhydrous DCM. To this solution, add the freshly prepared 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq.). Stir the mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected thiourea derivative.
-
Boc Deprotection: Dissolve the purified Boc-protected thiourea in DCM (or 1,4-dioxane). Add a 4M solution of HCl in dioxane (5-10 eq.) or trifluoroacetic acid (TFA, 5-10 eq.). Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine catalyst.
Protocol 2: Application in an Asymmetric Michael Addition
This protocol outlines the use of the newly synthesized catalyst in a benchmark reaction.
Self-Validation: The success of this protocol will be determined by three key metrics:
-
Conversion: The percentage of starting material consumed.
-
Diastereoselectivity (dr): The ratio of syn to anti products.
-
Enantioselectivity (ee): The enantiomeric excess of the major diastereomer.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial under an inert atmosphere (e.g., argon), add the synthesized (S)-pyrrolidine-thiourea catalyst (0.1 eq., 10 mol%).
-
Addition of Reactants: Add anhydrous toluene (or another suitable anhydrous solvent). Add cyclohexanone (2.0-5.0 eq.) followed by trans-β-nitrostyrene (1.0 eq.).
-
Reaction Execution: Stir the reaction mixture at room temperature (or a reduced temperature, e.g., 0 °C or -20 °C, to potentially improve selectivity).
-
Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC analysis) of the isolated product.
Table 1: Hypothetical Data for Catalyst Performance Evaluation
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 10 | Toluene | 25 | 24 | >95 | 90:10 | 85 |
| 2 | 10 | CH₂Cl₂ | 25 | 24 | >95 | 88:12 | 80 |
| 3 | 10 | Toluene | 0 | 48 | >95 | 95:5 | 92 |
| 4 | 5 | Toluene | 0 | 72 | 80 | 96:4 | 93 |
This table presents expected outcomes based on data from analogous C-2 substituted catalysts and serves as a benchmark for experimental validation.
Future Directions and Conclusion
The field of asymmetric synthesis is driven by innovation and the development of novel catalytic systems. While the community has heavily focused on C-2 substituted pyrrolidine catalysts, this has created a significant opportunity for researchers to explore the untapped potential of the C-3 isomer. The change in the position of the functional sidearm from C-2 to C-3 will undoubtedly alter the geometry of the transition state, potentially leading to different, and perhaps even superior, reactivity or selectivity profiles for certain substrates.
This guide provides a robust, evidence-based framework for initiating this line of inquiry. The protocols are grounded in decades of research on pyrrolidine catalysis and offer a clear and logical path forward. By systematically synthesizing and evaluating catalysts derived from this compound, the scientific community can expand its toolkit of chiral catalysts and further refine our ability to control the stereochemical outcome of chemical reactions, a fundamental goal in modern drug development and materials science.
References
A comprehensive list of references for the principles and protocols discussed would be generated from primary literature sources detailing the synthesis and application of C-2 substituted pyrrolidine catalysts. As no direct literature for the C-3 isomer in this application was identified, a formal reference list is not applicable. The foundational concepts are drawn from the general body of knowledge in organocatalysis, widely available in advanced organic chemistry textbooks and review articles on the subject. Key examples that inform the proposed protocols can be found in the literature concerning catalysts derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine.
(S)-1-Boc-3-(aminomethyl)pyrrolidine in the synthesis of enzyme inhibitors
An Application Guide to the Strategic Use of (S)-1-Boc-3-(aminomethyl)pyrrolidine in the Synthesis of Novel Enzyme Inhibitors
Authored by: Gemini, Senior Application Scientist
Abstract
This compound has emerged as a cornerstone chiral building block in modern medicinal chemistry. Its unique trifunctional nature—comprising a stereodefined pyrrolidine ring, a readily cleavable Boc-protecting group, and a nucleophilic primary aminomethyl side chain—offers a versatile scaffold for constructing complex, high-value pharmaceutical agents.[1] The rigid, non-planar pyrrolidine core allows for precise three-dimensional exploration of enzyme active sites, a critical factor in designing potent and selective inhibitors.[2] This technical note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this synthon in the synthesis of two major classes of enzyme inhibitors: Dipeptidyl Peptidase-4 (DPP-4) and Poly(ADP-ribose) Polymerase (PARP) inhibitors. We will elucidate the mechanistic rationale for its use, present detailed, field-tested synthetic protocols, and offer insights into optimizing these critical chemical transformations.
The Pyrrolidine Scaffold: A Privileged Structure in Enzyme Inhibition
The pyrrolidine ring is a prevalent motif in over 20 FDA-approved drugs, a testament to its value in molecular design.[3] Unlike flat aromatic rings, the sp³-hybridized, puckered structure of the pyrrolidine ring provides a distinct three-dimensional character. This property is invaluable for establishing specific stereochemical interactions within the complex topography of an enzyme's binding pocket, often leading to enhanced potency and selectivity.[2]
This compound leverages this advantage by presenting a primary amine on a chiral scaffold. The tert-butoxycarbonyl (Boc) group ensures the pyrrolidine nitrogen remains unreactive during key coupling steps, directing reactivity to the primary aminomethyl group. This protecting group can then be cleanly removed under acidic conditions, often in the final step of a synthesis, to yield the active pharmaceutical ingredient (API).
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis
Therapeutic Rationale: Targeting DPP-4 for Type 2 Diabetes
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism. It inactivates incretin hormones like GLP-1 and GIP, which are responsible for stimulating insulin secretion in response to food intake.[4][5] By inhibiting DPP-4, the active levels of these hormones are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control in patients with type 2 diabetes.[4][6] Many DPP-4 inhibitors are designed to mimic the proline moiety of the enzyme's natural substrates, making chiral pyrrolidine derivatives ideal structural components.[]
Synthetic Strategy: Amide Coupling to a Heterocyclic Core
The synthesis of DPP-4 inhibitors frequently involves the formation of a key amide bond between the chiral amine building block and a core heterocyclic structure. This compound serves as an excellent nucleophile for this transformation after the activation of a carboxylic acid on the core moiety.
Caption: General Synthetic Workflow for DPP-4 Inhibitors.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a robust and widely used method for coupling a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve efficiency.[8]
Materials:
-
Heterocyclic Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq). Dissolve the components in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Reagent Addition: Cool the stirred solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq). Causality Note: Cooling the reaction minimizes potential side reactions, such as racemization. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and the HOBt acidic proton, facilitating the reaction.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting carboxylic acid.
-
Aqueous Workup: Quench the reaction by adding water. If DCM was used as the solvent, transfer the mixture to a separatory funnel, wash sequentially with 1M aq. HCl, saturated aq. NaHCO₃, and brine. If DMF was used, dilute with a larger volume of ethyl acetate and wash multiple times with water and brine to remove the DMF.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the Boc-protected inhibitor.
| Parameter | Condition | Typical Yield | Purity (Post-Chromatography) |
| Solvent | Anhydrous DCM or DMF | 85-95% | >98% |
| Temperature | 0 °C to Room Temp. | ||
| Duration | 12-18 hours | ||
| Coupling System | EDC / HOBt / DIPEA |
Application in Poly(ADP-ribose) Polymerase (PARP) Inhibitor Synthesis
Therapeutic Rationale: Targeting DNA Repair in Cancer
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1, are key enzymes in the base excision repair pathway, which corrects single-strand DNA breaks.[9] In cancers with mutations in the homologous recombination repair pathway (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to an accumulation of irreparable double-strand breaks during replication, resulting in cell death. This concept, known as "synthetic lethality," has made PARP inhibitors a highly successful class of targeted cancer therapies.[9] The design of PARP inhibitors often involves a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, and pyrrolidine-based carboxamides have proven to be an effective scaffold for this purpose.[9][10]
Synthetic Strategy: Building the Carboxamide "Warhead"
In many PARP inhibitors, a key interaction with the enzyme active site is achieved through a carboxamide moiety attached to a heterocyclic core (like a phthalazinone or pyridopyridazinone).[10] this compound provides the necessary amine functionality to construct this critical carboxamide "warhead."
Caption: Synthesis of a PARP Inhibitor Intermediate.
Protocol 2: Acyl Chloride Mediated Amide Coupling
This protocol is suitable when the carboxylic acid on the PARP inhibitor core can be readily converted to a more reactive acyl chloride. This method is often faster and does not require a separate coupling agent.
Materials:
-
PARP Core Acyl Chloride (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (Et₃N) or DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Dissolve this compound (1.05 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C. Causality Note: The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
-
Reagent Addition: Prepare a solution of the PARP core acyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 1-3 hours. Monitor for the disappearance of the acyl chloride by TLC.
-
Aqueous Workup: Quench the reaction with water and transfer to a separatory funnel. Wash the organic layer with saturated aq. NaHCO₃ and then with brine to remove any unreacted starting materials and salts.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude amide can be purified by column chromatography or recrystallization.
| Parameter | Condition | Typical Yield | Purity (Post-Purification) |
| Solvent | Anhydrous DCM | >90% | >98% |
| Temperature | 0 °C to Room Temp. | ||
| Duration | 1-4 hours | ||
| Base | Triethylamine or DIPEA |
Final Step: Boc Group Deprotection
For most applications, the final step is the removal of the Boc protecting group to unmask the pyrrolidine nitrogen, which is often essential for the inhibitor's biological activity.
Protocol 3: Boc Deprotection with Trifluoroacetic Acid (TFA)
This is a standard, high-yielding protocol for Boc deprotection.[11]
Materials:
-
Boc-Protected Inhibitor (1.0 eq)
-
Trifluoroacetic Acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve the Boc-protected inhibitor in anhydrous DCM (approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add TFA dropwise (typically 5-10 equivalents, or as a 20-50% solution in DCM). Vigorous gas evolution (CO₂) will be observed. Mechanism Note: The acid protonates the carbamate, which then fragments into the stable tert-butyl cation, CO₂, and the desired free amine.
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours until TLC or LC-MS confirms complete consumption of the starting material.
-
Isolation: Remove the DCM and excess TFA under reduced pressure. The resulting residue is the TFA salt of the final inhibitor. To obtain the free amine, dissolve the residue in DCM or ethyl acetate and carefully wash with saturated aq. NaHCO₃ until the aqueous layer is basic. Dry the organic layer and concentrate to yield the final product. Alternatively, the TFA salt can be precipitated by the addition of diethyl ether.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the medicinal chemist. Its defined stereochemistry and differentiated reactivity enable the efficient and predictable synthesis of complex enzyme inhibitors. The protocols provided herein for amide coupling and deprotection serve as a validated starting point for the development of novel therapeutics targeting a wide range of diseases, from metabolic disorders to cancer. By understanding the underlying principles of its application, researchers can strategically leverage this building block to accelerate the drug discovery process.
References
- Synthesis of Sitagliptin. ResearchGate.
- Kim, M. et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.Frontiers in Bioengineering and Biotechnology.
- Kim, M. et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor.National Institutes of Health (NIH).
- Sitagliptin synthesis. Google Patents.
- Process for the preparation of sitagliptin and intermediate compounds. Google Patents.
- α-Arylation of N-Boc Pyrrolidine.Organic Syntheses.
- Mykhailiuk, P. K. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
- Kim, D. et al. (2005). Aminomethylpyridines as DPP-IV inhibitors.PubMed.
- He, X. et al. (2004). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.PubMed Central.
- Wang, Y. et al. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.PubMed.
- El-Masry, G. H. et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.PubMed.
- Liu, Y. et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.PubMed Central.
- Butini, S. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.MDPI.
- Wang, W. et al. (2021). The Roles of Dipeptidyl Peptidase 4 (DPP4) and DPP4 Inhibitors in Different Lung Diseases: New Evidence.PubMed Central.
- (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. ResearchGate.
- Ohshima, T. et al. (2002). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives.PubMed.
Sources
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Roles of Dipeptidyl Peptidase 4 (DPP4) and DPP4 Inhibitors in Different Lung Diseases: New Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of (S)-1-Boc-3-(aminomethyl)pyrrolidine in Modern Drug Discovery
Introduction: A Privileged Scaffold for Modern Therapeutics
In the landscape of contemporary drug discovery, there is a pronounced shift away from flat, aromatic molecules towards three-dimensional structures that can better explore the complex topography of biological targets. This "escape from flatland" is crucial for enhancing potency, selectivity, and pharmacokinetic properties.[1][2] Saturated nitrogen heterocycles are at the forefront of this movement, with the pyrrolidine ring being a particularly favored motif, ranking as the most common five-membered non-aromatic nitrogen heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA).[1][2]
The power of the pyrrolidine scaffold lies in its non-planar, sp³-hybridized nature, which introduces conformational rigidity and up to four stereogenic centers, allowing for precise spatial arrangement of functional groups.[1][3] Among the vast library of available pyrrolidine-based synthons, (S)-1-Boc-3-(aminomethyl)pyrrolidine has emerged as a particularly valuable and versatile chiral building block.[4][5] Its structure is defined by three key features:
-
An (S)-configured stereocenter that enables enantiomerically pure synthesis, which is critical for ensuring target specificity and minimizing off-target effects.[3][6]
-
A tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen, which offers stability during synthetic manipulations and allows for facile deprotection under acidic conditions.[4]
-
A primary aminomethyl group that serves as a key nucleophilic handle for introducing the scaffold into a target molecule, often via amide bond formation, reductive amination, or substitution reactions.[4][5]
This guide provides an in-depth analysis of the application of this compound in key therapeutic areas, complete with detailed protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties
This compound is a stable, versatile intermediate readily employed in a variety of reaction conditions. Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 199175-10-5 | [4][5][] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [4][5][] |
| Molecular Weight | 200.28 g/mol | [4][5][] |
| Appearance | Yellow Oil | [4][5] |
| Purity | ≥97% (Typical) | [] |
| Storage Conditions | 0-8°C, under inert atmosphere | [4][5] |
| Synonyms | tert-butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | [] |
Core Applications in Medicinal Chemistry
The unique stereochemistry and functionality of this compound make it a cornerstone for synthesizing modulators of several important drug targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Mechanistic Rationale: Dipeptidyl peptidase-4 (DPP-4) is a serine protease responsible for the rapid degradation of incretin hormones like GLP-1 and GIP.[8][9] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release after a meal.[10][] By inhibiting DPP-4, the active levels of incretins are prolonged, leading to improved glycemic control in patients with type 2 diabetes.[8][10]
Structural Role: The design of many DPP-4 inhibitors involves a key interaction between a basic amine functionality on the inhibitor and the S1 binding pocket of the enzyme, which contains acidic residues. The aminomethyl group of the title compound serves as this crucial basic moiety.[10][12] The pyrrolidine ring acts as a rigid scaffold to correctly orient this amine and other pharmacophoric elements for optimal binding.
CXCR4 Antagonists
Mechanistic Rationale: The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand CXCL12, plays a critical role in cell migration.[13][14] This signaling axis is implicated in numerous pathologies, including HIV viral entry, autoimmune diseases, and the metastasis of cancer cells to organs where CXCL12 is highly expressed.[14][15][16] Antagonizing the CXCR4 receptor blocks this signaling cascade, representing a promising therapeutic strategy for oncology and immunology.[15]
Structural Role: The development of small-molecule CXCR4 antagonists often relies on a scaffold that can present a cationic amine to interact with negatively charged residues in the receptor's binding pocket, such as Asp171 and Glu288.[15][16] The this compound building block provides this essential feature on a conformationally restricted, non-planar scaffold, which is ideal for achieving high-affinity and selective binding.[15]
Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should always first consult primary literature and perform appropriate risk assessments.
Protocol 1: Synthesis of this compound
This protocol outlines a common route starting from commercially available (S)-N-Boc-3-pyrrolidinemethanol. The causality behind this two-step process involves first converting the unreactive hydroxyl group into a better leaving group (mesylate), followed by nucleophilic substitution with an amine surrogate (azide) and subsequent reduction.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipidation of a bioactive cyclotide-based CXCR4 antagonist greatly improves its pharmacokinetic profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological and mutational analyses of CXCR4-antagonist interactions and design of new antagonistic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (S)-1-Boc-3-(aminomethyl)pyrrolidine
Welcome to the technical support guide for (S)-1-Boc-3-(aminomethyl)pyrrolidine. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the ultimate efficacy and safety of the target active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, field-proven insights into the common purification challenges associated with this compound, offering detailed troubleshooting protocols and answers to frequently asked questions.
Introduction to the Compound and Purification Challenges
This compound (CAS No: 199175-10-5) is a versatile intermediate widely used in medicinal chemistry.[1] Its structure, containing a primary amine and a Boc-protected secondary amine within a chiral pyrrolidine ring, presents a unique set of purification challenges. The primary amine makes the molecule basic and highly polar, often leading to difficult separations on standard silica gel. Furthermore, the Boc protecting group is sensitive to acidic conditions, which can be inadvertently introduced during workup or chromatography, leading to degradation.[2]
This guide will navigate these complexities, ensuring you can achieve the high purity (typically ≥99% by HPLC) required for your research and development endeavors.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically fall into three categories:
-
Process-Related Impurities: These arise from the synthetic route and include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.[2][3][]
-
Degradation Products: The most common degradation product is the de-protected compound, (S)-3-(aminomethyl)pyrrolidine, which forms if the Boc group is cleaved by exposure to acid.[2]
-
Enantiomeric Impurity: The presence of the undesired (R)-enantiomer is a critical impurity, especially in pharmaceutical applications where stereochemistry dictates biological activity.[2]
Q2: What are the primary methods for purifying this compound?
A2: The most effective and commonly used methods are:
-
Flash Column Chromatography: This is the workhorse method for purifying polar amines. Special considerations, such as using a basic modifier in the eluent, are necessary for good separation.[3]
-
Vacuum Distillation: This can be effective for removing non-volatile impurities, but it carries the risk of thermal degradation of the Boc group if temperatures are not carefully controlled.[3]
-
Crystallization: While the compound itself is often a yellow oil, it can sometimes be crystallized, or a salt derivative can be formed and purified by recrystallization.[1][3] This can be a highly effective method for achieving exceptional purity.
Q3: My compound appears as a yellow oil. Is this normal?
A3: Yes, this compound is typically described as a yellow oil.[1] However, a very dark or brown color may indicate the presence of impurities or degradation, warranting further purification.
Q4: What are the recommended storage conditions?
A4: To ensure stability and prevent degradation, the compound should be stored at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][5][6]
Troubleshooting Guide
This section addresses specific problems encountered during the purification workflow.
Symptom 1: Severe Tailing or Streaking on Silica Gel TLC/Column Chromatography
-
Probable Cause: The basic primary amine on your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel. This causes a portion of the compound to "stick" to the stationary phase, eluting slowly and creating a tail.
-
Solution: Deactivate the silica gel by adding a basic modifier to your eluent system.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol).[3]
-
Causality: The basic modifier competitively binds to the acidic sites on the silica, allowing your compound to travel through the column more uniformly, resulting in sharper bands and better separation.
-
Symptom 2: Low Recovery After Column Chromatography
-
Probable Cause 1: The compound is highly polar and is irreversibly adsorbed onto the silica gel.
-
Solution 1: Increase the polarity of your eluent system gradually. If using a DCM/MeOH system, increase the percentage of methanol. If recovery is still low, consider switching to a different stationary phase like alumina (basic or neutral), which has different adsorptive properties.[6]
-
Probable Cause 2: The compound is being lost during solvent removal (rotary evaporation). Although the molecular weight is 200.28 g/mol , its volatility can be underestimated.[1]
-
Solution 2: Use a lower temperature and pressure during rotary evaporation. Avoid heating the water bath above 30-35°C. For small quantities, consider removing the final traces of solvent under a gentle stream of inert gas.[6]
Symptom 3: Presence of a New, More Polar Spot on TLC After Purification
-
Probable Cause: The Boc group has been partially cleaved, generating the free diamine. This often happens if the crude material was subjected to acidic conditions during workup (e.g., an HCl wash) or if the chromatography solvent contained acidic impurities (e.g., older bottles of dichloromethane can generate HCl). The Boc group is notoriously labile to acid.[7][8]
-
Solution:
-
Prevention: Ensure all workup steps are neutral or basic. Use high-quality, fresh solvents for chromatography. Consider pre-treating the crude material with a mild base (e.g., a NaHCO₃ wash) before purification.
-
Remediation: Re-purify the material using the column chromatography conditions outlined below, ensuring the eluent is basic. The more polar de-protected impurity should separate well from the desired product.
-
Data Summary: Common Impurities and Mitigation Strategies
| Impurity Name | Potential Source | Identification Method | Purification Strategy |
| (S)-3-(aminomethyl)pyrrolidine | Acid-catalyzed degradation of the Boc group | TLC (more polar spot), LC-MS (M+H = 101.1) | Basic column chromatography |
| Unreacted Starting Materials | Incomplete reaction | TLC, HPLC, GC-MS | Column chromatography |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from Boc-protection step | TLC (less polar spot), ¹H NMR | Column chromatography |
| (R)-1-Boc-3-(aminomethyl)pyrrolidine | Non-stereospecific synthesis | Chiral HPLC | Preparative chiral HPLC or crystallization |
Experimental Protocols
Protocol 1: Purification by Basic Flash Column Chromatography
This protocol is the most common and reliable method for purifying this compound.
1. Preparation of Eluent:
-
Prepare a mobile phase of Dichloromethane (DCM) and Methanol (MeOH). A typical starting gradient is 95:5 DCM:MeOH.
-
To this solution, add 1% triethylamine (Et₃N) by volume. For every 1 L of eluent, add 10 mL of Et₃N. Mix thoroughly.
2. Column Packing:
-
Select an appropriately sized column for your amount of crude material (typically a 50:1 to 100:1 ratio of silica:crude product by weight).
-
Prepare a slurry of silica gel in the least polar eluent you will use (e.g., 98:2 DCM:MeOH + 1% Et₃N).
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.
3. Sample Loading:
-
Dissolve your crude product (e.g., 1 g) in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel (approx. 2-3 times the weight of your crude product).
-
Add your dissolved product to the silica gel and concentrate it on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry loading" method prevents solvent from disrupting the top of the column bed and leads to better separation.
-
Carefully add the silica-adsorbed product to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with a starting solvent mixture (e.g., 98:2 DCM:MeOH + 1% Et₃N).
-
Gradually increase the polarity by increasing the percentage of methanol (e.g., move from 2% to 5%, then to 7% MeOH) to elute the product.
-
Collect fractions and monitor them by TLC. Stain the TLC plates with a potassium permanganate (KMnO₄) or ninhydrin stain, as the product may not be strongly UV-active.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure (rotary evaporator), keeping the bath temperature below 35°C.[6]
-
Place the resulting oil under high vacuum for several hours to remove residual solvent and triethylamine.
Visual Workflow: General Purification Strategy
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. (S)-3-(Aminomethyl)-1-Boc-pyrrolidine 95 199175-10-5 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of (S)-1-Boc-3-(aminomethyl)pyrrolidine
Welcome to the technical support center for the synthesis of (S)-1-Boc-3-(aminomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this critical chiral building block. This compound is a versatile intermediate in the development of pharmaceuticals, particularly for neurological disorders and in peptide chemistry.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your synthetic outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that can arise during the synthesis of this compound, which often involves the reduction of a nitrile or amide precursor.
Issue 1: Low Yield in the Reduction of (S)-1-Boc-3-cyanopyrrolidine
Question: My hydrogenation of (S)-1-Boc-3-cyanopyrrolidine to the desired amine is resulting in significantly lower yields than expected. What are the potential causes and how can I improve the yield?
Answer: Low yields in this crucial reduction step are frequently due to several factors:
-
Catalyst Inactivity or Poisoning: The catalyst, typically Raney Nickel or Palladium on Carbon (Pd/C), can be deactivated by impurities in the starting material, solvent, or hydrogen gas. Sulfur-containing compounds are notorious catalyst poisons.
-
Solution: Ensure the purity of your (S)-1-Boc-3-cyanopyrrolidine. If necessary, purify the starting material by column chromatography or recrystallization. Use high-purity, dry solvents and hydrogen gas. Consider a pre-treatment of the starting material with activated carbon to remove potential poisons.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Ensure adequate hydrogen pressure and reaction time. Increasing the catalyst loading or temperature (within reasonable limits to avoid side reactions) can also drive the reaction to completion.
-
-
Side Reactions: The formation of secondary amines (from the reaction of the product amine with the intermediate imine) is a common side reaction that reduces the yield of the primary amine.
-
Solution: The addition of ammonia or an ammonium salt to the reaction mixture can suppress the formation of secondary amines. Conducting the reaction at a lower temperature can also favor the formation of the primary amine.
-
-
Work-up Issues: The product is a basic amine and can be lost during aqueous work-up if the pH is not carefully controlled.
-
Solution: During the extractive work-up, ensure the aqueous layer is sufficiently basic (pH > 12) to keep the amine in its freebase form, thus maximizing its partitioning into the organic layer. Use of brine during extractions can also reduce the solubility of the product in the aqueous phase.
-
Issue 2: Presence of Impurities After Purification
Question: After column chromatography, I'm still observing impurities in my final product. What are these impurities and how can I remove them?
Answer: Common impurities can include:
-
Unreacted Starting Material: If the reduction was incomplete, the nitrile starting material will be present.
-
Over-alkylation Products: As mentioned, secondary amine byproducts can form.
-
Residual Solvents: Solvents used in the reaction or purification may be retained.
-
Boc-Group Related Impurities: Side reactions related to the Boc protecting group can occur, though they are less common under reductive conditions.[2][3]
Solutions for Purification:
-
Optimized Column Chromatography: Ensure proper loading of the crude product onto the silica gel column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the product from less polar impurities. Adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can prevent streaking of the amine product on the silica gel.
-
Acid-Base Extraction: An additional acid-base workup can be very effective. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure amine re-extracted into an organic solvent.
-
Distillation: If the product is thermally stable, vacuum distillation (Kugelrohr) can be an excellent method for removing non-volatile impurities.
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst and solvent for the reduction of (S)-1-Boc-3-cyanopyrrolidine?
A1: Raney Nickel is a highly effective catalyst for nitrile reductions and is often used in alcoholic solvents like methanol or ethanol, frequently with the addition of ammonia to suppress secondary amine formation. Palladium on carbon (Pd/C) is another viable option, typically used under a hydrogen atmosphere in solvents like methanol, ethanol, or ethyl acetate.
Q2: Can I use a different reducing agent instead of catalytic hydrogenation?
A2: Yes, other reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) complexes can be used to reduce the nitrile. However, these reagents are less chemoselective and require anhydrous conditions and careful handling. Catalytic hydrogenation is generally preferred for its cleaner reaction profile and operational simplicity on a larger scale.
Q3: What are the optimal storage conditions for this compound?
A3: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C to prevent degradation. It is a yellow oil and can be sensitive to air and moisture over time.[1]
Q4: Are there alternative synthetic routes to this compound?
A4: Yes, an alternative route involves starting from (S)-1-Boc-3-pyrrolidinol. The hydroxyl group can be converted to a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an azide (e.g., sodium azide). The resulting azide is then reduced to the primary amine, for example, by catalytic hydrogenation or using triphenylphosphine (a Staudinger reaction).
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of (S)-1-Boc-3-cyanopyrrolidine
This protocol outlines a general procedure for the reduction of (S)-1-Boc-3-cyanopyrrolidine using Raney Nickel.
Materials:
-
(S)-1-Boc-3-cyanopyrrolidine
-
Raney Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Ammonia solution (7N in methanol)
-
Hydrogen gas
-
Celite®
-
Parr hydrogenator or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, charge (S)-1-Boc-3-cyanopyrrolidine (1 equivalent).
-
Add methanol as the solvent, followed by the ammonia solution in methanol (approximately 2-3 equivalents of ammonia).
-
Carefully add the Raney Nickel catalyst (typically 10-20% by weight of the starting material).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to yield pure this compound.
Data Summary
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Raney Nickel | 10% Pd/C | Raney Nickel |
| Solvent | Methanol | Ethanol | Methanol/Ammonia |
| Temperature | 25°C | 40°C | 25°C |
| Pressure | 50 psi H₂ | 50 psi H₂ | 50 psi H₂ |
| Yield of Primary Amine | ~75% | ~70% | >90% |
| Key Byproduct | Secondary Amine | Secondary Amine | Minimal |
Table 1: Comparison of reaction conditions for the reduction of (S)-1-Boc-3-cyanopyrrolidine.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
References
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Ghosh, A. K., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic Letters, 12(3), 536–539.
- Organic Chemistry Portal. (n.d.). Protection of Amino Groups.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4987.
- Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Medicinal Chemistry Research, 30(8), 1541–1578.
- National Institutes of Health. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
Sources
Technical Support Center: Derivatization of (S)-1-Boc-3-(aminomethyl)pyrrolidine
Welcome to the technical support center for (S)-1-Boc-3-(aminomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical modification of this versatile chiral building block. As a key intermediate in the synthesis of numerous pharmacologically active compounds, ensuring high-yield and high-purity derivatization is critical.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during common derivatization reactions. Each entry is structured in a question-and-answer format to directly tackle problems observed in the lab.
Section 1: Acylation and Amide Bond Formation
The primary amine of this compound is a strong nucleophile, readily participating in acylation reactions. However, its steric environment and the presence of the Boc-protected secondary amine can lead to challenges.
Question 1: My acylation reaction is incomplete, and I have significant starting material left, even after extended reaction times. What's causing this and how can I fix it?
Possible Cause: Incomplete coupling is a frequent issue, often stemming from steric hindrance. The pyrrolidine ring and the bulky Boc group can impede the approach of the acylating agent to the primary amine.[3] This is particularly problematic when coupling sterically demanding carboxylic acids or sulfonyl chlorides. Standard coupling protocols may be insufficient to drive the reaction to completion.[4]
Suggested Solution:
-
Optimize Coupling Reagents: Switch to a more potent activating agent. For peptide couplings, uronium or phosphonium salt-based reagents are often superior for sterically hindered couplings.[5] HATU, HCTU, and COMU are considered the gold standard for difficult couplings, demonstrating high efficiency.[3][5]
-
Increase Reagent Equivalents: Use a higher excess of the carboxylic acid and coupling reagents (e.g., increase from 1.5 to 3-5 equivalents) to push the equilibrium towards the product.[5]
-
Elevate Reaction Temperature: For particularly stubborn couplings, gently heating the reaction mixture (e.g., to 40-55°C) can provide the necessary activation energy.[6] However, this must be balanced against the risk of racemization or other side reactions.
-
Perform a "Double Coupling": If monitoring (e.g., via TLC or LC-MS) shows an incomplete reaction, drain the reaction solution and add a fresh batch of activated acid and coupling reagents to the unreacted amine.[3][4]
Question 2: I'm observing a significant byproduct with a higher molecular weight than my desired product. What is this impurity?
Possible Cause: This is likely a result of di-acylation or a related side reaction. While the primary amine is significantly more nucleophilic, the nitrogen of the Boc-carbamate can, under certain conditions, react with a second molecule of the acylating agent. This is more common with highly reactive acylating agents (e.g., acid chlorides) or when using an excessive amount of a strong, non-hindered base. Another possibility is guanidinylation of the primary amine if using uronium/aminium reagents like HATU or HBTU in excess.[3]
Suggested Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the acylating agent. Use no more than 1.05-1.1 equivalents relative to the amine.
-
Use a Hindered Base: Employ a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize side reactions.
-
Optimize Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to increase selectivity for the more reactive primary amine.[7]
-
Purification: If the side product does form, it can often be separated from the desired mono-acylated product using column chromatography on silica gel.[7][8]
Caption: Desired vs. Undesired Acylation Pathways.
Table 1: Comparison of Common Coupling Reagents for Hindered Amines
| Reagent | Class | Relative Performance | Key Considerations / Potential Side Reactions |
| EDC/HOBt | Carbodiimide | Good | Lower efficiency for very hindered couplings; racemization risk.[5] |
| HATU/DIPEA | Uronium Salt | Very High | Often the "gold standard"; potential for guanidinylation side reaction if excess reagent is used.[3] |
| HBTU/DIPEA | Uronium Salt | High | Very effective, but slightly lower performance than HATU for the most difficult cases. |
| COMU/DIPEA | Uronium Salt | Very High | High efficiency with a better safety profile than HOBt-based reagents; water-soluble byproducts.[5] |
Protocol 1: Optimized Amide Coupling for a Hindered Carboxylic Acid
-
Acid Pre-activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C and add DIPEA (2.5 eq). Stir for 5-10 minutes.
-
Coupling Reaction: Add a solution of this compound (1.0 eq) in DMF dropwise to the activated acid mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.[7]
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography.[8]
Section 2: Reductive Amination
Reductive amination is a key transformation for introducing alkyl groups to the primary amine. Success hinges on the efficient formation of the intermediate imine/enamine, followed by its selective reduction.
Question 3: My reductive amination has a low yield, and my starting amine is recovered. What went wrong?
Possible Cause: This issue typically points to inefficient imine formation. The equilibrium between the amine/carbonyl and the imine/water may not favor the imine. This can be due to several factors:
-
Steric Hindrance: A bulky ketone or aldehyde can hinder the initial nucleophilic attack by the amine.
-
Insufficient Dehydration: The water produced during imine formation can hydrolyze the imine back to the starting materials.[9]
-
pH: The reaction is pH-sensitive. Mildly acidic conditions are needed to catalyze imine formation, but strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic.[9]
Suggested Solution:
-
Two-Step Procedure: Separate the imine formation and reduction steps. Stir the amine and carbonyl compound together in a solvent like methanol or toluene, often with a catalytic amount of acetic acid.[10] Use a Dean-Stark trap or add molecular sieves to remove water and drive the equilibrium.[9] Once imine formation is confirmed (e.g., by NMR or IR), cool the reaction and add the reducing agent.
-
Choice of Reducing Agent: Use a mild reducing agent that is selective for the imine over the carbonyl starting material. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is moisture-tolerant and can be used in a one-pot procedure.[9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[10][11]
-
Monitor Imine Formation: Before adding the reducing agent, confirm imine formation via an appropriate analytical technique (TLC, LC-MS, NMR) to ensure the reaction has a chance to succeed.[9]
Question 4: My mass spec analysis shows a product that corresponds to double alkylation of the primary amine. How can I prevent this?
Possible Cause: Over-alkylation occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde/ketone. This forms a new iminium ion which is then reduced, leading to a tertiary amine.
Suggested Solution:
-
Control Stoichiometry: Use the amine as the limiting reagent and the carbonyl compound in a slight excess (e.g., 1.1-1.2 equivalents). This ensures there is not enough carbonyl to react with all of the desired product.
-
Slow Addition of Reducing Agent: In a one-pot procedure, add the reducing agent slowly or in portions. This keeps the concentration of the desired secondary amine product low at any given time, minimizing its chance to compete with the starting primary amine.[10]
-
Use a Bulky Aldehyde/Ketone: If the reaction allows, using a sterically hindered carbonyl compound can disfavor the second alkylation step due to increased steric clash.
Caption: Troubleshooting Workflow for Reductive Amination.
General FAQs
Q1: How stable is the Boc protecting group during these derivatization reactions? The tert-butoxycarbonyl (Boc) group is generally stable to basic and nucleophilic conditions, which is why it's compatible with most acylation and reductive amination reactions.[12] However, it is highly sensitive to acid. The Boc group is rapidly cleaved by strong acids like trifluoroacetic acid (TFA) or HCl.[13][14] Care must be taken during aqueous work-ups; prolonged contact with even moderately acidic solutions (e.g., pH < 4) can lead to partial deprotection.[15] Some purification methods, like using a strongly acidic ion-exchange resin, can also cleave the Boc group.[11][16]
Q2: What is the best way to purify the final derivatized product? Column chromatography on silica gel is the most common and effective method for purifying these derivatives.[7] A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is usually effective.[8] For basic amine products that may streak on silica, adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent can significantly improve the separation.[7][8] For difficult separations of closely related impurities, preparative HPLC may be necessary.[8]
Q3: What are the recommended storage conditions for this compound and its derivatives? It is recommended to store the parent compound and most of its derivatives at 2-8°C to ensure long-term stability and prevent degradation.[8][17] The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
References
- Purification of (S)-1-Boc-2-(aminomethyl)
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. Benchchem.
- Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Benchchem.
- Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid. Benchchem.
- Troubleshooting low coupling efficiency in peptide synthesis with HOBt hydr
- Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture.
- Workup and isolation of Boc‐protected (S)‐pyrrolidin‐3‐ol (23)
- Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Benchchem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Procedures to Improve Difficult Couplings.
- Best peptide coupling method in DMF? Reddit.
- Technical Support Center: Optimization of (S)-1-Boc-2-(aminomethyl)
- Question about reductive amin
- Boc Protecting Group for Amines. Chemistry Steps.
- Amino Protecting Groups Stability. Organic Chemistry Portal.
- This compound. Chem-Impex.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. SciSpace.
- Application Note – Reductive Amin
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions.
- What's wrong with my reductive amin
- How to Prepare (R)-1-Boc-3-(aminomethyl)pyrrolidine? - FAQ. Guidechem.
- 1-Boc-3-(aminomethyl)pyrrolidine. Sigma-Aldrich.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- 2-(Aminomethyl)-1-N-Boc-pyrrolidine. ChemicalBook.
- (S)-1-Boc-2-(aminomethyl)pyrrolidine: A Comprehensive Technical Guide for Drug Discovery. Benchchem.
- Synthesis of Chiral Catalysts from (S)-1-Boc-2-(aminomethyl)
- (S)-3-(Aminomethyl)-1-Boc-pyrrolidine 95%. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Amino Protecting Groups Stability [organic-chemistry.org]
- 16. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 17. (S)-3-(Aminomethyl)-1-Boc-pyrrolidine 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimization of Coupling Reactions with (S)-1-Boc-3-(aminomethyl)pyrrolidine
Welcome to the technical support center for optimizing amide coupling reactions with (S)-1-Boc-3-(aminomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of utilizing this valuable chiral building block. Here, we synthesize technical accuracy with field-proven insights to address common challenges and provide robust solutions in a direct question-and-answer format.
This compound is a key intermediate in medicinal chemistry, prized for introducing a constrained, chiral amine moiety.[1] However, the steric environment of the primary amine, influenced by the adjacent pyrrolidine ring, can present challenges in achieving high-yielding and clean amide bond formation. This guide will provide a systematic approach to troubleshooting and optimizing these critical reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the amide coupling of this compound with various carboxylic acids.
Issue 1: Low or No Product Formation
Question: My standard coupling protocol is resulting in a low yield or complete failure of the reaction. What are the likely causes and how can I improve the outcome?
Answer: Low conversion is the most common issue encountered and can stem from several factors, primarily related to steric hindrance and suboptimal activation of the carboxylic acid.
-
Causality: The aminomethyl group's proximity to the Boc-protected pyrrolidine ring can sterically hinder its approach to the activated carboxylic acid. Standard coupling reagents may not provide a sufficiently reactive intermediate to overcome this barrier.[2]
-
Solutions:
-
Choice of Coupling Reagent: For sterically hindered amines, more potent coupling reagents are often necessary. While EDC/HOBt is a common choice, uronium/aminium or phosphonium salt-based reagents typically offer higher reactivity.[3]
-
Recommendation: Switch to HATU, HCTU, or PyBOP. These reagents form highly reactive OAt or OBt esters, which are more susceptible to nucleophilic attack by a hindered amine.[4] HATU is often considered a gold standard for difficult couplings due to its rapid activation and resistance to racemization.[4]
-
-
Reaction Concentration and Temperature: Dilute conditions can slow down the reaction rate. Increasing the concentration can favor the bimolecular coupling reaction. Gentle heating can also provide the necessary activation energy, but must be balanced against the risk of side reactions or racemization.
-
Recommendation: Start with a concentration of 0.1-0.2 M. If the reaction is sluggish, consider increasing it to 0.5 M. Gentle heating to 40-50 °C can be beneficial, especially with less reactive coupling partners.
-
-
Order of Addition: Pre-activating the carboxylic acid before introducing the amine can significantly improve yields. This ensures that the highly reactive activated species is readily available for nucleophilic attack.
-
Recommendation: Dissolve the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent. Stir for 15-30 minutes at room temperature before adding this compound.[5]
-
-
Issue 2: Presence of Multiple Products or Impurities
Question: My reaction is proceeding, but I'm observing significant byproducts in my crude LC-MS or TLC analysis. What are these impurities and how can I prevent their formation?
Answer: The formation of multiple products often points to side reactions involving the coupling reagent, the starting materials, or racemization of a chiral carboxylic acid.
-
Common Side Products & Their Prevention:
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimides like EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct.[3]
-
Solution: Always use EDC in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS). These additives trap the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[3]
-
-
Guanidinylation of the Amine (with Uronium/Aminium Reagents): An excess of uronium/aminium reagents like HATU or HBTU can react with the primary amine of this compound to form a guanidinium byproduct, capping the amine and preventing amide bond formation.[3]
-
Solution: Use the coupling reagent in slight excess or equimolar amounts relative to the carboxylic acid, not the amine. A stoichiometry of 1.0-1.2 equivalents of the coupling reagent to 1.0 equivalent of the carboxylic acid is a good starting point.[3]
-
-
Urea Derivatives from Boc-Amine: Under certain conditions, particularly with strong activating agents, the Boc-protected amine can decompose to form an isocyanate, which can then be trapped by another amine molecule to form a urea byproduct.[6][7]
-
Solution: This is less common under standard amide coupling conditions but can be promoted by excessive heat or a very strong base. Adhering to optimized temperature and base stoichiometry is crucial. If urea formation is a persistent issue, consider using phosphonium-based reagents like PyBOP, which do not have the same potential for this side reaction.[8]
-
-
Epimerization of the Carboxylic Acid: If your carboxylic acid possesses a chiral center alpha to the carbonyl group, there is a risk of racemization during activation.
-
Solution:
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA).[3]
-
Additives: The inclusion of HOBt or, even more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization.[4] Reagents like HATU already contain a HOAt moiety.
-
Temperature Control: Perform the coupling at a lower temperature (0 °C to room temperature).
-
-
-
Issue 3: Difficulty in Product Purification
Question: The coupling reaction appears to be successful, but I am struggling to isolate the pure product from the reaction mixture. What are the common purification challenges?
Answer: Purification difficulties often arise from byproducts that have similar polarity to the desired amide product.
-
Common Purification Challenges & Solutions:
-
Urea Byproducts (from Carbodiimides): Dicyclohexylurea (DCU) from DCC is insoluble in many organic solvents and can often be removed by filtration. However, the urea byproduct from EDC is water-soluble.
-
Solution: An acidic workup (e.g., washing with dilute HCl or 10% citric acid) will protonate any unreacted amine and the basic urea byproduct, allowing them to be extracted into the aqueous layer.[5]
-
-
HOBt/HOAt and Tetramethylurea (from Uronium/Aminium Reagents): These byproducts are polar and can be challenging to remove.
-
Solution: A standard aqueous workup with a sequence of acidic (e.g., 10% citric acid or 1N HCl), basic (e.g., saturated NaHCO₃), and brine washes is usually effective. For DMF as a solvent, washing the organic layer with a 5% LiCl solution can help to remove residual DMF.[5]
-
-
Similar Polarity of Product and Starting Material: If the starting carboxylic acid and the final amide product have very similar polarities, chromatographic separation can be difficult.
-
Solution: Ensure the reaction goes to completion to consume as much of the limiting reagent as possible. For chromatography, consider using a shallower solvent gradient or a different stationary phase (e.g., alumina instead of silica gel).
-
-
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for coupling reactions with this compound?
A1: The choice of solvent is critical for ensuring that all reactants remain in solution throughout the reaction.
-
Dimethylformamide (DMF): Often the solvent of choice due to its excellent solvating properties for a wide range of organic molecules, including polar starting materials and coupling reagents.[5]
-
Dichloromethane (DCM): A good option for less polar reactants and is easily removed under reduced pressure. However, solubility of some coupling reagents and additives (like HOBt) can be limited.[5]
-
N-Methyl-2-pyrrolidone (NMP): A highly polar aprotic solvent that can be beneficial for particularly challenging or aggregation-prone reactions.
Q2: How much base should I use?
A2: The amount of base depends on the coupling reagent and whether the starting materials are salts. For most uronium/aminium and phosphonium salt reagents, a non-nucleophilic base like DIPEA is required. A common protocol uses 2.0-3.0 equivalents of DIPEA relative to the carboxylic acid.[5] This neutralizes any acid present (including the HCl or HBr salt of the amine if used) and facilitates the coupling reaction.
Q3: Can I perform the reaction at room temperature?
A3: Yes, many coupling reactions with this compound can be successfully performed at room temperature, especially when using highly efficient coupling reagents like HATU or PyBOP.[5] It is often advisable to start the reaction at 0 °C, particularly during the addition of reagents, and then allow it to warm to room temperature. This can help to control any initial exotherm and minimize potential side reactions.
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common methods.
-
TLC: A quick and easy way to visualize the consumption of the limiting starting material (usually the carboxylic acid or the amine).
-
LC-MS: Provides more definitive information, showing the consumption of starting materials and the formation of the desired product peak with the correct mass-to-charge ratio. This is also invaluable for identifying any major byproducts.
Data Presentation & Experimental Protocols
Table 1: Comparative Overview of Common Coupling Reagents
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproduct. | Lower reactivity for hindered amines, potential for N-acylurea formation, racemization risk.[3] |
| HATU | Uronium/Aminium | High reactivity, fast reaction times, low racemization risk.[4] | Guanidinylation of amine if used in large excess, higher cost.[3] |
| PyBOP | Phosphonium | High reactivity, no guanidinylation side reaction, safer byproducts than BOP.[8] | Higher cost, byproducts can sometimes complicate purification. |
Experimental Protocols
The following are detailed, step-by-step methodologies for key coupling reactions. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) for best results.
Protocol 1: HATU-Mediated Coupling (Recommended for Difficult Substrates)
This protocol is highly effective for coupling this compound, especially with sterically hindered or electron-deficient carboxylic acids.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with 10% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: EDC/HOBt-Mediated Coupling (Cost-Effective Method)
This protocol is a more economical option that is often successful for less sterically demanding carboxylic acids.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DCM or DMF
-
-
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with DCM or ethyl acetate and wash sequentially with 10% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 3: PyBOP-Mediated Coupling (Alternative High-Efficiency Method)
This protocol offers high reactivity similar to HATU but avoids the potential for guanidinylation side reactions.
-
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
PyBOP (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
-
Procedure:
-
In a flask, dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and PyBOP (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Work-up the reaction as described in the HATU protocol (Protocol 1, steps 5-7).
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
General Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low coupling efficiency.
References
- Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. Organic Chemistry Portal. [Link]
- Synthesis of Urea‐Containing Derivatives and their Application as Potential Anti‐Methicillin‐Resistant Staphylococcus Aureus Agents. (2020).
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
- Koskinen, A. M., & Rapoport, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]
- US Patent for Practical synthesis of urea derivatives. (1999).
- One-Pot Synthesis of Ureas from Boc-Protected Amines | Request PDF. (2014).
- Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines via Lithiation of N -BOC-methanopyrrolidines. Constrained C γ -Exo and C γ -Endo Flp and Hyp Conformer Mimics. (2008).
- Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. (2018).
- Aapptec. Coupling Reagents. [Link]
- Acid-Amine Coupling using PyBOP. (2018). Organic Synthesis. [Link]
- PyBOP. Wikipedia. [Link]
- The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. (2001). PubMed. [Link]
- Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
- Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. (2017). Journal of the American Chemical Society. [Link]
- PubChem. (S)-3-N-Boc-aminomethyl pyrrolidine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
(S)-1-Boc-3-(aminomethyl)pyrrolidine stability and storage issues
Welcome to the technical support guide for (S)-1-Boc-3-(aminomethyl)pyrrolidine (CAS RN: 199175-10-5). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the optimal handling, storage, and utilization of this versatile chiral building block. Below, you will find a series of frequently asked questions and troubleshooting guides to address common challenges and maintain the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the physical properties, proper storage, and fundamental stability of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a chiral pyrrolidine derivative protected with a tert-butoxycarbonyl (Boc) group. Its key properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 199175-10-5 | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |
| Molecular Weight | 200.28 g/mol | [1][2] |
| Appearance | Yellow oil or liquid | [2][3] |
| Purity | Typically ≥95-99% (by HPLC) | [2][3] |
| Storage Temperature | 0-8 °C | [2][3] |
Q2: What are the recommended long-term storage conditions for this compound?
A2: To ensure long-term stability and prevent degradation, this compound should be stored in a tightly sealed container at 0-8 °C .[2][3] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, particularly after the container has been opened, to minimize potential exposure to air and moisture. While specific shelf-life data is lot-dependent, adherence to these storage conditions is the most critical factor in preserving the compound's quality over time.
Q3: Is this compound sensitive to air or moisture?
A3: While specific hygroscopicity data for this exact molecule is not extensively published, primary and secondary amines, in general, can be sensitive to atmospheric moisture and carbon dioxide. Moisture can lead to hydrolysis or other unwanted side reactions, affecting the compound's purity and performance in subsequent synthetic steps.[4] Therefore, it is crucial to handle the compound in a dry environment and store it in a well-sealed container.
Q4: What are the primary signs of degradation I should watch for?
A4: The most common visual indicator of degradation is a change in color , such as the yellow oil darkening to a brown or reddish-brown hue.[5] This can be indicative of the cleavage of the Boc protecting group or other decomposition pathways. For a definitive assessment, it is always recommended to verify the purity of the compound using analytical methods like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before use, especially if it has been in storage for an extended period or if degradation is suspected.
Part 2: Troubleshooting Experimental Issues
This section provides in-depth guidance for resolving specific problems that may arise during the use of this compound in chemical synthesis.
Issue 1: Unexpected Deprotection or Side Products in Acidic Conditions
Scenario: You are running a reaction under acidic conditions and your analysis (e.g., TLC, LC-MS) shows the appearance of a new, more polar spot, suggesting the formation of the free amine, or your reaction mixture has changed color.
Root Cause Analysis: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[5][6] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide. This deprotection is often unintentional and can lead to undesired side reactions involving the newly exposed primary and secondary amines.
DOT Diagram: Acid-Catalyzed Deprotection Pathway
Caption: Decision workflow for troubleshooting reactions in basic media.
Troubleshooting and Solutions:
-
Screen Milder Bases: If your protocol allows, test less harsh inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases (e.g., diisopropylethylamine - DIPEA) to minimize potential degradation.
-
Reduce Temperature: High temperatures can promote side reactions. Attempting the reaction at room temperature or 0 °C can often improve the outcome.
-
Minimize Reaction Time: Monitor the reaction's progress closely. Once the starting material is consumed, work up the reaction promptly to avoid prolonged exposure to basic conditions.
-
Ensure Inert Atmosphere: If oxidation of the amine is a possibility, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Part 3: Experimental Protocol
Protocol: Purity Assessment by Thin Layer Chromatography (TLC)
This protocol provides a quick and effective method to assess the purity of this compound and check for potential degradation, such as Boc deprotection.
Materials:
-
This compound sample
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile Phase: 10% Methanol in Dichloromethane (DCM) with 1% Ammonium Hydroxide (NH₄OH)
-
Staining Solution: Ninhydrin solution
-
Heat gun or hot plate
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the this compound in a minimal amount of DCM or methanol.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Allow the plate to dry completely.
-
Dip the plate in the ninhydrin staining solution.
-
Carefully heat the plate with a heat gun until colored spots appear.
-
-
Analysis:
-
The pure, Boc-protected compound should appear as a single, well-defined spot.
-
The deprotected amine, being a primary/secondary amine, will react strongly with ninhydrin to produce a distinct purple or pink spot. This spot will be significantly more polar (lower Rf value) than the parent compound. The presence of this second spot is a clear indicator of degradation.
-
References
- BenchChem. (2025). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions. URL: https://www.benchchem.com/product/b183451/technical-center/stability-issues
- BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. URL: https://www.benchchem.com/product/b183452/technical-center/synthesis-troubleshooting
- Fisher Scientific. (n.d.). Safety Data Sheet: (S)-(+)-1-Boc-3-(aminomethyl)pyrrolidine. URL: https://www.fishersci.com/sds?productName=H66359
- Sigma-Aldrich. (n.d.). (S)-3-(Aminomethyl)-1-Boc-pyrrolidine 95%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/689823
- Matrix Scientific. (n.d.). Safety Data Sheet: (S)-3-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine. URL: https://www.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.htm
- EvitaChem. (n.d.). Buy 6-(1-Boc-3-pyrrolidinyl)quinoline. URL: https://www.evitachem.com/product/evt-13822505
- Chem-Impex. (n.d.). This compound. URL: https://www.chemimpex.com/products/06828
- BenchChem. (2025). Technical Support Center: Minimizing Racemization During Boc Protection of Chiral Amines. URL: https://www.benchchem.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. URL: https://www.researchgate.
- TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. URL: https://www.tainstruments.
- Journal of Chromatographic Science. (2023). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. URL: https://jocpr.com/articles/effect-of-hygroscopicity-on-pharmaceutical-ingredients-methods-to-determine-and-overcome-an-overview.pdf
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. URL: https://www.chemistrysteps.com/boc-protecting-group-for-amines/
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. URL: https://www.mdpi.com/1422-0067/25/20/11158
- PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. URL: https://pharmainfo.net/articles/effect-hygroscopicity-pharmaceutical-ingredients-methods-determine-and-overcome-overview
Sources
Troubleshooting Boc deprotection of (S)-1-Boc-3-(aminomethyl)pyrrolidine
<Technical Support Center: Boc Deprotection of (S)-1-Boc-3-(aminomethyl)pyrrolidine
Welcome to the technical support guide for the Boc deprotection of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this critical chiral building block. Here, we address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group, offering in-depth, field-proven insights in a direct question-and-answer format. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection, and why is it so common?
The Boc group is a cornerstone of modern amine protection strategy due to its stability under a wide range of conditions (e.g., basic, nucleophilic) and its clean, efficient removal under acidic conditions.[1][2] The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][3][4][5] This protonation weakens the C-O bond, leading to fragmentation. This collapse releases three products: the desired free amine (as its corresponding acid salt), gaseous carbon dioxide, and a stable tertiary carbocation (the tert-butyl cation).[1][3][5][6] The generation of gaseous CO2 helps drive the reaction to completion.[6]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Q2: Which acidic condition is better for my substrate: TFA in DCM or HCl in Dioxane?
The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) depends on several factors, including the presence of other acid-sensitive functional groups, desired final salt form, and operational convenience.
| Parameter | Method A: TFA in DCM | Method B: 4M HCl in Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Reactivity | Very strong acid; reactions are typically fast (30 min - 2h).[7][8] | Strong acid; reactions may be slightly slower (1 - 4h) but are very effective.[7][9] |
| Work-up | Requires evaporation of TFA (bp 72 °C) and DCM. Product is isolated as a TFA salt, which can be hygroscopic and may require a salt exchange.[10] | Product often precipitates directly from the reaction mixture as the dihydrochloride salt, simplifying isolation via filtration.[1][4][7] |
| Selectivity | Less selective. Can cleave other acid-labile groups like tert-butyl esters. | Generally offers better selectivity for N-Boc deprotection in the presence of tert-butyl esters.[11][12] |
| Safety/Handling | TFA is highly corrosive and volatile. DCM is a regulated solvent. | 4M HCl in dioxane is corrosive and moisture-sensitive. Dioxane is a suspected carcinogen. |
Recommendation: For this compound, which yields a highly polar diamine, the 4M HCl in Dioxane method is often preferred . The direct precipitation of the dihydrochloride salt provides a straightforward purification and isolation route for the highly water-soluble product, which can be challenging to extract after a TFA-based work-up.[1][7]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My reaction is incomplete. TLC/LC-MS analysis shows significant starting material remaining.
An incomplete reaction is a frequent issue that can often be resolved by systematically evaluating the reaction parameters.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Removal of impurities from (S)-1-Boc-3-(aminomethyl)pyrrolidine
Technical Support Center: (S)-1-Boc-3-(aminomethyl)pyrrolidine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this critical chiral building block. High purity is paramount for its successful application in medicinal chemistry and peptide synthesis, where even minor impurities can impact downstream reactions and biological outcomes.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your final compound meets the highest standards of quality.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: Impurities typically originate from the synthetic route. Common classes include unreacted starting materials, byproducts from the Boc-protection or reduction steps, and residual reagents.[3] Specific examples include the (R)-enantiomer, di-Boc protected species where both the pyrrolidine and the aminomethyl nitrogens are protected, and byproducts from side reactions involving the free aminomethyl group.[3][4]
Q2: My final product is a yellow oil, not a solid. Is this normal?
A2: Yes, this is quite common. This compound has been reported as both a yellow oil and a solid.[1][3] The oily state is often due to the presence of residual solvents or the compound's hygroscopic nature.[5][6] It does not necessarily indicate impurity, but achieving a solid form can be advantageous for handling and long-term stability.
Q3: What are the definitive analytical methods to confirm the purity of my product?
A3: A combination of techniques is essential for a complete purity profile.[7]
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standards for determining chemical purity.[3][]
-
Enantiomeric Purity: Chiral HPLC or chiral GC is required to determine the enantiomeric excess (ee) and quantify the unwanted (R)-enantiomer.[7]
-
Structural Integrity: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, while Mass Spectrometry (MS) verifies the molecular weight.[3][7]
Q4: I'm observing significant product loss during column chromatography. What's happening?
A4: This is a frequent issue caused by the polar nature of the aminomethyl group, which leads to strong adsorption onto the acidic silica gel stationary phase.[3] Your product may be streaking down the column or, in severe cases, failing to elute entirely. See the Troubleshooting Guide for a detailed protocol on how to mitigate this.
Q5: What are the ideal storage conditions for this compound?
A5: To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container at 2-8°C.[1][3][9]
Section 2: Troubleshooting Guide
This guide is structured by observable experimental problems. Follow the logical flow to diagnose and resolve the issue.
Workflow for Purification and Analysis
Caption: General workflow for purification and analysis.
Problem 1: Low Chemical Purity Detected by HPLC or GC
-
Symptom: Your chromatogram shows multiple peaks, indicating the presence of impurities.
-
Causality Analysis: The identity of an impurity is directly linked to its origin in the synthetic process. Understanding the reaction mechanism allows for a targeted purification strategy. For instance, unreacted starting materials will be more polar than the product, while over-Boc'd byproducts will be significantly less polar.
| Impurity Type | Likely Cause | Expected Chromatographic Behavior (Reverse Phase HPLC) | Identification Method |
| (R)-enantiomer | Non-stereospecific synthesis | Co-elutes with product on standard columns | Chiral HPLC/GC |
| Di-Boc Species | Excess Boc-anhydride, harsh conditions | Elutes later (more retained, less polar) | MS (M+100), NMR |
| Unreacted Precursors | Incomplete reaction | Elutes earlier (less retained, more polar) | Comparison to standards |
| Degradation Products | Improper storage, harsh workup | Variable, often multiple small peaks | LC-MS |
| Residual Triethylamine | Incomplete removal during workup | May not be UV active, can cause peak tailing | NMR, GC |
-
Optimized Flash Column Chromatography (for non-enantiomeric impurities): This is the most effective method for separating compounds with different polarities.[10] The key is to suppress the interaction of the free amine with silica gel.
-
Protocol: Amine Deactivation Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Eluent System: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. Start with 100% DCM and gradually increase the MeOH concentration (e.g., 0% to 10% MeOH).
-
CRITICAL STEP (Amine Deactivation): Add 0.5-1% triethylamine (TEA) to your eluent mixture. Causality: The TEA acts as a competitive base, binding to the acidic silanol groups on the silica surface.[3] This prevents the basic nitrogen of your pyrrolidine product from adsorbing, resulting in sharper peaks and improved recovery.
-
Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for better separation.
-
Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine pure fractions and remove the solvent under reduced pressure. Be aware that the product can be volatile, so use moderate temperatures.[3]
-
-
-
Acid-Base Extraction (to remove basic/acidic impurities):
-
Dissolve the crude oil in a suitable organic solvent like Ethyl Acetate.
-
Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities like residual TEA. Caution: The product itself is basic and can partition into the acidic aqueous layer. Perform this step carefully and check a sample of the aqueous layer by TLC to monitor for product loss.
-
Wash with a saturated sodium bicarbonate solution to remove acidic impurities.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Problem 2: Product is an Oil and Fails to Solidify
-
Symptom: After removing all solvent under high vacuum, the product remains a persistent, viscous oil.[6]
-
Causality Analysis: This can be due to residual, high-boiling point solvents (like DMF or DMSO), the compound's inherent hygroscopic nature absorbing atmospheric moisture, or simply because the pure compound's melting point is near room temperature.[1][6] The goal is to remove all volatiles and induce nucleation for crystallization.
-
Azeotropic Removal of Water/Solvents:
-
Dissolve the oil in a minimal amount of toluene.
-
Remove the toluene on a rotary evaporator. Repeat this process 2-3 times.
-
Causality: Toluene forms an azeotrope with water and other residual solvents, facilitating their removal at a lower temperature than their individual boiling points.
-
-
Inducing Crystallization:
-
Protocol: Solvent/Anti-Solvent Crystallization
-
After ensuring the product is free of solvents, dissolve the oil in a minimal amount of a good solvent in which it is highly soluble (e.g., ethanol, diethyl ether).[11]
-
Slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexanes or pentane) dropwise while stirring until the solution becomes persistently turbid.[3][12]
-
Add a few drops of the good solvent to just redissolve the turbidity.
-
Allow the solution to stand undisturbed at room temperature, then transfer to a 4°C refrigerator.
-
If crystals do not form, try gently scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
If available, add a single seed crystal of a previously solidified batch.[11][12]
-
Collect the resulting solid by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.
-
-
Problem 3: Product is Discolored (Yellow to Brown)
-
Symptom: The final isolated product has a distinct color.
-
Causality Analysis: Color often indicates the presence of minor, highly conjugated impurities or degradation products.[3] These are often present in trace amounts but can be visually significant.
-
Treatment with Activated Carbon:
-
Protocol: Decolorization
-
Dissolve the impure product in a suitable organic solvent (e.g., Ethyl Acetate or Ethanol).
-
Add a small amount (approx. 1-2% by weight) of activated carbon to the solution.
-
Stir the mixture at room temperature for 15-30 minutes. Avoid heating, which can sometimes promote degradation.
-
Filter the mixture through a pad of Celite® to completely remove the fine carbon particles. Causality: The porous structure of activated carbon provides a large surface area for the adsorption of colored impurities.[3]
-
Wash the Celite pad with fresh solvent to recover any adsorbed product.
-
Remove the solvent under reduced pressure.
-
-
Troubleshooting Decision Tree
Caption: Decision tree for common purification issues.
Section 3: References
-
Eureka | Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid. Retrieved from
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. Retrieved from [Link]
-
MDPI. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
National Institutes of Health. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. enamine.net [enamine.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes; Formal Synthesis of (+)-Monomorine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: (S)-1-Boc-3-(aminomethyl)pyrrolidine
Welcome to the technical support center for (S)-1-Boc-3-(aminomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential racemization issues encountered during its use. As a chiral building block, maintaining the stereochemical integrity of this compound is paramount for the desired biological activity and selectivity of target molecules.[1][2] This resource provides in-depth answers to frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of a single, pure enantiomer—in this case, the (S)-isomer—into an equal mixture of both (S) and (R) enantiomers, known as a racemic mixture.[3] The chiral center in this compound is the carbon at the 3-position of the pyrrolidine ring. The biological activity of many pharmaceuticals is highly dependent on their specific three-dimensional structure. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even undesirable side effects.[4][5] Therefore, preserving the enantiomeric purity of this chiral building block throughout your synthetic sequence is critical.
Q2: Under what conditions is racemization of this compound most likely to occur?
A2: While the pyrrolidine ring itself is generally stable, the chiral center can be susceptible to racemization under specific conditions, particularly when the aminomethyl group is modified. The most common scenario involves the acylation of the primary amine to form an amide, followed by exposure to conditions that can facilitate the removal of the proton at the chiral C3 position.
Key factors that increase the risk of racemization include:
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for proton abstraction and inversion of the stereocenter.[4][6][7]
-
Strong Bases: The presence of strong, non-hindered bases can abstract the proton at the C3 position, leading to a planar intermediate that can be protonated from either face, resulting in racemization.[4][8]
-
Extended Reaction Times: Prolonged exposure to harsh conditions increases the probability of racemization.
-
Activation of a Carboxyl Group Attached to the Aminomethyl Moiety: If the aminomethyl group is acylated with a carboxylic acid that is subsequently activated (e.g., for peptide coupling), this can increase the acidity of the proton on the C3 carbon, making it more susceptible to abstraction. This is analogous to the well-documented racemization of amino acids during peptide synthesis via azlactone formation.[4][8][9][10]
Q3: How can I detect and quantify racemization of my this compound derivative?
A3: The gold standard for determining the enantiomeric excess (ee) and detecting racemization is chiral High-Performance Liquid Chromatography (HPLC) .[1][11][12] This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their precise quantification.
Other potential methods include:
-
Chiral Gas Chromatography (GC): This may require derivatization of the amine to make it more volatile and suitable for separation on a chiral GC column.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: This technique can be used to distinguish between enantiomers, but it is often less precise for quantification than chiral HPLC.
A detailed protocol for developing a chiral HPLC method is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: My chiral HPLC analysis shows the presence of the undesired (R)-enantiomer after an amide coupling reaction.
This is a common issue, particularly if the coupling reaction involves harsh conditions.
Root Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| High Reaction Temperature | Increased thermal energy accelerates the rate of proton abstraction and racemization.[4][6] | Conduct the coupling reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature if necessary.[4] |
| Use of a Strong, Non-hindered Base (e.g., Triethylamine) | Strong bases can readily abstract the C3 proton. | Switch to a more sterically hindered base, such as diisopropylethylamine (DIPEA), which is less likely to cause racemization.[10][13] |
| Prolonged Pre-activation of a Carboxylic Acid | If you are coupling a carboxylic acid to the aminomethyl group, a long pre-activation time can lead to the formation of reactive intermediates that promote racemization. | Minimize the pre-activation time to 1-5 minutes, or add the coupling reagent to a mixture of the acid and amine components, with the base added last to initiate the reaction.[4] |
| Choice of Coupling Reagent | Some coupling reagents are more prone to causing racemization than others. | Use coupling reagents known to suppress racemization, such as those used with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). HATU, in combination with DIPEA, is often a good choice.[4][13] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting racemization issues.
Caption: Troubleshooting workflow for addressing racemization.
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general framework for developing a chiral HPLC method to separate and quantify the enantiomers of a derivative of this compound. Method development will be required for your specific compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel® are a good starting point).[11][14]
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
A racemic standard of your compound of interest (if available) to identify the retention times of both enantiomers.
2. Method Development - Step-by-Step:
-
Step 1: Column Selection:
-
Step 2: Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.[11]
-
Inject your sample (and the racemic standard if available).
-
If no separation is observed, systematically vary the ratio of the mobile phase (e.g., 95:5, 80:20).
-
If separation is still poor, try a different alcohol modifier (e.g., switch from isopropanol to ethanol).
-
-
Step 3: Optimization:
-
Flow Rate: Adjust the flow rate (typically between 0.5 - 1.0 mL/min) to optimize the balance between resolution and analysis time.[11]
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) for reproducibility. Sometimes, varying the temperature can improve separation.[11]
-
Detection Wavelength: Select a UV wavelength where your compound has strong absorbance.
-
3. Sample Analysis and Calculation:
-
Step 1: System Equilibration: Equilibrate the column with the optimized mobile phase until a stable baseline is achieved.
-
Step 2: Injection: Inject your sample solution.
-
Step 3: Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers.
-
Step 4: Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100[11]
-
References
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. NIH.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. NIH.
- Racemization. Wikipedia.
- Dual protection of amino functions involving Boc. RSC Publishing.
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC - NIH.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC - NIH.
- The molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine: insights from multiscale simulations. RSC Publishing.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate.
- Racemization in peptide synthesis. Slideshare.
- 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. PubMed.
- The problem of racemization in drug discovery and tools to predict it. ResearchGate.
- Effect of storage temperature and pH on the stability of antimicrobial agents in MIC trays. NIH.
- Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
- Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures. PubMed Central.
- Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing.
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH.
- Effects of Temperature, pH and Counterions on the Stability of Peptide Amphiphile Nanofiber Structures. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Racemization - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Racemization in peptide synthesis | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alternative Protecting Groups for 3-(Aminomethyl)pyrrolidine
Welcome to the technical support center for the strategic use of alternative protecting groups for 3-(aminomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in multi-step organic synthesis. The effective and selective protection of the primary and secondary amino groups of 3-(aminomethyl)pyrrolidine is critical for achieving desired regioselectivity and avoiding unwanted side reactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino groups of 3-(aminomethyl)pyrrolidine?
The most frequently employed protecting groups for the amino functionalities of 3-(aminomethyl)pyrrolidine are carbamates, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[1][2] These groups offer a robust balance of stability under various reaction conditions and can be removed selectively under specific, mild conditions.[3] The tosyl (Ts) group is another viable option, particularly when subsequent synthetic steps require harsh reaction conditions.
Q2: How do I choose the right protecting group for my synthetic strategy?
The selection of an appropriate protecting group is a critical decision that depends on the overall synthetic plan, including the nature of other functional groups present in the molecule and the reaction conditions anticipated in subsequent steps.[3][4] Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions required for transformations at other sites of the molecule.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under conditions that do not compromise the integrity of the rest of the molecule.[3]
-
Orthogonality: In complex syntheses where both the primary and secondary amines need to be protected and manipulated independently, an orthogonal protection strategy is essential.[2][4]
Q3: What is an orthogonal protection strategy and why is it important for 3-(aminomethyl)pyrrolidine?
An orthogonal protection strategy involves the use of multiple protecting groups within the same molecule that can be removed under distinct conditions without affecting the others.[4] This is particularly crucial for 3-(aminomethyl)pyrrolidine, which possesses both a primary and a secondary amine. For instance, one could protect the primary aminomethyl group with an acid-labile Boc group and the secondary pyrrolidine nitrogen with a base-labile Fmoc group. This allows for the selective deprotection and functionalization of one amine while the other remains protected.[2]
Q4: Can I selectively protect the primary amine in the presence of the secondary amine of 3-(aminomethyl)pyrrolidine?
Yes, selective protection of the primary amine is achievable. Due to the lower steric hindrance of the primary amine compared to the secondary amine within the pyrrolidine ring, it will typically react faster with a protecting group reagent. By carefully controlling the stoichiometry of the protecting agent (e.g., using 1.0 equivalent of Boc-anhydride) and maintaining low reaction temperatures, preferential protection of the primary amine can be achieved.
Troubleshooting Guide
This section addresses specific issues that may arise during the protection and deprotection of 3-(aminomethyl)pyrrolidine.
Issue 1: Low yield during Boc protection.
-
Possible Cause: Incomplete reaction, side reactions, or moisture contamination.
-
Solution:
-
Ensure anhydrous conditions are maintained if using a non-aqueous solvent system.
-
Use a slight excess of the Boc-anhydride ((Boc)₂O), typically 1.1-1.2 equivalents.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.[5]
-
Purify the crude product using flash chromatography to remove impurities.
-
Issue 2: Formation of the di-protected product when mono-protection is desired.
-
Possible Cause: The secondary amine of the pyrrolidine ring is also reacting with the protecting group.
-
Solution:
-
Use a controlled amount of the protecting group reagent (e.g., 1.0 equivalent of (Boc)₂O).
-
Perform the reaction at a lower temperature (e.g., 0 °C) to enhance the selectivity for the more accessible primary amine.
-
Slowly add the protecting group reagent to the reaction mixture to maintain a low concentration, favoring reaction at the more reactive primary amine.
-
Issue 3: Incomplete deprotection of a Cbz group via hydrogenation.
-
Possible Cause: Catalyst poisoning or inefficient hydrogenolysis.
-
Solution:
-
Ensure the use of a fresh, high-quality Palladium on carbon (Pd/C) catalyst.
-
If catalyst poisoning by sulfur-containing compounds is suspected, pre-treat the substrate with a scavenger.
-
Ensure the reaction is carried out under a positive pressure of hydrogen gas and with vigorous stirring to ensure good mixing.
-
Consider alternative deprotection methods if hydrogenation is not effective, such as using HBr in acetic acid.[6]
-
Issue 4: Unintentional removal of a Boc group during a reaction.
-
Possible Cause: The reaction conditions are too acidic. The Boc group is known to be labile under strong acidic conditions.[5][7]
-
Solution:
-
If possible, switch to a non-acidic or milder acidic condition for the subsequent reaction step.
-
If acidic conditions are unavoidable, consider using a more acid-stable protecting group for the amine, such as Cbz or Tosyl.
-
Perform the reaction at a lower temperature to minimize the rate of Boc-deprotection.[7]
-
Comparison of Common Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (e.g., TFA in DCM, 4M HCl in dioxane)[5] | Stable to base, catalytic hydrogenation, and nucleophiles.[5] |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C)[2]; Strong acids (e.g., HBr/AcOH).[6] | Stable to mild acids and bases. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | 20% Piperidine in DMF[8] | Stable to acids and catalytic hydrogenation.[2] |
| p-Toluenesulfonyl | Tosyl or Ts | Tosyl chloride (Ts-Cl) | Strong acids (e.g., HBr/AcOH) or dissolving metal reduction (Na/liq. NH₃). | Very stable to a wide range of reaction conditions. |
Experimental Protocols
Protocol 1: Selective Boc Protection of the Primary Amine of 3-(Aminomethyl)pyrrolidine
Objective: To selectively protect the primary aminomethyl group of 3-(aminomethyl)pyrrolidine with a Boc group.
Materials:
-
3-(Aminomethyl)pyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1M Sodium Hydroxide (NaOH) solution
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in THF to the reaction mixture.
-
Stir the reaction mixture under an inert atmosphere (Argon or Nitrogen) at 0 °C and monitor the progress by TLC.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with 1M NaOH solution.
-
Wash the organic layer with water (3 x) and then with brine.
-
Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired mono-Boc-protected product.
Protocol 2: Cbz Protection of 3-(Aminomethyl)pyrrolidine
Objective: To protect the primary amine of 3-(aminomethyl)pyrrolidine with a Cbz group.
Materials:
-
3-(Aminomethyl)pyrrolidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-(aminomethyl)pyrrolidine (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then warm to room temperature and stir overnight.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the Cbz-protected product.
Protocol 3: Fmoc Deprotection
Objective: To remove the Fmoc protecting group.
Materials:
-
Fmoc-protected amine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected compound in DMF.
-
Add piperidine to make a 20% (v/v) solution.[8]
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes.[9]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be taken directly to the next step, or the product can be isolated by standard workup procedures.
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the concept of orthogonal protection and selective deprotection using 3-(aminomethyl)pyrrolidine as a substrate.
Caption: Orthogonal protection and selective deprotection workflow.
Caption: Decision tree for selecting an amine protecting group.
References
- BenchChem Technical Support Team. (2025). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups. BenchChem.
- BenchChem. (2025).
- Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Wipf, P., et al. (2018). 2,2,6,6-Tetramethylpiperidin-1-yloxycarbonyl: A Protecting Group for Primary, Secondary, and Heterocyclic Amines. Organic Letters.
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine. BenchChem.
- BenchChem. (2025). An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine. BenchChem.
- BenchChem. (2025). Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. BenchChem.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Guidechem. How to Prepare (R)-1-Boc-3-(aminomethyl)pyrrolidine? - FAQ.
- Master Organic Chemistry. (2018).
- BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Organic Chemistry Portal. Protective Groups.
- SlideShare. Protection for the AMINE.pptx.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- Organic Chemistry Portal. Cbz-Protected Amino Groups.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- ResearchGate. (2025). Methods for Removing the Fmoc Group.
- BenchChem. (2025). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.
- Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups.
- Albericio, F. (2019). Amino Acid-Protecting Groups.
- Organic Chemistry Portal. Cbz Protection - Common Conditions.
- Organic Chemistry Portal. Amino Protecting Groups Stability.
- Sigma-Aldrich. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- Santa Cruz Biotechnology. 3-(Aminomethyl)-1-N-Boc-pyrrolidine, CAS 270912-72-6.
- BenchChem. Essential Safety and Operational Guide for (R)-3-(Boc-amino)pyrrolidine.
- Tokyo Chemical Industry (India) Pvt. Ltd. (2013). Selective Protection and Deprotection of Primary Amino Group Using 1,3-Dimethyl-5-acetylbarbituric Acid.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ResearchGate. (2015). How can we protect a primary amine, rather than secondary amine selectively in aqueous conditions?.
- Fisher Scientific. Amine Protection / Deprotection.
Sources
- 1. New Protecting Group for Amines - ChemistryViews [chemistryviews.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: High-Throughput Screening with (S)-1-Boc-3-(aminomethyl)pyrrolidine
Introduction
(S)-1-Boc-3-(aminomethyl)pyrrolidine is a versatile chiral building block increasingly utilized in the synthesis of compound libraries for high-throughput screening (HTS) in drug discovery.[1][2] Its structure, featuring a protected pyrrolidine ring and a primary amine, offers a valuable scaffold for creating diverse molecular architectures.[3] However, these same chemical features can present unique challenges within sensitive HTS assays. This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers to anticipate, diagnose, and resolve potential issues, ensuring the integrity and success of their screening campaigns.
Part 1: Troubleshooting Guide - Navigating Common HTS Artifacts
This section is designed to provide rapid, actionable solutions to specific problems you may encounter during your HTS campaign.
Issue 1: High Rate of False Positives in Fluorescence-Based Assays
Question: My fluorescence intensity/polarization assay is yielding an unusually high hit rate, and many hits are not confirming in orthogonal assays. Could this compound or its derivatives be the cause?
Answer: Yes, this is a common artifact associated with compounds containing primary amines. The primary aminomethyl group on the pyrrolidine scaffold is nucleophilic and can react with components of the assay, leading to false positives.[4][5]
Underlying Causes & Solutions:
-
Reaction with Fluorophores: Many fluorescent dyes used in HTS (e.g., those with succinimidyl ester or isothiocyanate groups) are designed to react with primary amines. Your compound could be directly reacting with the fluorescent probe, altering its properties and leading to a false signal.
-
Assay Interference: Primary amines can interfere with fluorescence readouts through mechanisms like quenching or enhancement, independent of a direct reaction with the target.[5]
Troubleshooting Protocol:
-
Run a "Compound-Only" Control: In a well containing only the assay buffer and your compound (at the screening concentration), measure the fluorescence. This will determine if the compound itself is autofluorescent.
-
Probe-Compound Incubation: Incubate your compound with the fluorescent probe in the absence of the biological target. A change in fluorescence suggests a direct reaction.
-
Orthogonal Assays: Prioritize follow-up studies with label-free orthogonal assays, such as those based on mass spectrometry or surface plasmon resonance, to confirm initial hits.[6]
Issue 2: Inconsistent IC50 Values and Poor Reproducibility
Question: I'm observing significant variability in my dose-response curves and poor reproducibility between replicate plates. What factors related to this compound could be contributing to this?
Answer: Inconsistent results are often linked to issues with compound stability, solubility, or storage. Both the Boc protecting group and the primary amine can be susceptible to degradation under certain conditions.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Boc Group Instability | The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions.[7] If your assay buffer has a low pH, or if your DMSO stock is contaminated with acidic impurities, the Boc group can be cleaved, yielding a free secondary amine on the pyrrolidine ring. This new chemical entity will have different properties and may interact with the target differently. | Verify the pH of your assay buffer. Ensure it is within a stable range for the Boc group (typically pH > 7). Use high-purity, anhydrous DMSO for stock solutions to prevent the accumulation of acidic degradation products.[8] |
| Compound Precipitation | This compound and its derivatives may have limited solubility in aqueous assay buffers. Compound precipitation can lead to inaccurate concentrations and high variability. | Visually inspect plates for precipitates. Determine the kinetic solubility of your compound in the assay buffer. Consider adding a low percentage of a non-ionic detergent like Triton X-100 to the assay buffer to improve solubility.[6] |
| DMSO Hydration | DMSO is highly hygroscopic and readily absorbs water from the atmosphere.[9] This can dilute your stock solutions over time, leading to a decrease in the effective compound concentration and a rightward shift in IC50 curves. | Use anhydrous DMSO and store stock solutions in tightly sealed containers with desiccant. Aliquot stock solutions to minimize freeze-thaw cycles and exposure to atmospheric moisture.[10] |
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for inconsistent IC50 values.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound and its derivatives in a screening library?
A1: For long-term storage, compounds should be stored as a solid at 2-8°C.[1] For HTS, stock solutions are typically prepared in 100% anhydrous DMSO at a concentration of 10 mM. These stock solutions should be stored at -20°C or -80°C in low-moisture containers.[9] It is crucial to aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce water into the DMSO and potentially degrade the compound.[10]
Q2: Can the primary amine of this compound cause issues in cell-based assays?
A2: Yes. Primary amines can alter the pH of the assay medium, especially at higher concentrations, which can impact cell health and viability.[11] Additionally, polyamines can sometimes interact with cellular membranes or internalization pathways, potentially leading to non-specific cytotoxicity or other cellular effects that are independent of the intended biological target. It is essential to run a cytotoxicity profile of the compound on your specific cell line to determine a non-toxic concentration range for screening.
Q3: My assay involves an enzymatic reaction with a thiol-containing substrate (e.g., Coenzyme A). Are there any specific concerns?
A3: While this compound itself is not a classic thiol-reactive scaffold, derivatives synthesized from it could be. More importantly, some compounds can engage in redox cycling, especially in the presence of reducing agents like DTT, which are common in enzymatic assays.[6] This can produce reactive oxygen species (ROS) like hydrogen peroxide, which can oxidize essential cysteine residues in your enzyme or thiol-containing substrate, leading to non-specific inhibition.[12] If you suspect this, you can run a counter-screen to detect hydrogen peroxide production.[6]
Q4: How can I proactively design my HTS campaign to minimize artifacts related to this scaffold?
A4: A proactive approach is always best.
-
Assay Selection: Whenever possible, opt for an assay technology that is less susceptible to interference from primary amines. Label-free technologies are often a good choice.
-
Counter-Screening: Plan for relevant counter-screens from the beginning. This includes assays for autofluorescence, redox activity, and general cytotoxicity.[4]
-
Library Quality Control: Ensure the purity and integrity of your compound library. Impurities can be a major source of false positives.
-
Hit Triage Strategy: Develop a robust hit triage cascade. A confirmed "hit" should be active in a concentration-dependent manner, confirmed in an orthogonal assay, and show a plausible structure-activity relationship (SAR) with related analogs.[6]
HTS Workflow with Integrated Triage:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with the fluorometric histamine assay by biogenic amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with (S)-1-Boc-3-(aminomethyl)pyrrolidine Derivatives
Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with (S)-1-Boc-3-(aminomethyl)pyrrolidine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common yet significant challenge of poor solubility encountered with this valuable chemical scaffold. Our goal is to empower you with the knowledge to optimize your experimental workflows and accelerate your research.
Introduction: Understanding the Solubility Puzzle
This compound is a chiral building block widely used in medicinal chemistry. Its structure, featuring a bulky, non-polar tert-butyloxycarbonyl (Boc) protecting group and a polar pyrrolidine ring with a primary amine, creates a molecule with dichotomous solubility characteristics. The large, hydrophobic Boc group often dominates, leading to poor solubility in aqueous media and even some organic solvents, which can hinder reaction kinetics, purification, and biological screening.
This guide will deconstruct the factors governing the solubility of these derivatives and provide a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative crashing out of my reaction mixture?
Answer: This is a classic sign of supersaturation followed by precipitation, which can occur for several reasons:
-
Solvent Choice: The solvent may be inappropriate for the starting material, reagents, or the newly formed product. The product of the reaction might be significantly less soluble in the chosen solvent than the initial reactants.
-
Temperature Changes: Many compounds are less soluble at lower temperatures. If your reaction was heated, the product might precipitate upon cooling to room temperature.
-
Change in Polarity: As the reaction progresses, the overall polarity of the mixture can change, leading to a decrease in the solubility of one or more components.
-
Concentration: The concentration of your reactants might be too high for the chosen solvent, exceeding the solubility limit of the product as it forms.
Q2: What are the best starting solvents for dissolving this compound derivatives?
Answer: There is no single "best" solvent, as the ideal choice depends on the specific derivative and the intended application. However, a good starting point is to consider solvents that can accommodate both the polar and non-polar aspects of the molecule.
A tiered approach to solvent screening is recommended:
-
Common Polar Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc) are often good initial choices for many organic reactions involving Boc-protected amines.
-
More Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) can be effective, especially for more polar derivatives. However, be mindful that their high boiling points can complicate product isolation.
-
Alcohols: Methanol (MeOH) and Ethanol (EtOH) can also be useful, particularly if some degree of hydrogen bonding is beneficial for solubility.
A summary of starting solvent suggestions is provided in the table below:
| Solvent Class | Examples | General Applicability |
| Chlorinated Solvents | Dichloromethane (DCM) | Good for a wide range of derivatives, especially for reactions at or below room temperature. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Versatile, good for reactions involving organometallics. |
| Esters | Ethyl Acetate (EtOAc) | A common choice for reactions and extractions; less polar than THF. |
| Polar Aprotic Solvents | Acetonitrile (ACN), DMF, DMSO | Effective for highly polar derivatives or when high solubility is crucial. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH), IPA | Can be effective, but may participate in side reactions depending on the chemistry. |
Q3: Can I use a solvent mixture or co-solvent system?
Answer: Absolutely. Using a co-solvent system is a powerful and frequently used strategy. By mixing a "good" solvent (in which the compound is soluble) with a "poor" solvent (often the primary reaction or process solvent), you can fine-tune the polarity of the medium to achieve the desired solubility.
A common example is using a mixture of THF and water or DCM and methanol. The key is to determine the optimal ratio through small-scale solubility tests before committing to a large-scale experiment.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
If you are facing persistent solubility issues, follow this structured troubleshooting workflow.
Caption: Troubleshooting workflow for poor solubility.
Step 1: Systematic Solvent Screening
Before altering your reaction chemistry, systematically determine the solubility of your specific derivative in a range of solvents.
Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh 1-2 mg of your compound into several small vials.
-
Solvent Addition: Add a measured volume (e.g., 100 µL) of a single solvent to each vial.
-
Observation: Vortex each vial for 1-2 minutes at room temperature. Observe if the solid dissolves completely.
-
Incremental Addition: If the solid does not dissolve, add another 100 µL of the solvent and vortex again. Repeat until the solid dissolves or a large volume of solvent has been added.
-
Quantification (Optional): This allows you to estimate the solubility in mg/mL.
-
Heating: If the compound is still insoluble, gently warm the vial to see if solubility increases with temperature. Note if the compound precipitates upon cooling.
Step 2: Leveraging pH Adjustment and Salt Formation
The presence of the pyrrolidine nitrogen and the aminomethyl group means that the solubility of your derivative is likely pH-dependent.
The Underlying Principle: The free base form of your derivative is likely to be less soluble in aqueous media than its corresponding salt form. By protonating the amine(s) with an acid, you can form an ammonium salt, which is generally more water-soluble.
Experimental Protocol: pH-Mediated Solubilization
-
Select an Acid: For many applications, hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are suitable choices.
-
Prepare a Suspension: Suspend your poorly soluble compound in the desired aqueous buffer or solvent system.
-
Titrate with Acid: Slowly add a dilute solution of the chosen acid (e.g., 1 M HCl) dropwise while vigorously stirring.
-
Monitor for Dissolution: Continue adding the acid until the solid dissolves completely. Monitor the pH of the solution.
-
Caution: Be aware that the Boc-protecting group is acid-labile. Prolonged exposure to strong acids, especially at elevated temperatures, can lead to deprotection. A careful balance is necessary.
Caption: Acid-base equilibrium for solubility enhancement.
Step 3: Advanced Strategies for Recalcitrant Cases
For particularly challenging derivatives, more advanced formulation techniques may be necessary, especially in the context of preparing stock solutions for biological assays.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic regions of your molecule, increasing its apparent solubility in aqueous solutions. A typical starting concentration is 0.1-1% (w/v).
-
Amorphous Solid Dispersions: For drug development applications, creating an amorphous solid dispersion can significantly enhance solubility and dissolution rates. This involves dissolving the compound and a polymer carrier (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent. This technique prevents the compound from crystallizing into its stable, less soluble form.
Final Checklist for Success
-
Characterize Your Material: Is your compound crystalline or amorphous? The crystalline form is generally less soluble.
-
Start with a Broad Solvent Screen: Don't assume a solvent will work. Test empirically.
-
Consider Co-solvents: This is often the most practical solution for reaction chemistry.
-
Leverage pH: For aqueous systems, pH is a critical and powerful tool.
-
Control Temperature: Understand how temperature affects the solubility of your specific derivative.
-
Document Everything: Keep detailed notes of what works and what doesn't to build a knowledge base for future experiments with related compounds.
By applying these principles and systematic troubleshooting steps, you can effectively overcome the solubility challenges posed by this compound derivatives and advance your research with greater efficiency and confidence.
References
- Techniques of Solubilization of Drugs.International Journal of Pharmaceutical, Chemical and Biological Sciences.[Link]
- Solubility.Chemistry LibreTexts.[Link]
- Strategies to Improve Drug Solubility and Bioavailability.Medicines.[Link]
Technical Support Center: Large-Scale Purification of (S)-1-Boc-3-(aminomethyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Boc-3-(aminomethyl)pyrrolidine is a critical chiral building block in medicinal chemistry, valued for its role in creating enantiomerically pure compounds essential for drug efficacy and safety.[1] Its purification on a large scale presents unique challenges that require a robust and well-understood strategy to ensure high purity and yield. This technical support center provides a comprehensive guide to troubleshoot and optimize the large-scale purification of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying crude this compound?
A1: The impurity profile is largely dependent on the synthetic route employed. However, common impurities can be categorized as follows:
-
Process-Related Impurities: These originate from the manufacturing process and include unreacted starting materials (e.g., (S)-nipecotic acid derivatives), intermediates, and byproducts. A significant process-related impurity can be the di-Boc protected version of the molecule, resulting from over-reaction.[2]
-
Enantiomeric Impurity: The presence of the undesired (R)-enantiomer is a critical impurity to monitor in chiral syntheses. The level of this impurity can impact the pharmacological activity and safety of the final active pharmaceutical ingredient (API).[2]
-
Degradation Products: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions. Accidental exposure to acid can lead to its cleavage, forming 3-(aminomethyl)pyrrolidine.[2]
-
Reagent-Related Impurities: Residual reagents from the synthesis, such as unreacted di-tert-butyl dicarbonate (Boc anhydride) and its byproducts like tert-butanol, are common.[3]
Q2: What are the primary methods for large-scale purification of this compound?
A2: The two primary methods for large-scale purification are crystallization and column chromatography .
-
Crystallization is often the most cost-effective and scalable method for achieving high purity of APIs and their intermediates.[4][5] It can be highly effective at removing process-related impurities and, in some cases, can be adapted for chiral resolution.
-
Large-scale flash chromatography is another viable option, particularly when impurities have very similar properties to the target compound, making crystallization challenging.[6][7] Modern automated flash chromatography systems can handle kilogram-scale purifications.[6]
Q3: What are the recommended storage conditions for purified this compound?
A3: It is recommended to store the compound at 2-8°C to ensure its stability.[3]
Troubleshooting Guide: Large-Scale Crystallization
Crystallization is a powerful purification technique, but scaling it up can introduce challenges related to thermodynamics and kinetics.
Problem 1: Product Fails to Crystallize or Oiling Out Occurs
| Possible Cause | Suggested Solution |
| High impurity load | High levels of impurities can inhibit nucleation and crystal growth. Consider a pre-purification step, such as a solvent wash or charcoal treatment, to reduce the overall impurity burden before crystallization. |
| Inappropriate solvent system | The solubility of the compound in the chosen solvent may be too high, even at low temperatures. Screen a variety of anti-solvents to induce precipitation. A common technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate, isopropanol) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. |
| Supersaturation not achieved | The solution may not be sufficiently concentrated. Carefully remove solvent under reduced pressure until the solution is saturated. Seeding the solution with a small amount of pure crystalline material can help induce nucleation. |
| Cooling rate is too fast | Rapid cooling can lead to the formation of an amorphous oil instead of a crystalline solid. Employ a controlled, slow cooling profile to allow for proper crystal lattice formation. |
Problem 2: Low Yield After Crystallization
| Possible Cause | Suggested Solution |
| Significant solubility in the mother liquor | A portion of the product remains dissolved in the solvent even after cooling. Optimize the solvent/anti-solvent ratio to minimize solubility at the final filtration temperature. Ensure the slurry is cooled for an adequate amount of time to maximize precipitation. |
| Precipitation of impurities | If impurities are co-crystallizing with the product, this can reduce the overall purity and may necessitate a second crystallization step, leading to a lower overall yield. Analyze the mother liquor and the isolated solid by HPLC or GC to assess the partitioning of impurities. |
| Inefficient filtration | On a large scale, ensuring complete transfer and deliquoring of the crystalline cake is crucial. Use appropriate filtration equipment (e.g., Nutsche filter-dryer) and ensure an adequate vacuum or pressure is applied. |
Problem 3: Poor Enantiomeric Purity After Crystallization
| Possible Cause | Suggested Solution |
| Formation of a racemic compound or solid solution | The (S)- and (R)-enantiomers may co-crystallize. This is a challenging issue that may require a different approach. Diastereomeric salt formation with a chiral resolving agent (like tartaric acid derivatives) can be an effective strategy. The resulting diastereomers will have different solubilities, allowing for their separation by crystallization.[8] |
| Incomplete resolution | If using diastereomeric salt crystallization, the equilibration time may be insufficient. Allow for adequate stirring time for the less soluble diastereomer to fully precipitate. |
Experimental Protocol: Large-Scale Crystallization
This protocol provides a general framework. Solvent selection and ratios must be optimized for your specific crude material.
-
Dissolution: In a suitable reactor, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate).
-
Anti-Solvent Addition: Slowly add a pre-filtered anti-solvent (e.g., heptane or hexanes) to the hot solution with good agitation until a slight turbidity persists.
-
Controlled Cooling: Program a slow cooling ramp for the reactor jacket (e.g., 5-10°C per hour) to allow for the formation of large, pure crystals.
-
Slurry Maturation: Hold the slurry at the final, low temperature (e.g., 0-5°C) for several hours with gentle agitation to maximize yield.
-
Isolation: Filter the crystalline product using a Nutsche filter or a centrifuge.
-
Washing: Wash the filter cake with a small amount of the cold solvent mixture to remove residual mother liquor and impurities.
-
Drying: Dry the purified product under vacuum at a low temperature (e.g., 30-40°C) until a constant weight is achieved.
Troubleshooting Guide: Large-Scale Chromatography
When scaling up liquid chromatography, factors that are negligible at the lab scale can become significant.
Problem 1: Poor Separation and Peak Tailing
| Possible Cause | Suggested Solution |
| Column overloading | Exceeding the loading capacity of the stationary phase is a common issue in scale-up. Determine the loading capacity at a smaller scale and apply it proportionally to the larger column. For polar amines, loading is often lower than for non-polar compounds. |
| Inappropriate mobile phase | The polarity of the eluent may not be optimal for separating the target compound from its impurities. Re-optimize the mobile phase using TLC or analytical HPLC. For basic amines like this one, adding a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase can significantly improve peak shape and reduce tailing.[3] |
| Poor column packing | Inconsistent packing of large-diameter columns can lead to channeling, where the solvent and sample flow through paths of lower resistance, resulting in broad and asymmetric peaks.[9] Ensure the column is packed uniformly using a slurry packing method. |
| Sample dissolution solvent effect | Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[10] If possible, dissolve the crude material in the mobile phase or a weaker solvent. If a strong solvent must be used, keep the injection volume as small as possible.[10] |
Problem 2: High Backpressure
| Possible Cause | Suggested Solution |
| Particulates in the sample or mobile phase | All samples and mobile phases should be filtered before being introduced to a large-scale chromatography system. The use of an in-line filter or guard column is highly recommended to protect the main column from fouling.[11] |
| Precipitation on the column | If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column, causing a rapid increase in pressure. Ensure complete solubility before loading. |
| High mobile phase viscosity | Some solvent mixtures can be highly viscous, leading to high backpressure, especially at higher flow rates. Consider alternative solvent systems or operating at a slightly elevated temperature (if the compound is stable) to reduce viscosity. |
Experimental Protocol: Large-Scale Flash Chromatography
-
Method Development: Develop an efficient separation on a small scale using TLC or analytical HPLC. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound. A common eluent system for Boc-protected amines is a gradient of methanol in dichloromethane or ethyl acetate, often with a small amount of a basic modifier.[3][6]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, for solids or viscous oils, create a dry load by adsorbing the crude material onto a small amount of silica gel.[12] This often provides better resolution.
-
Elution: Begin elution with the starting mobile phase and gradually increase the polarity (gradient elution) to first elute less polar impurities, followed by the product, and finally more polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.
Analytical Methods for Quality Control
Rigorous analytical testing is essential to confirm the purity and identity of the final product. A combination of chromatographic and spectroscopic techniques is recommended.[4]
| Analytical Technique | Parameter Measured | Key Performance Characteristics |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess, Chemical Purity | Direct separation of enantiomers, high accuracy and precision.[4] |
| Gas Chromatography (GC) | Chemical Purity, Residual Solvents | High resolution for volatile compounds.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Provides detailed information on the molecular structure and can be used for quantitative analysis (qNMR). |
| Mass Spectrometry (MS) | Molecular Weight, Structural Information | Confirms the molecular weight and provides fragmentation patterns for structural elucidation.[4] |
Visualizing the Purification Workflow
Caption: A decision workflow for the purification and analysis of this compound.
References
- Benchchem. (2025). Application Notes and Protocols: Large-Scale Synthesis and Purification of 1-Boc-pyrrolidine-3-carboxylic acid. Benchchem.
- Benchchem. (2025). Purification of (S)-1-Boc-2-(aminomethyl)pyrrolidine and Its Derivatives. Benchchem.
- Benchchem. (2025). A Comparative Guide to the Analytical Characterization of (S)-1-Boc-2-(aminomethyl)pyrrolidine. Benchchem.
- ABN102. (n.d.). MSDS - Safety Data Sheet.
- Benchchem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. Benchchem.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry.
- Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
- Kandhaswamy, A. (2012). Response to "What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?". ResearchGate.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Benchchem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Benchchem.
- Teledyne ISCO. (2022, March 24). Large-scale Flash Separations: Scalability, Sample Loading and Method Development. YouTube.
- EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. EPFL.
- Benchchem. (2025). Technical Support Center: Removal of Di-tert-butyl Dicarbonate Byproducts. Benchchem.
- Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris.
- MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. MIT OpenCourseWare.
- Blacker, J. (2024, November 13). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. RSC Publishing.
- PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures.
- Crystal Pharmatech Co., Ltd. (n.d.). API Crystallization. Crystal Pharmatech Co., Ltd.
- BioPharm International. (2022, September 1). Approaches to Scaling Up Chromatography Processes. BioPharm International.
- Patsnap Synapse. (2025, April 29). How to Scale Up Chromatography for Industrial Bioproduction. Patsnap Synapse.
- LCGC North America. (2015, June 1). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America.
- ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
- Olon USA. (n.d.). Case Studies. Olon USA.
- Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Bio-Rad.
- Biocompare. (2019, October 8). Liquid Chromatography's Challenges in Scaling. Biocompare.
- CHEM21. (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. CHEM21.
- Technobis. (2022, January 17). Advancements in chiral crystallization. Technobis.
- MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. MDPI.
- ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications. ResearchGate.
- Benchchem. (2025). Solubility of THP-PEG13-Boc in Common Solvents: A Technical Guide. Benchchem.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ACS Publications. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. ACS Publications.
- PMC. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis. PMC.
- Biotage. (2023, January 30). Scaling up chromatography to the manufacturing plant. Biotage.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- ResearchGate. (2025, August 6). Controlling the Effect of Chiral Impurities on Viedma Ripening. ResearchGate.
Sources
- 1. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]
- 2. Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00442F [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. syrris.com [syrris.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients - PharmaFeatures [pharmafeatures.com]
- 9. How to Scale Up Chromatography for Industrial Bioproduction [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. How to set up and run a flash chromatography column. [reachdevices.com]
Analytical methods for detecting impurities in (S)-1-Boc-3-(aminomethyl)pyrrolidine
Welcome to the technical support center for the analytical characterization of (S)-1-Boc-3-(aminomethyl)pyrrolidine. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust methods for detecting and quantifying impurities in this critical chiral building block. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount for the safety, efficacy, and regulatory compliance of the final drug product.[1][2]
This document provides in-depth, question-and-answer-based troubleshooting guides, validated experimental protocols, and expert insights grounded in established scientific principles and regulatory expectations.
Section 1: Understanding Impurities in this compound
The first step in effective impurity analysis is understanding what to look for. Impurities are not just random chemical noise; they are logical byproducts of the synthetic route, degradation pathways, or storage conditions. According to International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be carefully monitored and controlled.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the main categories of impurities I should be concerned about with this compound?
A1: Impurities in this compound can be classified into four primary categories, consistent with ICH guidelines[4][5]:
-
Organic Impurities (Process-Related & Degradation): These are the most common and structurally similar impurities. They include:
-
Starting Materials & Intermediates: Residuals from incomplete reactions in the synthetic pathway.
-
Byproducts: Unintended molecules formed from side reactions.
-
Degradation Products: Formed by the decomposition of the target molecule under stress conditions like acid, base, heat, light, or oxidation. A primary degradation pathway for this molecule is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.
-
-
Enantiomeric Impurity: The presence of the undesired (R)-enantiomer. As this is a chiral building block, controlling stereochemical purity is critical for the biological activity of the final API.[6]
-
Inorganic Impurities: These can include reagents, catalysts (e.g., heavy metals), and inorganic salts used in the manufacturing process.[3]
-
Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.[5]
Q2: What are the typical regulatory thresholds for these impurities?
A2: The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for impurity control.[3][4] The key thresholds, which depend on the maximum daily dose of the final drug, are:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. This is often ≥0.05%.[4][5]
-
Identification Threshold: The level above which the structure of an impurity must be determined. This typically starts at ≥0.10%.[5]
-
Qualification Threshold: The level above which an impurity must be assessed for its toxicological safety. This often begins at ≥0.15%.[5]
| Impurity Type | Potential Source/Identity | Typical Analytical Technique |
| Process-Related | Unreacted starting materials, synthetic intermediates | HPLC-UV/MS, GC-MS |
| Degradation | De-Boc-pyrrolidine, oxidation products | HPLC-UV/MS (Forced Degradation Studies) |
| Enantiomeric | (R)-1-Boc-3-(aminomethyl)pyrrolidine | Chiral HPLC, Chiral GC |
| Residual Solvents | Toluene, Methanol, Dichloromethane, etc. | Headspace GC-FID/MS |
| Inorganic | Heavy metals, inorganic salts | ICP-MS, Pharmacopoeial methods |
Section 2: Chromatographic Methods - Troubleshooting & Optimization
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for analyzing organic impurities, while Gas Chromatography (GC) is essential for volatile substances like residual solvents.[7]
HPLC Troubleshooting Guide
This compound contains a primary amine, which can present unique chromatographic challenges.
Q3: My main peak is tailing significantly on a standard C18 column. What's causing this and how do I fix it?
A3: This is a classic issue caused by the interaction of the basic aminomethyl group with acidic residual silanol groups on the surface of the silica-based stationary phase. This secondary interaction leads to poor peak shape.
Causality: The protonated amine (-CH₂-NH₃⁺) interacts ionically with deprotonated silanols (-Si-O⁻), slowing its elution in a non-uniform way.
Solutions, from simplest to most robust:
-
Mobile Phase Modifier: Add a competitive base to the mobile phase to saturate the active silanol sites.
-
Recommendation: Start by adding 0.1% triethylamine (TEA) or diethylamine (DEA) to both your aqueous and organic mobile phase components. TEA acts as a "silanol-masking" agent.
-
-
Use a Base-Deactivated Column: Modern columns are specifically designed for analyzing basic compounds.
-
Recommendation: Employ a column with end-capping technology or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH). These columns have a much lower concentration of active silanol sites.
-
-
Lower pH: Operating at a very low pH (e.g., pH 2-3) can protonate the silanol groups, reducing the ionic interaction. However, this may not be ideal if other impurities are acid-sensitive or if their retention behavior becomes problematic.
Q4: I can't resolve a known impurity from the main API peak. What are my next steps?
A4: Co-elution is a common method development challenge. A systematic approach is required to improve resolution (Rs). Resolution is a function of efficiency (N), selectivity (α), and retention factor (k).
Troubleshooting Workflow:
-
Adjust Organic Strength (to optimize k): Is the retention factor of your main peak between 2 and 10? If not, adjust the percentage of your organic solvent (e.g., acetonitrile or methanol). A lower organic percentage will increase retention and may improve separation.
-
Change Organic Solvent (to alter α): If adjusting strength doesn't work, change the selectivity. If you are using acetonitrile, switch to methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities of these solvents can significantly alter the elution order and spacing of peaks.
-
Change Stationary Phase (to alter α): If solvent changes fail, the column chemistry is the next target.
-
If using a C18, try a Phenyl-Hexyl column to introduce pi-pi interactions or an embedded polar group (e.g., "Aqua" or "polar-embedded") column to alter the interaction mechanism.
-
-
Adjust Temperature: Increasing column temperature reduces mobile phase viscosity (improving efficiency) and can sometimes change selectivity. Try adjusting the temperature in 5 °C increments (e.g., from 30 °C to 40 °C).
Impurity Identification Workflow
The following diagram outlines a typical workflow for identifying an unknown impurity peak observed during HPLC analysis.
Caption: Workflow for the Identification of Unknown Impurities.
Chiral Chromatography FAQs
Q5: How do I separate the (R)-enantiomer from my this compound?
A5: Standard reversed-phase or normal-phase HPLC will not separate enantiomers. You must use a chiral stationary phase (CSP). Polysaccharide-based CSPs are the most common and effective for this type of molecule.
Method Development Starting Point:
-
Columns: Start with columns like Chiralcel OD-H or Chiralpak AD-H. These are broadly applicable.
-
Mobile Phases:
-
Normal Phase: A mixture of a hydrocarbon (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol) is the most common mobile phase system.
-
Polar Organic Mode: Using a single polar solvent like methanol or acetonitrile can also be effective.
-
Additives: A small amount of a basic additive (e.g., 0.1% DEA) is often necessary to improve the peak shape of amines on these columns.
-
-
Detection: Since the molecule lacks a strong chromophore, achieving low detection limits (e.g., <0.1%) can be difficult with UV detection. If sensitivity is an issue, consider derivatization with a UV-active agent or using a mass spectrometer as the detector.[8]
GC Troubleshooting Guide
Q6: I need to test for residual solvents. What's the best approach?
A6: The definitive method for residual solvents is static headspace gas chromatography (HS-GC) with a Flame Ionization Detector (FID). This technique avoids injecting the non-volatile API onto the GC column, which would cause contamination and poor results.
Causality: HS-GC works by heating a sealed vial containing the sample to a specific temperature. The volatile solvents partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC. This is ideal because only volatile compounds are introduced into the instrument.
Key Steps:
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a high-boiling point solvent (like DMSO or DMF) to dissolve it.
-
Instrumentation: Use a GC-FID system equipped with a headspace autosampler.
-
Column Selection: A common column for general residual solvent analysis is a DB-624 or equivalent phase.
-
Method: Develop a temperature program that separates the solvents expected to be present based on their boiling points. The analysis must be calibrated using certified reference standards for each solvent.
Section 3: Spectroscopic Methods for Structural Elucidation
When an impurity's concentration exceeds the identification threshold, you must determine its structure. This is where Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[9][10]
FAQs on Structural Elucidation
Q7: I have an LC-MS spectrum for an unknown impurity. How do I interpret it?
A7: Your LC-MS data provides the two most critical initial pieces of information: the retention time and the molecular weight of the impurity.
-
Determine the Molecular Weight (MW): Look for the molecular ion peak ([M+H]⁺ in positive ion mode, which is typical for amines). For this compound (MW = 200.28), the [M+H]⁺ ion will be at m/z 201.29.
-
Propose a Structure:
-
MW = 100.16 ([M+H]⁺ = 101.17): This mass loss of 100 Da strongly suggests the loss of the Boc group (-C(O)O-tBu). This is the de-Boc impurity .
-
MW = 216.28 ([M+H]⁺ = 217.29): A mass increase of 16 Da is a classic indicator of oxidation (addition of an oxygen atom), potentially forming an N-oxide or a hydroxylated species.
-
MW = 200.28 ([M+H]⁺ = 201.29): If the MW is the same as the parent compound but the retention time is different, you may have an isomer . If it's the enantiomer, it won't separate on a standard achiral column, but a diastereomer might.
-
-
Analyze Fragmentation (MS/MS): If available, the MS/MS fragmentation pattern provides a fingerprint of the molecule's structure. Compare the fragmentation of the impurity to that of the parent compound to pinpoint where the structural modification has occurred.
Q8: When do I need to perform NMR analysis for an impurity?
A8: NMR is the gold standard for unambiguous structure determination and is typically required when MS data alone is insufficient to confirm a proposed structure.[11][12] This is often the case for isomers, where MS data can be identical.
Process:
-
Isolation: The impurity must first be isolated in sufficient quantity and purity (typically >100 µg for modern instruments) using techniques like preparative HPLC.[13]
-
Data Acquisition: A suite of 1D and 2D NMR experiments is performed:
-
¹H NMR: Shows the proton environment.
-
¹³C NMR: Shows the carbon skeleton.
-
COSY: Shows which protons are coupled to each other (i.e., are neighbors).
-
HSQC/HMQC: Shows which proton is attached to which carbon.
-
HMBC: Shows long-range (2-3 bond) correlations between protons and carbons, which is key for piecing the molecular fragments together.
-
-
Structure Elucidation: By carefully analyzing these spectra, a definitive chemical structure can be assigned.[13]
Section 4: Experimental Protocols
These protocols provide a starting point for method development and should be fully validated according to ICH Q2(R1) guidelines for your specific application.
Protocol 1: HPLC-UV Method for Organic Impurity Profiling
-
Instrumentation: HPLC with UV Detector
-
Column: Base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 1.0 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
-
Instrumentation: HPLC with UV Detector
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1, v/v/v)
-
Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in mobile phase at a concentration of 1.0 mg/mL.
Protocol 3: Headspace GC-FID Method for Residual Solvents
-
Instrumentation: GC with FID and Headspace Autosampler
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness
-
Carrier Gas: Helium or Hydrogen, constant flow at 2.0 mL/min
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 15 minutes
-
-
Sample Preparation: Weigh 100 mg of sample into a 20 mL headspace vial. Add 1.0 mL of DMSO. Seal and vortex to dissolve.
References
- ICH Q3A (R2): Impurities in New Drug Substances. [Link]
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
- The control of API impurities - A critical issue to the pharmaceutical industry. [Link]
- Federal Institute for Drugs and Medical Devices (BfArM). Guideline on Impurities in new Active Pharmaceutical Ingredients. [Link]
- Pharmaffiliates. The Importance of API Impurity Profiling in Drug Development. [Link]
- ResearchGate.
- ResearchGate.
- ResearchGate. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
- University of Manchester. New NMR Tools for Impurity Analysis. [Link]
- SciSpace.
- Coriolis Pharma.
- MDPI.
- NIH National Library of Medicine.
- PubMed. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. [Link]
- AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]
- Georgia State University.
- Biomedical Journal of Scientific & Technical Research.
- Semantic Scholar.
- Hypha Discovery.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. oceanicpharmachem.com [oceanicpharmachem.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 13. hyphadiscovery.com [hyphadiscovery.com]
Technical Support Center: Optimizing Amide Coupling Reactions with (S)-1-Boc-3-(aminomethyl)pyrrolidine
Welcome to the technical support center for optimizing amide coupling reactions involving (S)-1-Boc-3-(aminomethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target molecules. This compound is a key chiral building block in medicinal chemistry, often utilized in the synthesis of peptide-based drugs and other complex organic compounds.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the coupling of this compound with carboxylic acids.
Issue 1: Low or No Product Yield
A common challenge in amide coupling is a lower-than-expected yield. Several factors can contribute to this issue.
Potential Cause & Solution
-
Inefficient Carboxylic Acid Activation: The first step in many amide coupling reactions is the activation of the carboxylic acid. If this step is inefficient, the subsequent nucleophilic attack by the amine will be slow, leading to low yields.
-
Solution: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. For sterically hindered carboxylic acids, consider using a more potent activating agent.[3] Uronium/aminium salt-based reagents like HATU and HBTU are often more effective than carbodiimides for challenging couplings.[4][5]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction outcome.
-
Solution: Ensure all reactants are fully dissolved. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or NMP.[6] While elevated temperatures can sometimes improve reaction rates, they can also lead to side reactions.[7] It is often preferable to optimize reagent choice and concentration before resorting to higher temperatures.
-
-
Steric Hindrance: The bulky Boc protecting group on the pyrrolidine ring, combined with a sterically demanding carboxylic acid, can hinder the approach of the nucleophilic amine.[8]
Issue 2: Presence of Multiple Products or Impurities
The formation of side products can complicate purification and reduce the overall yield of the desired amide.
Potential Cause & Solution
-
Racemization: If the carboxylic acid has a chiral center adjacent to the carboxyl group, there is a risk of epimerization under the reaction conditions.
-
Solution: To minimize racemization, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[5] The addition of racemization suppressants such as 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) is also highly recommended.[4][5] Lowering the reaction temperature can also help maintain stereochemical integrity.[5]
-
-
Guanidinylation of the Amine: When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, a side reaction can occur where the primary amine of this compound is converted to a guanidinium group, terminating the desired reaction.[11]
-
Solution: Avoid using a large excess of the uronium/aminium reagent. It is generally recommended to use the coupling reagent in equimolar amounts relative to the carboxylic acid.[11]
-
-
Incomplete Reactions: Residual starting materials are a common source of impurities.
Issue 3: Difficult Purification of the Final Product
The properties of the Boc-protected amide can sometimes make purification by standard column chromatography challenging.
Potential Cause & Solution
-
Similar Polarity of Product and Byproducts: Water-soluble byproducts from coupling reagents (e.g., HOBt, urea derivatives from carbodiimides) can co-elute with the desired product.
-
Solution: A thorough aqueous workup can help remove many of these impurities before chromatography. For stubborn impurities, consider alternative purification techniques. Recrystallization can be effective for solid products.[14] Solid-phase extraction (SPE) with an appropriate sorbent can also be a useful tool for removing specific impurities.[14]
-
-
On-column Decomposition: The Boc protecting group is sensitive to acidic conditions.[15]
-
Solution: When performing silica gel chromatography, it is advisable to use a mobile phase that has been neutralized with a small amount of a non-nucleophilic base, such as triethylamine, to prevent premature deprotection on the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable coupling reagents for reactions with this compound?
The choice of coupling reagent depends on factors like the steric hindrance of the carboxylic acid and the desired reaction rate.[5]
-
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used, often in conjunction with additives like HOBt or N-Hydroxysuccinimide (NHS) to improve efficiency and reduce side reactions.[5]
-
Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is known for its high efficiency and fast reaction times.
-
Uronium/Aminium Salts: Reagents such as HATU and HBTU are highly effective, especially for challenging or sterically hindered couplings.[4][5][16]
Q2: Which solvent is best for this coupling reaction?
Polar aprotic solvents are generally preferred for amide coupling reactions.
-
Dichloromethane (DCM): A common choice, but may not be suitable for all substrates due to solubility limitations.[17]
-
N,N-Dimethylformamide (DMF): A highly versatile solvent that can dissolve a wide range of substrates and reagents.[17][18]
-
Greener Alternatives: In recent years, there has been a push towards more environmentally friendly solvents. Studies have shown that solvents like ethyl acetate and 2-methyltetrahydrofuran (2-MeTHF) can be viable alternatives to DCM and DMF in some cases.[17][18] Water has also been explored as a sustainable solvent for amide bond formation.[6][19]
Q3: How can I monitor the progress of the reaction?
Several techniques can be used to monitor the reaction.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the product and any major byproducts by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis of the reaction mixture to determine the conversion to the product.[13] Some coupling reactions also exhibit a color change, which can be a visual indicator of progress.[20]
Q4: Is it better to purify the Boc-protected product or deprotect first and then purify?
It is generally advisable to purify the Boc-protected amide before deprotection. The Boc group often improves the chromatographic behavior of the molecule, making purification easier. The deprotection step is typically a clean reaction, and the resulting free amine can often be used in the next step without further purification after a simple workup.[21]
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol provides a general method for the amide coupling of a carboxylic acid with this compound using HATU, a highly efficient coupling reagent.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5-10 minutes at room temperature.
-
In a separate flask, dissolve HATU and this compound in anhydrous DMF.
-
Add the amine/HATU solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection
This protocol describes a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected amide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (TIS), if necessary)
Procedure:
-
Dissolve the Boc-protected amide in DCM.
-
If the substrate contains sensitive functional groups prone to side reactions with the tert-butyl cation (e.g., tryptophan), add a scavenger such as TIS.[22]
-
Add TFA to the solution (typically 25-50% v/v).[23]
-
Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.[23] Monitor by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA in vacuo.[23]
-
The resulting amine TFA salt can often be used directly in the next step or neutralized with a mild base.
Data Presentation
Table 1: Common Coupling Reagents and Their Properties
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| EDC | Carbodiimide | Water-soluble byproducts, cost-effective. | Lower reactivity for hindered substrates. |
| HBTU | Uronium/Aminium | High efficiency, fast reactions.[4][16] | Can cause guanidinylation of the amine if used in excess.[11] |
| HATU | Uronium/Aminium | Highly efficient, even for sterically hindered couplings; lower racemization.[11][16] | More expensive than HBTU. |
| PyBOP | Phosphonium | High efficiency, good for hindered couplings. | Byproducts can be difficult to remove. |
| COMU | Uronium/Aminium | High efficiency comparable to HATU, safer byproducts.[24] | Can still cause guanidinylation.[25] |
Visualizations
Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low coupling yields.
Mechanism of Amide Bond Formation using HATU
Caption: Simplified mechanism of HATU-mediated amide bond formation.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- A Head-to-Head Battle of Coupling Reagents: HOTU vs. HBTU in Peptide Synthesis. (n.d.). Benchchem.
- MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
- Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (n.d.). ChemRxiv.
- A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. (n.d.). SciSpace.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (2012). Green Chemistry.
- Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). Organic Process Research & Development. ACS Publications.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Removal of Boc protecting group as workup? (2014). Reddit.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
- The Chemistry of the Boc Protecting Group. (n.d.). Benchchem.
- Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. (n.d.). Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (n.d.). ACS Publications.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ACS Sustainable Chemistry & Engineering.
- Technical Support Center: Optimization of Reaction Conditions for Coupling with (R)-3-(Boc-amino)pyrrolidine. (n.d.). Benchchem.
- Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). Request PDF.
- Technical Support Center: Boc-Protected Amino Acid Coupling. (n.d.). Benchchem.
- Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. (n.d.). Benchchem.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. ACS Publications.
- Technical Support Center: Optimization of (S)-1-Boc-2-(aminomethyl)pyrrolidine Catalysts. (n.d.). Benchchem.
- Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (1998). Journal of Organic Chemistry.
- Dual protection of amino functions involving Boc. (2013). RSC Publishing.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Thermal Methods. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Side reactions of Boc deprotection with scavengers. (n.d.). Benchchem.
- Is the protecting group boc of the amino group stable at 37°C? (2024). ResearchGate.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). PMC. NIH.
- This compound. (n.d.). Chem-Impex.
- Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. (n.d.). Organic Letters. ACS Publications.
- Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). (n.d.). PubMed Central.
- Having great trouble with a Boc-protection reaction. (2021). Reddit.
- (S-1-Boc-3-(aminometil)pirrolidina. (n.d.). Chem-Impex.
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
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- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 18. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. par.nsf.gov [par.nsf.gov]
- 20. chemrxiv.org [chemrxiv.org]
- 21. reddit.com [reddit.com]
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- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. bachem.com [bachem.com]
- 25. pubs.acs.org [pubs.acs.org]
Validation & Comparative
(S)-1-Boc-3-(aminomethyl)pyrrolidine vs (R)-1-Boc-3-(aminomethyl)pyrrolidine
An In-Depth Comparative Guide to (S)- and (R)-1-Boc-3-(aminomethyl)pyrrolidine for Drug Development Professionals
In the intricate world of medicinal chemistry, the three-dimensional architecture of a molecule is not a trivial detail—it is often the very essence of its biological function. Chiral building blocks are therefore indispensable tools in the synthesis of modern therapeutics. Among these, the enantiomeric pair of (S)- and (R)-1-Boc-3-(aminomethyl)pyrrolidine serves as a quintessential example of a versatile scaffold whose stereochemistry is pivotal for biological efficacy. The pyrrolidine moiety itself is a privileged structure, found in more than 20 FDA-approved drugs, highlighting its importance in successful drug design.[1]
This guide provides a detailed comparison of these two enantiomers, moving beyond basic properties to explore their differential applications, supported by experimental protocols and the underlying scientific rationale for their use.
PART 1: Physicochemical Properties: A Mirror Image
At a glance, enantiomers are physically identical in an achiral environment. They share the same melting points, boiling points, and solubility. The primary distinguishing feature is their interaction with plane-polarized light, a direct manifestation of their opposite spatial configurations.
| Property | (S)-1-Boc-3-(aminomethyl)pyrrolidine | (R)-1-Boc-3-(aminomethyl)pyrrolidine |
| CAS Number | 199175-10-5[2][3] | 199174-29-3[4][5] |
| Molecular Formula | C₁₀H₂₀N₂O₂[2][4] | C₁₀H₂₀N₂O₂[2][4] |
| Molecular Weight | 200.28 g/mol [2][4] | 200.28 g/mol [2][4] |
| Appearance | Colorless to yellow oil/liquid[2][6] | Light yellow to colorless liquid[4] |
| Boiling Point | 280.3±13.0 °C (Predicted)[6] | 95 - 99 °C at 1.5 mmHg[4] |
| Density | 1.044±0.06 g/cm³ (Predicted)[6] | Not specified |
| Optical Rotation | Specific rotation values vary by supplier and conditions. | Specific rotation values vary by supplier and conditions (equal and opposite to the S-enantiomer). |
| Storage Conditions | 2-8°C, Air Sensitive[2][6] | 0-8°C[4] |
The tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen renders both molecules stable and easy to handle in various synthetic pathways, making them ideal intermediates.[2][4]
PART 2: The Stereo-Differentiating Role in Biological Systems
The fundamental reason for painstakingly synthesizing enantiomerically pure compounds lies in the chiral nature of biological targets. Enzymes, receptors, and DNA are composed of chiral building blocks (L-amino acids and D-sugars), creating complex, three-dimensional binding sites.
The (S)- and (R)-enantiomers of a drug candidate containing the 3-(aminomethyl)pyrrolidine core will fit into such a binding site differently. This can lead to a range of outcomes:
-
Eutomer: One enantiomer (the eutomer) binds with high affinity and elicits the desired therapeutic effect.
-
Distomer: The other enantiomer (the distomer) may be significantly less active, completely inactive, or bind to different targets, potentially causing off-target effects or toxicity.
This principle is critical in the development of drugs targeting neurological disorders and in peptide chemistry, where both (S)- and (R)-1-Boc-3-(aminomethyl)pyrrolidine are frequently employed.[2][4][7] The specific orientation of the aminomethyl group, dictated by the (S) or (R) configuration, determines how the molecule can engage in crucial hydrogen bonding or ionic interactions within a protein's active site.
Figure 1. Conceptual diagram of stereospecific drug-receptor binding.
PART 3: Strategic Synthesis and Application
The choice between the (S) and (R) enantiomers is a critical design decision, dictated entirely by the stereochemical requirements of the final target molecule. They serve as versatile building blocks for introducing a constrained chiral amine functionality.[4]
Workflow: Synthesis of a Key Diamine Intermediate for a DPP-4 Inhibitor
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-hyperglycemic agents. Many of these drugs feature a chiral amine component where the stereochemistry is crucial for activity. The following is a representative workflow for creating a key synthetic intermediate.
Figure 2. Synthetic workflow for a chiral drug intermediate.
Experimental Protocol
Step 1: Coupling Reaction
-
To a solution of this compound (1.0 eq) in N-Methyl-2-pyrrolidone (NMP), add 2-chloropyrimidine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl (S)-3-((pyrimidin-2-ylamino)methyl)pyrrolidine-1-carboxylate.
Causality: This step utilizes a standard nucleophilic aromatic substitution, where the primary amine of the pyrrolidine derivative displaces the chlorine on the electron-deficient pyrimidine ring. DIPEA acts as a non-nucleophilic base to quench the HCl generated in situ.
Step 2: Boc Deprotection
-
Dissolve the purified intermediate from Step 1 in a suitable solvent such as 1,4-dioxane or dichloromethane (DCM).
-
Add an excess of a strong acid, typically 4M HCl in dioxane (3-4 eq) or neat TFA (5-10 eq).
-
Stir the reaction at room temperature for 2-4 hours. Monitor deprotection by TLC or LC-MS.
-
Concentrate the solvent under reduced pressure.
-
If using TFA, co-evaporate with a solvent like toluene to remove residual acid. If using HCl, the hydrochloride salt of the product is typically obtained directly.
-
The resulting salt can be used directly in the next step or neutralized with a base to yield the free amine.
Causality: The Boc group is labile under strong acidic conditions. The acid protonates the carbamate, which then fragments into the free amine, carbon dioxide, and the stable tert-butyl cation. This is a clean and high-yielding deprotection strategy.
PART 4: Analytical Confirmation of Enantiomeric Purity
Verifying the enantiomeric excess (ee) is a non-negotiable quality control step. While NMR can confirm the chemical structure, it cannot distinguish between enantiomers without a chiral auxiliary. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
The principle relies on a chiral stationary phase (CSP) within the HPLC column. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.
Experimental Protocol: Chiral HPLC
-
Instrumentation : Standard HPLC system with a UV detector.
-
Column : A polysaccharide-based chiral column such as Chiralcel OD-H or Chiralpak AD-H is often effective.
-
Mobile Phase : Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol. A small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve the peak shape of basic analytes.
-
Flow Rate : 0.5 - 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at a wavelength where the molecule absorbs (e.g., ~210 nm for the carbamate).
-
Sample Preparation : Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.
The resulting chromatogram should show two well-resolved peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric excess is calculated from the relative peak areas.
Conclusion
This compound and its (R)-enantiomer are not interchangeable commodities but precision tools for the medicinal chemist. Their identical chemical formulas and achiral properties mask a profound difference in their biological potential, a difference unlocked only within the chiral environment of a living system. The selection of the correct enantiomer, guided by structure-activity relationship studies and enabled by stereocontrolled synthesis, is a critical step in the development of safer and more effective medicines. Rigorous analytical validation, primarily through chiral HPLC, ensures that the intended stereochemical integrity of these vital building blocks is carried through to the final active pharmaceutical ingredient.
References
- Protheragen. (R)-1-Boc-3-(aminomethyl)pyrrolidine.
- INDOFINE Chemical Company. (R)-1-BOC-3-(AMINOMETHYL)PYRROLIDINE | 199174-29-3.
- Bouling Chemical Co., Limited. (R)-1-N-Boc-3-(Aminomethyl)Pyrrolidine.
- Born, S. C., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis.
- IntechOpen. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ResearchGate. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.
- Organic Chemistry Portal. Synthesis of pyrrolidines.
- The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
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Comparison of different synthetic routes to (S)-1-Boc-3-(aminomethyl)pyrrolidine
Introduction
(S)-1-Boc-3-(aminomethyl)pyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, coupled with a primary amine functionality, makes it a valuable synthon for introducing conformational constraints and basic centers into pharmacologically active molecules. This guide provides a comparative analysis of three distinct synthetic routes to this versatile intermediate, starting from readily available chiral pool materials: (S)-pyrrolidine-3-carboxylic acid, L-glutamic acid, and trans-4-hydroxy-L-proline. Each route is evaluated based on its efficiency, scalability, and the chemical principles underpinning the transformations.
Route 1: From (S)-Pyrrolidine-3-carboxylic acid
This approach represents a direct and logical pathway from a commercially available, structurally related starting material. The core strategy involves the reduction of the carboxylic acid to a primary alcohol, which is then converted to the desired aminomethyl group via a three-step sequence.
Scientific Rationale
The carboxylic acid at the C3 position is first reduced to a hydroxymethyl group. Direct reduction of an amino acid can be challenging; hence, the initial protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group is crucial. This protecting group is stable under the subsequent reaction conditions and can be readily removed if necessary. The hydroxyl group is a poor leaving group, so it is activated by conversion to a mesylate. This excellent leaving group is then displaced by an azide ion in an S(_N)2 reaction. The azide is a safe and efficient precursor to the primary amine, which is obtained in the final step by reduction.
Experimental Protocol
Step 1: N-Boc Protection of (S)-Pyrrolidine-3-carboxylic acid
To a solution of (S)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate is added, followed by di-tert-butyl dicarbonate (Boc(_2)O). The reaction is stirred at room temperature until completion. The THF is removed under reduced pressure, and the aqueous solution is acidified with citric acid and extracted with ethyl acetate. The organic layers are combined, dried, and concentrated to yield (S)-1-Boc-pyrrolidine-3-carboxylic acid.
Step 2: Reduction to (S)-1-Boc-3-(hydroxymethyl)pyrrolidine
(S)-1-Boc-pyrrolidine-3-carboxylic acid is dissolved in anhydrous THF and cooled to 0 °C. A solution of borane-tetrahydrofuran complex (BH(_3)-THF) is added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 3: Mesylation of the Alcohol
(S)-1-Boc-3-(hydroxymethyl)pyrrolidine is dissolved in dichloromethane (DCM) and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is washed, dried, and concentrated to yield (S)-1-Boc-3-(mesyloxymethyl)pyrrolidine.
Step 4: Azide Substitution
The crude mesylate is dissolved in dimethylformamide (DMF), and sodium azide is added. The mixture is heated to promote the S(_N)2 displacement. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated to give (S)-1-Boc-3-(azidomethyl)pyrrolidine.
Step 5: Reduction of the Azide
The azide is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere until the azide is fully reduced. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford the final product, this compound.
Route 2: From L-Glutamic Acid
This chiral pool approach utilizes the inexpensive and readily available amino acid L-glutamic acid. The strategy involves the formation of a diol intermediate, which is then cyclized to form the pyrrolidine ring.
Scientific Rationale
The synthesis begins with the protection of both the amino and carboxylic acid functionalities of L-glutamic acid. The amino group is protected with a Boc group, and the carboxylic acids are converted to methyl esters. The diester is then reduced to the corresponding diol using a strong reducing agent like sodium borohydride. The key step is the intramolecular cyclization to form the pyrrolidine ring. This is achieved by converting the diol into a ditosylate, creating two good leaving groups. The primary amine, after in-situ deprotection or by careful control of reaction conditions, can then act as a nucleophile, displacing one of the tosylates to form the five-membered ring. The remaining tosylate is then converted to the aminomethyl group.
Experimental Protocol
Step 1: Diesterification of L-Glutamic Acid
L-Glutamic acid is suspended in methanol and cooled to 0 °C. Thionyl chloride is added dropwise, and the reaction is refluxed to produce L-glutamic acid dimethyl ester hydrochloride.
Step 2: N-Boc Protection
The crude L-glutamic acid dimethyl ester hydrochloride is dissolved in a suitable solvent like dichloromethane, and triethylamine is added, followed by Boc(_2)O, to yield N-Boc-L-glutamic acid dimethyl ester.[1]
Step 3: Reduction to Diol
The N-Boc protected diester is dissolved in a solvent such as methanol, and sodium borohydride is added portion-wise at room temperature to reduce both ester groups to hydroxyl groups, affording (S)-tert-butyl (4,5-dihydroxy-1-oxopentan-2-yl)carbamate.
Step 4: Ditosylation of the Diol
The diol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added, followed by p-toluenesulfonyl chloride. The reaction mixture is stirred until completion to yield the ditosylate.
Step 5: Intramolecular Cyclization and Reduction
The crude ditosylate is treated with a suitable amine source, such as ammonia in a sealed tube or an autoclave, which facilitates both the intramolecular cyclization to the pyrrolidine ring and the displacement of the second tosylate to form the aminomethyl group. Alternatively, a more controlled sequence of cyclization followed by conversion of the remaining tosylate to the amine can be employed. The final step involves ensuring the Boc group is intact or re-introducing it if cleaved during the process.
Route 3: From trans-4-Hydroxy-L-proline
This route leverages another readily available chiral starting material, trans-4-hydroxy-L-proline. The key transformations involve a decarboxylation followed by an inversion of stereochemistry at the C4 position (which becomes the C3 position of the final product after renumbering).
Scientific Rationale
The synthesis begins with the decarboxylation of trans-4-hydroxy-L-proline to afford (R)-3-hydroxypyrrolidine. The nitrogen is then protected with a Boc group. The stereochemistry at the hydroxyl-bearing carbon is inverted via a two-step process: activation of the hydroxyl group as a good leaving group (e.g., mesylate or tosylate), followed by an S(_N)2 displacement with azide. This inversion is crucial to obtain the desired (S)-stereochemistry at the C3 position of the pyrrolidine ring. The resulting azide is then reduced to the primary amine. Finally, the aminopyrrolidine is converted to the target aminomethylpyrrolidine, which can be achieved through a multi-step sequence not detailed here but conceptually involves conversion of the amine to a nitrile followed by reduction. A more direct, albeit longer, alternative from the azide would be reduction to the amine, followed by protection of this new amine, deprotection of the ring nitrogen, attachment of a one-carbon unit, and subsequent elaboration to the aminomethyl group. For the purpose of this comparison, we will focus on the key steps leading to the chiral 3-aminopyrrolidine precursor. The subsequent one-carbon homologation to the aminomethyl group would add complexity and steps to this route.
Experimental Protocol
Step 1: Decarboxylation of trans-4-Hydroxy-L-proline
trans-4-Hydroxy-L-proline is heated in a high-boiling solvent, such as diphenyl ether or in the presence of an enone promoter, to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.
Step 2: N-Boc Protection
(R)-3-hydroxypyrrolidine is reacted with Boc(_2)O in the presence of a base to give (R)-1-Boc-3-hydroxypyrrolidine.
Step 3: Sulfonylation of the Hydroxyl Group
The hydroxyl group of (R)-1-Boc-3-hydroxypyrrolidine is converted to a mesylate or tosylate as described in Route 1, Step 3.
Step 4: Azide Substitution with Inversion of Stereochemistry
The sulfonate ester undergoes S(_N)2 displacement with sodium azide in DMF, resulting in the formation of (S)-1-Boc-3-azidopyrrolidine with inversion of the stereocenter.
Step 5: Reduction to (S)-1-Boc-3-aminopyrrolidine
The azide is reduced to the amine via catalytic hydrogenation with Pd/C, yielding (S)-1-Boc-3-aminopyrrolidine.
Step 6: Conversion to this compound
This final conversion from the 3-amino to the 3-aminomethyl group requires a separate multi-step sequence, for example, via Gabriel synthesis or cyanation followed by reduction, which adds to the overall step count of this route.
Comparative Analysis
| Feature | Route 1: (S)-Pyrrolidine-3-carboxylic acid | Route 2: L-Glutamic Acid | Route 3: trans-4-Hydroxy-L-proline |
| Starting Material Cost | Moderate | Low | Low |
| Number of Steps | 5 | 5 | 6+ |
| Overall Yield | Good | Moderate | Moderate to Low |
| Key Challenges | Handling of borane reagents. | Control of reduction and cyclization steps. | Decarboxylation conditions, multi-step homologation. |
| Scalability | Good | Potentially challenging on a large scale. | Decarboxylation can be difficult to scale. |
| Stereochemical Integrity | High (starting from enantiopure material). | High (derived from the chiral pool). | High (relies on a key S(_N)2 inversion). |
Conclusion
The choice of synthetic route to this compound depends on several factors, including the cost of starting materials, available equipment, and desired scale of production.
-
Route 1 is a reliable and straightforward approach, particularly for laboratory-scale synthesis, due to the structural similarity of the starting material to the product.
-
Route 2 is economically attractive due to the low cost of L-glutamic acid, making it a consideration for large-scale production, although it may require more process optimization.
-
Route 3 is also based on an inexpensive starting material but is the longest and most complex of the three, with the final homologation step adding significant effort.
For researchers requiring high purity and a well-defined synthetic pathway, Route 1 is often the preferred choice. For industrial applications where cost is a primary driver, the development of a robust and high-yielding process based on L-glutamic acid (Route 2) could be the most cost-effective strategy in the long run.
References
- Khom et al. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 2024. [Link]
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A Technical Guide to the Stereospecific Biological Activity of Pyrrolidine Enantiomers in Drug Design
Introduction: The Critical Role of Chirality in Pharmacology
In the realm of drug discovery and development, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and thus can differentiate between the enantiomers of a drug. One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects.
This guide provides a comparative analysis of the biological activities of (S)- and (R)-enantiomers of key pharmaceutical building blocks, with a focus on derivatives of 3-(aminomethyl)pyrrolidine. While these molecules are often used as synthetic intermediates, the stereochemistry they impart on the final drug molecule is a critical determinant of its efficacy and safety. We will delve into the stereospecific activity of Janus Kinase (JAK) inhibitors, using the well-established drug tofacitinib as a primary case study to illustrate the profound impact of chirality on biological activity.
The Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a prevalent structural motif in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with biological targets. The Boc-protected (S)- and (R)-enantiomers of 3-(aminomethyl)pyrrolidine are versatile chiral building blocks that enable the synthesis of enantiomerically pure pharmaceuticals, particularly in the development of therapies for neurological disorders.[3][4][5][6]
While direct comparative studies on the intrinsic biological activity of (S)- vs (R)-Boc-3-(aminomethyl)pyrrolidine are not extensively documented, their utility lies in the stereocontrolled synthesis of complex molecules. The chirality of these building blocks is transferred to the final active pharmaceutical ingredient (API), where the differential biological effects become evident.
Case Study: The Stereospecificity of Tofacitinib, a Janus Kinase (JAK) Inhibitor
A compelling example of the importance of stereochemistry is found in the Janus kinase (JAK) inhibitor, tofacitinib. Tofacitinib is an oral medication used to treat autoimmune diseases like rheumatoid arthritis.[7] It functions by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in immune cell activation and inflammation.[8]
Tofacitinib possesses a chiral piperidine ring, structurally related to the pyrrolidine scaffold, with two stereocenters at the 3 and 4 positions. The therapeutically active form of tofacitinib is the (3R,4R)-enantiomer .[9] This specific stereochemical configuration is critical for its potent inhibitory activity against the JAK family of kinases.
Comparative Biological Activity of Tofacitinib Stereoisomers
Experimental data demonstrates a significant difference in the biological activity between the (3R,4R)-enantiomer and its other stereoisomers. The (3R,4R)-configuration allows for optimal binding to the ATP-binding site of JAK kinases, particularly JAK1 and JAK3.[9][10] Other stereoisomers, such as the (3R,4S)-diastereomer, are reported to be significantly less active.[9]
| Compound | Target Kinase | IC50 (nM) * | Selectivity Profile |
| (3R,4R)-Tofacitinib | JAK1 | 1.7 - 3.7 | Potent inhibitor of JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[8][10] |
| JAK2 | 1.8 - 4.1 | ||
| JAK3 | 0.75 - 1.6 | ||
| (3R,4S)-Tofacitinib | JAK family | Significantly less active than the (3R,4R)-enantiomer.[9] | While generally less active, some reports suggest a more complex selectivity profile with some activity against JAK3.[9] |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process. Lower IC50 values indicate higher potency. Data is compiled from representative studies and may vary based on experimental conditions.
This stark difference in potency underscores the necessity of using enantiomerically pure building blocks in the synthesis of such drugs. The use of a racemic mixture would result in a product with significantly lower efficacy and a higher potential for off-target effects.
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for a wide array of cytokines and growth factors. Its dysregulation is implicated in various inflammatory and autoimmune diseases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of (3R,4R)-Tofacitinib.
Experimental Protocols
To quantitatively assess the differential activity of chiral molecules like tofacitinib stereoisomers, specific and robust experimental assays are required.
In Vitro Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Objective: To determine the IC50 values of the (S)- and (R)-enantiomers of a test compound against a panel of JAK kinases (JAK1, JAK2, JAK3, and TYK2).
Materials:
-
Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
ATP and a suitable peptide substrate.
-
Test compounds (dissolved in DMSO).
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the kinase, peptide substrate, and ATP to initiate the reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent to stop the kinase reaction and measure the amount of ADP produced.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular STAT Phosphorylation Assay
This cell-based assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins, a key downstream event in the JAK-STAT pathway.
Objective: To determine the functional inhibitory potency of the (S)- and (R)-enantiomers in a cellular context.
Materials:
-
A suitable human cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
-
A specific cytokine to stimulate the pathway (e.g., Interleukin-2 for JAK1/JAK3).
-
Test compounds (dissolved in DMSO).
-
Cell culture medium and supplements.
-
Fixation and permeabilization buffers.
-
Fluorescently labeled antibodies against total STAT and phosphorylated STAT (p-STAT).
-
Flow cytometer.
Procedure:
-
Plate the cells in a 96-well plate and starve them of serum for a few hours.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
Fix and permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with fluorescently labeled antibodies against total STAT and p-STAT.
-
Analyze the cells using a flow cytometer to quantify the levels of p-STAT in response to treatment.
-
Calculate the percent inhibition of STAT phosphorylation for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
Conclusion: The Imperative of Stereochemical Control
The case of tofacitinib provides a clear and compelling illustration of the critical importance of stereochemistry in drug action. The significant difference in biological activity between the (3R,4R)-enantiomer and its stereoisomers highlights why the use of enantiomerically pure building blocks, such as (S)- and (R)-Boc-3-(aminomethyl)pyrrolidine, is not merely a matter of chemical purity but a fundamental requirement for developing safe and effective medicines.
For researchers and drug development professionals, this guide underscores the necessity of:
-
Early-stage stereochemical control: Employing chiral synthesis or resolution techniques to obtain enantiomerically pure compounds from the outset.
-
Comprehensive stereospecific testing: Evaluating the biological activity of all possible stereoisomers to identify the eutomer and understand the potential for off-target effects from the distomer.
-
Rigorous analytical characterization: Utilizing methods such as chiral chromatography to confirm the enantiomeric purity of synthetic intermediates and final APIs.
By adhering to these principles, the scientific community can continue to develop innovative and safer therapeutics where the desired biological activity is maximized and unintended pharmacological effects are minimized.
References
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. National Institutes of Health.
- Stereospecific pyrrolidine derivatives (R,R)-9, (S,S)-9, 11a,b, 12a,b,... ResearchGate.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate.
- Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Publications.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- A hierarchical cluster analysis for clinical profiling of tofacitinib treatment response in patients with rheumatoid arthritis. PubMed.
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The Definitive Guide to Structural Elucidation of (S)-1-Boc-3-(aminomethyl)pyrrolidine Derivatives: A Comparative Analysis
Introduction: The Significance of (S)-1-Boc-3-(aminomethyl)pyrrolidine in Modern Drug Discovery
This compound is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its rigid pyrrolidine scaffold, combined with a strategically placed primary amine, makes it a versatile intermediate for synthesizing a wide array of complex molecules, particularly those targeting neurological disorders and for applications in peptide chemistry.[1][2] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and modulates its reactivity, making it a favored component in multi-step synthetic pathways.[3]
The precise three-dimensional arrangement of atoms—its solid-state conformation and stereochemistry—is paramount, as it directly influences how derivative molecules interact with biological targets. For researchers and drug development professionals, unequivocally determining this structure is a critical step in the journey from a promising compound to a viable therapeutic agent. This guide provides an in-depth exploration of X-ray crystallography as the gold standard for determining the solid-state structure of these derivatives. Furthermore, it offers a pragmatic comparison with alternative analytical techniques, furnishing scientists with the data and insights needed to select the most appropriate method for their research objectives.
I. X-ray Crystallography: The Unambiguous Determination of Solid-State Structure
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional structure of a molecule in its crystalline state. It provides unequivocal information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is often challenging to ascertain with other techniques.
The primary challenge for this compound lies in its physical state; it is frequently isolated as a yellow oil, precluding direct crystallographic analysis.[2] The racemic mixture, however, is often a solid with a melting point of 206-210 °C, suggesting that achieving a crystalline form of the enantiomerically pure substance or its derivatives is feasible under the right conditions.[4]
Causality in Crystallization: From Oil to High-Quality Single Crystals
The transition from a viscous oil to a well-ordered crystal lattice is the most critical and often unpredictable step in the crystallographic workflow. The underlying principle is to slowly and systematically reduce the solubility of the compound in a solvent system, encouraging molecules to pack in a highly ordered, repeating arrangement rather than crashing out as an amorphous solid. For Boc-protected amines that are oily, several strategies can be employed:
-
Vapor Diffusion: This is a gentle and widely used method. The compound is dissolved in a small amount of a suitable solvent. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. Over time, the anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and promoting slow crystal growth.[5]
-
Slow Evaporation: A straightforward technique where a saturated solution of the compound is left in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.[5]
-
Derivative Formation: If the parent compound refuses to crystallize, creating a salt or a co-crystal with a molecule known to have good crystalline properties can be an effective strategy. The primary amine on the aminomethyl side chain is a prime target for salt formation with various acids.
Experimental Protocol: X-ray Crystallography of a Chiral Pyrrolidine Derivative
Step 1: Crystal Growth (Illustrative Example)
-
Purification: Ensure the sample is of high purity (≥99% by HPLC) as impurities can inhibit crystallization.
-
Solvent Selection: Dissolve the purified compound in a minimal amount of methanol.
-
Crystallization: Loosely cover the vial and allow the methanol to slowly evaporate at ambient temperature over several days.[6]
-
Crystal Harvesting: Once suitable single crystals (visually clear with well-defined faces) have formed, carefully extract one with a cryo-loop.
Step 2: Data Collection
-
Mounting: Mount the crystal on a goniometer head in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer. The cryogenic temperature minimizes thermal motion of the atoms and reduces radiation damage.
-
Diffraction Experiment: Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation).[6] The crystal will diffract the X-rays in a specific pattern of spots.
-
Data Acquisition: Rotate the crystal in the X-ray beam and collect a series of diffraction images until a complete dataset is obtained.
Step 3: Structure Solution and Refinement
-
Data Processing: Integrate the raw diffraction data to determine the position and intensity of each reflection.
-
Structure Solution: Use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell.
-
Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions, bond lengths, and angles against the experimental data. The quality of the final structure is assessed by metrics such as the R-factor.
-
Absolute Configuration Determination: For chiral molecules like this compound derivatives, anomalous dispersion effects, particularly with Cu Kα radiation, are used to determine the absolute stereochemistry with a high degree of confidence.[6]
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray diffraction analysis.
II. A Comparative Guide to Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not always feasible or necessary. Other techniques provide complementary information, particularly about the molecule's behavior in solution, which is often more relevant to its biological activity.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure in the solid state, bond lengths/angles, stereochemistry, packing. | Unambiguous, definitive solid-state data. | Requires high-quality single crystals; structure may not represent solution conformation. |
| NMR Spectroscopy | Connectivity, solution-state conformation (via NOE/ROE), dynamic processes (e.g., ring puckering, rotamers).[6] | Provides data in a biologically relevant medium (solution); can study dynamics. | Conformation is inferred, not directly imaged; can be complex to interpret for flexible molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[7] | High sensitivity, requires minimal sample, confirms identity and purity. | Provides no direct information on 3D structure or stereochemistry. |
| Computational Modeling | Theoretical low-energy conformations, electrostatic potential, bond rotations. | No experimental sample needed; can predict structures and properties. | Model is theoretical and must be validated by experimental data; accuracy depends on the method used. |
Decision-Making in Structural Analysis
The choice of analytical technique is driven by the specific research question. The following decision tree illustrates a logical approach for characterizing this compound derivatives.
Sources
- 1. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Boc-3-(aminomethyl)pyrrolidine 270912-72-6 [sigmaaldrich.com]
- 5. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tert-Butyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate | C10H20N2O2 | CID 1514454 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validated Analytical Methods for (S)-1-Boc-3-(aminomethyl)pyrrolidine
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the validated analytical methods for (S)-1-Boc-3-(aminomethyl)pyrrolidine. As a crucial chiral building block in modern medicinal chemistry, the stereochemical integrity and purity of this compound are paramount to the safety and efficacy of the resulting active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth comparison of various analytical techniques, complete with supporting data and detailed experimental protocols, to empower you in selecting and implementing the most suitable method for your specific needs.
The Central Role of Analytical Diligence
This compound, with its defined stereocenter, is a key intermediate in the synthesis of a multitude of pharmaceutical agents, particularly those targeting neurological disorders.[1] The tert-butoxycarbonyl (Boc) protecting group facilitates its use in peptide synthesis and other complex molecular constructions.[1] Consequently, the ability to accurately determine its chemical purity, identify potential process-related impurities, and, most critically, quantify its enantiomeric excess is not merely a quality control measure but a foundational aspect of drug discovery and development. This necessity for rigorous analytical oversight is underscored by regulatory bodies worldwide, which demand robust, validated methods to ensure the quality of all starting materials and intermediates.
A Comparative Overview of Analytical Methodologies
The analytical strategy for a chiral intermediate like this compound must be multifaceted, addressing identity, purity, and chirality. The primary techniques employed are chromatographic, each offering distinct advantages and considerations.
| Analytical Technique | Parameter Measured | Key Performance Characteristics |
| Reversed-Phase HPLC (RP-HPLC) | Chemical Purity, Impurity Profiling | Excellent for separating polar and non-polar impurities. Requires a chromophore for UV detection; derivatization may be necessary for enhanced sensitivity. |
| Gas Chromatography (GC-FID) | Chemical Purity, Residual Solvents | High resolution for volatile and thermally stable compounds. May require derivatization to improve volatility and peak shape. |
| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity (Excess) | Direct separation of enantiomers on a chiral stationary phase (CSP). Often requires method development to find the optimal CSP and mobile phase combination. Pre-column derivatization can enhance separation and detection. |
In-Depth Analysis and Method Validation
The foundation of any reliable analytical method lies in its validation, a process that demonstrates its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for this process, encompassing parameters such as specificity, linearity, accuracy, precision, and robustness.
Workflow for Analytical Method Validation
Caption: A generalized workflow for analytical method validation.
I. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Determination
RP-HPLC is a workhorse technique for assessing the purity of non-volatile organic compounds. For this compound, which lacks a strong UV chromophore, derivatization or detection at a low wavelength is necessary. A patent for the analysis of a related compound, 3-aminopyrrolidine, involves derivatization with Boc anhydride, suggesting that direct analysis of the Boc-protected compound is feasible.[2]
Causality in Method Design:
The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar compounds like our analyte. The mobile phase, a gradient of water and methanol, allows for the elution of a range of potential impurities with varying polarities. Acetonitrile could be an alternative organic modifier. Detection at a low wavelength (e.g., 210 nm) is chosen to capture the weak absorbance of the carbamate functional group.[2]
Detailed Experimental Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25.1-30 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Methanol) to a concentration of approximately 0.5 mg/mL.
Potential Impurities to Monitor:
-
(S)-3-(aminomethyl)pyrrolidine: Unreacted starting material.
-
Di-tert-butyl dicarbonate (Boc Anhydride): Excess reagent.
-
tert-Butanol: Byproduct of the protection reaction.
-
(R)-1-Boc-3-(aminomethyl)pyrrolidine: The undesired enantiomer (may not be separated by this achiral method).
II. Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity and Residual Solvents
GC-FID is an excellent alternative for assessing purity, especially for volatile and thermally stable compounds. It is also the standard method for quantifying residual solvents from the synthesis process. While the Boc group can be thermally labile, careful selection of the injection port temperature can mitigate on-column degradation.
Causality in Method Design:
A non-polar HP-5 (or equivalent) column is chosen as it separates compounds primarily based on their boiling points, which is suitable for general purity screening. A flame ionization detector (FID) provides excellent sensitivity for organic compounds. A temperature ramp program is essential to ensure the elution of both volatile (solvents) and less volatile (analyte and related impurities) components within a reasonable timeframe.
Detailed Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C (a lower temperature may be trialed to assess thermal degradation).
-
Detector Temperature: 300 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Prepare a solution of the analyte in a suitable solvent (e.g., Dichloromethane or Methanol) at a concentration of approximately 1 mg/mL.
III. Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
Determining the enantiomeric excess is arguably the most critical analytical measurement for this chiral building block. Direct separation on a chiral stationary phase (CSP) is possible, but often, derivatization of the primary amine with a chromophore-containing reagent can significantly improve both the separation and the detectability of the enantiomers. A method for a similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, utilizes derivatization with 4-nitrobenzoic acid, which is a sound strategy to adopt.[3]
Causality in Method Design:
The derivatization with 4-nitrobenzoic acid introduces a strong UV chromophore, allowing for sensitive detection at 254 nm. A polysaccharide-based chiral column, such as Chiralcel OD-H, is a common starting point for the separation of derivatized amines due to its broad applicability.[3] A normal-phase mobile system (hexane/ethanol) is often effective for these types of columns. A small amount of an amine modifier like triethylamine is added to the mobile phase to improve peak shape by masking residual acidic sites on the silica support.
Workflow for Chiral HPLC with Pre-Column Derivatization
Sources
The Alchemist's Choice: A Comparative Guide to Pyrrolidine-Based Chiral Auxiliaries in Asymmetric Synthesis
For the researcher navigating the intricate landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome of a reaction. Among the pantheon of these stereodirecting groups, pyrrolidine-based auxiliaries have carved a distinguished niche, owing to their rigid cyclic structure, ready availability from the chiral pool, and remarkable efficacy in a vast array of carbon-carbon bond-forming reactions. This guide provides an in-depth, comparative analysis of the preeminent classes of pyrrolidine-based chiral auxiliaries, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy. We will dissect the nuances of Proline-derived auxiliaries, the robust SAMP/RAMP hydrazones, and the elegant C2-symmetric systems, providing the data-driven foundation necessary for rational selection in drug discovery and complex molecule synthesis.
The Foundation: (S)-Proline and its Derivatives
(S)-Proline, the "simplest enzyme," stands as a testament to the power of organocatalysis and serves as the conceptual bedrock for many pyrrolidine-based auxiliaries.[1] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to facilitate reactions through enamine or iminium ion catalysis.[1][2] While often used in catalytic amounts, proline and its derivatives can also be employed stoichiometrically as chiral auxiliaries, particularly when attached to a substrate via an amide linkage.
Mechanism of Stereocontrol: The Enamine Pathway
In proline-catalyzed reactions, such as the aldol reaction, the pyrrolidine nitrogen reacts with a donor carbonyl compound (e.g., a ketone) to form a chiral enamine intermediate. The rigid pyrrolidine ring effectively shields one face of the enamine, directing the approach of the acceptor electrophile (e.g., an aldehyde) to the less sterically hindered face. This facial bias is the cornerstone of the asymmetric induction. The transition state is often depicted as a chair-like, Zimmerman-Traxler model where the bulky groups occupy equatorial positions to minimize steric strain.[2][3]
Caption: Proline-catalyzed aldol reaction workflow.
Representative Application: Asymmetric Aldol Reaction
Proline and its derivatives excel in mediating direct asymmetric aldol reactions between ketones and aldehydes.[4][5] The protocol below outlines a general procedure.
Experimental Protocol: (S)-Proline-Catalyzed Intermolecular Aldol Reaction [5]
-
Reaction Setup: To a stirred solution of the desired aldehyde (1.0 mmol) and the ketone (5.0 mmol, used as solvent and reagent) in a suitable solvent (e.g., DMSO or neat, 2 mL), add (S)-proline (0.3 mmol, 30 mol%).
-
Reaction Execution: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.
Auxiliary Removal
When used stoichiometrically (e.g., as an amide), the proline auxiliary can be cleaved under hydrolytic conditions (acidic or basic), although harsh conditions may risk epimerization of the newly formed stereocenter. Reductive cleavage using agents like lithium aluminum hydride (LiAlH₄) can also be employed to yield the corresponding alcohol.
The Workhorse: SAMP/RAMP Hydrazone Auxiliaries
Developed by Enders and Corey, the (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are among the most reliable and widely used chiral auxiliaries for the asymmetric α-alkylation of ketones and aldehydes.[6][7] Their success stems from a highly predictable stereochemical outcome governed by a rigid, chelated transition state.
Synthesis of the Auxiliary
SAMP and RAMP are synthesized from (S)-proline and (R)-proline, respectively. The synthesis is a well-established, multi-step procedure.[1]
Experimental Protocol: Synthesis of (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) from (S)-Proline [1]
-
Reduction: (S)-Proline is reduced with LiAlH₄ in THF to afford (S)-prolinol.
-
N-Formylation & O-Methylation: The resulting amino alcohol is N-formylated, and the hydroxyl group is subsequently methylated using methyl iodide and sodium hydride to give (S)-(−)-1-formyl-2-methoxymethylpyrrolidine.
-
Hydrolysis: The formyl group is hydrolyzed under basic conditions (aqueous KOH) to yield (S)-(+)-2-methoxymethylpyrrolidine.
-
Urea Formation: The secondary amine is treated with potassium cyanate to form the corresponding urea, (S)-(−)-1-carbamoyl-2-methoxymethylpyrrolidine.
-
Hofmann Degradation: The final N-amination is achieved via a Hofmann degradation to furnish SAMP. The crude product is purified by distillation.
Mechanism of Stereocontrol: The Chelated Azaenolate
The SAMP/RAMP methodology involves three key steps: hydrazone formation, diastereoselective alkylation, and auxiliary cleavage.[6] The stereoselectivity is established during the alkylation step. The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a lithium azaenolate. The lithium cation chelates to both the nitrogen atom of the azaenolate and the oxygen atom of the methoxymethyl side arm, creating a rigid, planar five-membered ring. This chelation forces the pyrrolidine ring to adopt a specific conformation that effectively blocks one face of the azaenolate, directing the electrophile to attack from the opposite, less hindered face.[6][8]
Caption: Workflow for SAMP/RAMP hydrazone alkylation.
Representative Application: Asymmetric α-Alkylation of a Ketone
The asymmetric alkylation of 3-pentanone is a classic example demonstrating the power of this methodology.[7]
Experimental Protocol: Asymmetric Synthesis of (S)-(+)-4-Methyl-3-heptanone [7]
-
Hydrazone Formation: A mixture of SAMP (3.0 mmol) and 3-pentanone (36 mmol) is heated at 60 °C under argon overnight. The excess ketone is removed, and the crude 3-pentanone SAMP hydrazone is purified by distillation.
-
Deprotonation and Alkylation: The hydrazone (20 mmol) in dry THF is added to a freshly prepared solution of LDA (22 mmol) in THF at 0 °C. After stirring for 4 hours at 0 °C, the solution is cooled to -95 °C, and 1-iodopropane (24 mmol) is added. The mixture is stirred and allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched with water, and the product is extracted with ether. The organic layer is dried and concentrated to yield the crude alkylated hydrazone.
-
Cleavage (Ozonolysis): The crude alkylated hydrazone (18 mmol) is dissolved in dichloromethane (50 mL) and cooled to -78 °C. Ozone is bubbled through the solution until a persistent blue color is observed. The reaction is purged with nitrogen, quenched with dimethyl sulfide, and allowed to warm to room temperature.
-
Purification: After aqueous work-up, the crude ketone is purified by distillation to afford (S)-(+)-4-methyl-3-heptanone.
Auxiliary Removal
Cleavage of the resulting hydrazone to liberate the chiral ketone is a crucial step. Several methods are available:
-
Ozonolysis: This is a very common and efficient method but is incompatible with sensitive functional groups like alkenes or alkynes.[6][7]
-
Hydrolytic Cleavage: Mild acidic conditions, such as saturated aqueous oxalic acid, can effectively cleave the hydrazone without causing racemization at the α-carbon.[9][10] This method is advantageous as it allows for the recovery and recycling of the SAMP auxiliary.[9]
-
Oxidative Hydrolysis: Reagents like sodium perborate or a combination of selenium dioxide and hydrogen peroxide (under buffered conditions to prevent epimerization) offer alternative mild oxidative cleavage methods.[4][9]
The Conformationally Constrained: C2-Symmetric Pyrrolidines
C2-symmetric chiral auxiliaries, such as (2R,5R)-2,5-dimethylpyrrolidine or (2R,5R)-2,5-diphenylpyrrolidine, represent another powerful class of pyrrolidine-based directors.[11] Their symmetry reduces the number of possible diastereomeric transition states, often leading to very high levels of stereoselectivity. They are commonly employed as chiral ligands in metal-catalyzed processes or as auxiliaries in pericyclic reactions like the Diels-Alder reaction.
Synthesis of the Auxiliary
These auxiliaries can be synthesized from various starting materials, including amino acids or through the stereoselective reduction of diketones.[11][12]
Experimental Protocol: Synthesis of (-)-(2R,5R)-2,5-Dimethylpyrrolidine from 2,5-Hexanedione [12][13]
-
Asymmetric Reduction: 2,5-Hexanedione is reduced to (2R,5R)-hexane-2,5-diol with excellent stereoselectivity using baker's yeast. A single recrystallization typically yields the stereopure diol.
-
Mesylation: The diol is converted to the corresponding bismesylate by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
-
Cyclization: The bismesylate is reacted with benzylamine, which acts as a nitrogen source, leading to the formation of the N-benzyl protected pyrrolidine ring via two consecutive Sₙ2 displacements.
-
Deprotection: The N-benzyl group is removed by catalytic hydrogenolysis (e.g., using H₂ and Pd/C) to afford the free (2R,5R)-2,5-dimethylpyrrolidine.
Mechanism of Stereocontrol
When attached to a dienophile (e.g., via an amide linkage to an acrylate), the C2-symmetric pyrrolidine auxiliary effectively controls the π-facial selectivity of the cycloaddition. The substituents at the 2- and 5-positions sterically block one face of the dienophile, forcing the diene to approach from the opposite face. The C2 symmetry ensures that both potential rotational isomers of the amide bond present a similar steric environment, reinforcing the facial bias.
Caption: Stereocontrol in a Diels-Alder reaction.
Auxiliary Removal
The removal of C2-symmetric auxiliaries attached via an amide bond typically requires hydrolysis (acidic or basic) or reductive cleavage with reagents like LiAlH₄ to furnish the corresponding acid or alcohol, respectively. Care must be taken to choose conditions that do not compromise the stereochemical integrity of the product. Reductive fragmentation using agents like lithium di-tert-butylbiphenylide (LiDBB) has also been reported, although it can be a multi-step process.[11]
Comparative Performance Analysis
To facilitate a direct comparison, the following tables summarize the key performance characteristics of each auxiliary class based on experimental data reported in the literature.
Table 1: Performance in Asymmetric Alkylation
| Auxiliary Class | Typical Substrate | Electrophile | Diastereomeric Excess (d.e.) | Cleavage Method | Key Advantages | Limitations |
| SAMP/RAMP | Ketone/Aldehyde Hydrazone | Alkyl Halides | >95%[6][7] | Ozonolysis, Oxalic Acid[6][9] | High d.e., broad scope, reliable | Multi-step sequence, harsh cleavage (O₃) |
| Proline-derived | N-Acyl Proline | Alkyl Halides | Variable (60-90%) | Hydrolysis, Reduction | Simple, derived from chiral pool | Moderate selectivity, risk of epimerization |
| C2-Symmetric | N-Acyl Pyrrolidine | Alkyl Halides | >90% | Hydrolysis, Reduction | High d.e. due to symmetry | Synthesis can be lengthy |
Table 2: Performance in Asymmetric Aldol Reactions
| Auxiliary Class | Donor | Acceptor | Diastereomeric Excess (d.e.) | Cleavage Method | Key Advantages | Limitations |
| Proline (catalytic) | Ketones | Aldehydes | Up to 99% e.e.[5] | N/A (Catalytic) | Organocatalytic, simple | High catalyst loading (10-30 mol%) |
| SAMP/RAMP | Ketone Hydrazone | Aldehydes | >90%[4] | Oxidative (SeO₂/H₂O₂)[4] | High d.e., predictable | Stoichiometric use of auxiliary |
| C2-Symmetric | N-Acyl Pyrrolidine | Aldehydes | >95% | Hydrolysis, Reduction | Excellent selectivity | Stoichiometric use of auxiliary |
Table 3: Overall Comparison of Pyrrolidine-Based Auxiliaries
| Feature | (S)-Proline & Derivatives | SAMP/RAMP Hydrazones | C2-Symmetric Pyrrolidines |
| Source | Chiral Pool (Inexpensive) | Derived from Proline | Multi-step synthesis |
| Ease of Synthesis | N/A (Commercial) or simple derivatization | Multi-step, well-established[1] | Multi-step, can be complex[11][12] |
| Primary Application | Aldol, Mannich Reactions (often catalytic)[1] | α-Alkylation of Carbonyls[6] | Diels-Alder, Conjugate Additions |
| Predictability | Good (Enamine mechanism) | Excellent (Chelation control)[8] | Excellent (Symmetry control) |
| Cleavage Conditions | Hydrolysis/Reduction | Varied (Oxidative, Hydrolytic)[4][9] | Hydrolysis/Reduction[11] |
| Recyclability | Possible (if cleaved carefully) | Yes, especially with mild cleavage[9] | Yes |
Conclusion
Pyrrolidine-based chiral auxiliaries offer a powerful and versatile toolkit for the modern synthetic chemist.
-
(S)-Proline provides an economical and environmentally benign entry point, particularly for catalytic aldol and related transformations.
-
SAMP/RAMP auxiliaries are the undisputed workhorses for asymmetric α-alkylation, delivering exceptionally high and predictable stereoselectivity for a wide range of substrates. The development of mild cleavage protocols has further enhanced their utility and sustainability.
-
C2-Symmetric pyrrolidines offer supreme stereocontrol in reactions where π-facial selectivity is paramount, such as cycloadditions, albeit at the cost of a more involved synthesis.
The optimal choice of auxiliary is ultimately dictated by the specific transformation, the nature of the substrate, and the downstream synthetic route. By understanding the underlying mechanisms of stereocontrol, the practicalities of synthesis and cleavage, and the comparative performance data presented herein, researchers can make an informed decision, confidently guiding their molecules toward the desired stereochemical destination.
References
- Enders SAMP/RAMP hydrazone-alkylation reaction. In Wikipedia; 2023. [Link]
- Enders, D.; Fey, P.; Kipphardt, H. (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP). Organic Syntheses1987, 65, 173. [Link]
- Smith, A. B., III; Kim, D.-S. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Org. Lett.2009, 11 (17), 3942–3945. [Link]
- Lazib, Y.; Naves, J. G.; Labande, A.; Dauban, P.; Saget, T. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Org. Inorg. Au2023, 3 (3), 120–129. [Link]
- Short, R. P.; Kennedy, R. M.; Masamune, S. An improved synthesis of (−)-(2R,5R)-2,5-dimethylpyrrolidine. J. Org. Chem.1989, 54 (7), 1755–1756. [Link]
- Enders, D.; Eichenauer, H.; Baus, U.; Schubert, H.; Kremer, K. A. M. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses1984, 65, 183. [Link]
- 1-Amino-2-Methoxymethyl-1-Pyrrolidine (RAMP and SAMP) 1.
- Enders, D.; Plant, A. Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synlett1994, 1994 (09), 725-726. [Link]
- Karimi, B.; Maleki, A. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. J. Iran. Chem. Soc.2010, 7 (3), 605-614. [Link]
- (S)-(-)-1-amino-2-methoxypyrrolidine (SAMP) and (R)-(+)-1-amino-2-methoxypyrrolidine (RAMP) as versatile chiral auxiliaries.
- Proline organoc
- Hodgson, D. M.; Gibbs, A. R.; Drew, M. G. B. Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. J. Org. Chem.2010, 75 (10), 3443–3446. [Link]
- Grayson, M. N.; Pellegrinet, S. C.; Houk, K. N. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. J. Am. Chem. Soc.2010, 132 (44), 15797–15805. [Link]
- An improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine.
- Asymmetric Syntheses Using the SAMP-/RAMP-Hydrazone Method: ( S )-(+)-4-Methyl-3-Heptanone.
- Pignataro, L.; et al. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules2020, 25 (1), 18. [Link]
- PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. HARVEST (uSask). [Link]
- One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroazatriquinanes.
- Proline-catalyzed aldol reactions. In Wikipedia; 2023. [Link]
- Synthesis of a chiral C2-symmetric sterically hindered pyrrolidine nitroxide radical via combined iterative nucleophilic additions and intramolecular 1,3-dipolar cycloadditions to cyclic nitrones. PubMed. [Link]
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- List, B.; Lerner, R. A.; Barbas, C. F., III. New mechanistic studies on the proline-catalyzed aldol reaction. J. Am. Chem. Soc.2000, 122 (10), 2395–2396. [Link]
- C2-Symmetric pyrrolidine-derived squaramides as recyclable organocatalysts for asymmetric Michael reactions. PubMed. [Link]
- Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Synthesis and Utility of the 3,3-Dimethyl-5-substituted-2-pyrrolidinone “Quat” Chiral Auxiliary.
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The Compass of Chirality: A Cost-Benefit Analysis of (S)-1-Boc-3-(aminomethyl)pyrrolidine Synthesis
For the discerning researcher in pharmaceutical development, the synthesis of chiral building blocks like (S)-1-Boc-3-(aminomethyl)pyrrolidine is a critical juncture where efficiency, cost, and scalability intersect. This versatile pyrrolidine derivative is a cornerstone in the construction of a multitude of bioactive molecules, particularly those targeting neurological disorders and in the realm of peptide chemistry.[1][2] Its strategic importance necessitates a thorough evaluation of its synthetic pathways to ensure the most judicious use of resources. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by established chemical principles and cost analysis of starting materials.
At a Glance: Strategic Comparison of Synthetic Routes
| Route | Starting Material | Key Transformations | Estimated Starting Material Cost | Advantages | Disadvantages |
| 1 | (S)-3-Aminopyrrolidine | Boc protection, reduction of a nitrile or amide intermediate | High | High convergence, fewer steps | High cost of the chiral starting material[3][4] |
| 2 | L-Aspartic Acid | Multi-step chemical conversion | Low | Inexpensive and readily available chiral pool starting material[5][6][7][8][9] | Longer synthetic sequence, potentially lower overall yield |
| 3 | (S)-Malic Acid | Multi-step chemical conversion | Moderate | Readily available chiral pool starting material | Longer synthetic sequence, potentially higher cost than L-aspartic acid[10][11][12] |
| 4 | N-Boc-3-pyrrolidinone | Asymmetric reductive amination | Moderate | Potentially high enantioselectivity, direct introduction of the aminomethyl group | Requires specialized enzymes or catalysts, optimization may be necessary[13] |
Deep Dive into Synthetic Strategies
Route 1: The Convergent Approach from (S)-3-Aminopyrrolidine
This strategy represents the most direct route, leveraging a commercially available, enantiopure starting material. The synthesis involves the protection of one of the amino groups, followed by the elaboration of the other to the desired aminomethyl functionality.
The primary advantage of this route is its convergency. By starting with the pre-formed chiral pyrrolidine core, the number of synthetic steps is minimized, which can lead to a higher overall yield and reduced labor. However, the high cost of (S)-3-aminopyrrolidine is a significant drawback, particularly for large-scale synthesis.[3][4]
Step 1: Synthesis of (S)-1-Boc-3-aminopyrrolidine
-
To a solution of (S)-3-aminopyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-3-aminopyrrolidine.
Step 2: Conversion of the amino group to an aminomethyl group (via nitrile reduction)
-
Convert the remaining amino group of (S)-1-Boc-3-aminopyrrolidine to a nitrile via a Sandmeyer-type reaction or by displacement of a suitable leaving group with cyanide.
-
The resulting nitrile is then reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.
-
Cost: The primary cost driver is the starting material, (S)-3-aminopyrrolidine, which is expensive.[3][4]
-
Benefit: The short synthetic sequence can lead to high overall yields and reduced processing time. This route is often favored for small-scale laboratory synthesis where the cost of starting materials is less critical than the speed of obtaining the final product.
Route 2: The Economical Pathway from L-Aspartic Acid
L-aspartic acid is an inexpensive and readily available amino acid from the chiral pool, making it an attractive starting point for an economical synthesis.[5][6][7][8][9] The synthesis involves the formation of the pyrrolidine ring and subsequent functional group manipulations. A similar strategy has been reported for the synthesis of the related tert-butyl (S)-3-aminopyrrolidine-1-carboxylate.[14]
The key advantage of this route is the low cost of the starting material. This makes it a highly desirable option for large-scale industrial production. The main challenge lies in the multi-step nature of the synthesis, which can lead to a lower overall yield and increased production costs due to reagents, solvents, and labor.
Caption: A multi-step synthesis from L-Aspartic Acid.
-
Cost: The starting material is very inexpensive.[5][6][7][8][9] However, the cost of reagents and solvents over multiple steps, as well as the potential for lower overall yield, must be considered.
-
Benefit: The low initial investment in starting material makes this route highly attractive for large-scale production where the process can be optimized for efficiency.
Route 3: An Alternative Chiral Pool Approach from (S)-Malic Acid
Similar to L-aspartic acid, (S)-malic acid is a readily available chiral starting material.[10][11][12] The synthetic strategy would involve the conversion of the hydroxyl groups into amino functionalities and cyclization to form the pyrrolidine ring. A patent for a related compound mentions the high cost of D-malic acid as a drawback for a similar process, suggesting that while feasible, it may not be the most cost-effective chiral pool approach.[15]
This route offers an alternative to the L-aspartic acid synthesis, potentially with different intermediate challenges and purification profiles. The cost of (S)-malic acid is generally higher than that of L-aspartic acid, which is a key consideration.
-
Cost: The starting material cost is moderate, generally higher than L-aspartic acid.[10][11][12] The multi-step nature of the synthesis adds to the overall cost.
-
Benefit: Provides an alternative chiral pool starting material, which can be advantageous if specific intermediates are more readily accessible or if process patents for other routes are a concern.
Route 4: The Modern Approach via Asymmetric Reductive Amination
This route starts from the commercially available N-Boc-3-pyrrolidinone and utilizes an asymmetric reductive amination to introduce the aminomethyl group with the correct stereochemistry. This can be achieved using chiral catalysts or enzymes (imine reductases).[13]
This approach is highly convergent and can offer excellent enantioselectivity in a single key step. The use of biocatalysis aligns with green chemistry principles, often proceeding under mild conditions. The main challenges are the development and optimization of the catalytic system, which may require specialized expertise and screening of catalysts or enzymes.
Caption: Synthesis via Asymmetric Reductive Amination.
-
Cost: The cost of N-Boc-3-pyrrolidinone is moderate. The primary cost consideration is the catalyst or enzyme, which can be expensive initially. However, catalyst/enzyme reusability can significantly reduce costs in the long run.
-
Benefit: This route has the potential for high efficiency and enantioselectivity in a single step, reducing the number of synthetic operations and waste generation. It represents a modern, elegant, and potentially highly scalable approach.
Conclusion and Recommendations
The optimal synthetic route to this compound is highly dependent on the scale of production and the specific priorities of the research or manufacturing program.
-
For small-scale, rapid synthesis in a research setting, the convergent approach from (S)-3-aminopyrrolidine (Route 1) is often the most practical, despite the high starting material cost.
-
For large-scale industrial production, a multi-step synthesis from an inexpensive chiral pool starting material like L-aspartic acid (Route 2) is the most economically viable option in the long term, provided the process is well-optimized.
-
For programs prioritizing green chemistry and innovation, the development of an asymmetric reductive amination protocol (Route 4) is a compelling strategy that can offer high efficiency and stereocontrol.
Ultimately, a thorough process development and cost analysis, considering not only raw material costs but also yields, cycle times, and waste disposal, will be crucial in making the final decision. This guide serves as a foundational framework for initiating such an evaluation, empowering researchers to make informed decisions in their pursuit of novel therapeutics.
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A Comparative Guide to the Structural Elucidation of (S)-1-Boc-3-(aminomethyl)pyrrolidine Reaction Products
Introduction: The Significance of a Chiral Building Block
(S)-1-Boc-3-(aminomethyl)pyrrolidine is a cornerstone chiral building block in modern medicinal chemistry. Its pyrrolidine scaffold is a prevalent motif in numerous pharmacologically active agents, while the primary amine serves as a versatile handle for synthetic elaboration. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for controlled, sequential reactions, making this reagent invaluable in the synthesis of complex molecules targeting everything from neurological disorders to infectious diseases.[1] The precise structural confirmation of its reaction products is not merely a procedural step but a critical determinant of a drug candidate's efficacy, safety, and intellectual property value.
This guide provides a comparative analysis of the structural elucidation of common reaction products derived from this compound. We will explore three archetypal reactions—reductive amination, acylation, and urea formation—and delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to unequivocally determine the structure and purity of the resulting molecules. The causality behind experimental choices and the interpretation of complex analytical data will be emphasized throughout.
Core Reaction Pathways: A Synthetic Overview
The primary amine of this compound is a nucleophilic center that readily participates in a variety of bond-forming reactions. Understanding these reactions is the first step toward elucidating the structures of the products.
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A Comparative Guide to the Purity Assessment of Commercial (S)-1-Boc-3-(aminomethyl)pyrrolidine
Abstract
(S)-1-Boc-3-(aminomethyl)pyrrolidine is a chiral building block of paramount importance in medicinal chemistry, serving as a crucial intermediate in the synthesis of a multitude of pharmaceutical agents.[1] The stereochemical and chemical purity of this reagent is not merely a quality metric but a critical determinant of the efficacy, safety, and reproducibility of drug synthesis campaigns. This guide presents a multi-faceted analytical approach for the comprehensive purity assessment of commercially available this compound. We provide a comparative analysis of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—elucidating the unique strengths of each method in identifying and quantifying potential impurities. Detailed, field-tested protocols are provided, underpinned by the rationale for experimental choices, to empower researchers, scientists, and drug development professionals to establish robust quality control systems for this vital synthetic intermediate.
Introduction: The Criticality of Purity in Drug Synthesis
In the intricate pathway of drug discovery and development, the quality of starting materials and intermediates dictates the quality of the final active pharmaceutical ingredient (API). For chiral molecules like this compound, purity assessment extends beyond simple chemical identity to encompass stereochemical integrity. The presence of its enantiomeric counterpart, (R)-1-Boc-3-(aminomethyl)pyrrolidine, or other structurally related impurities can lead to significant downstream consequences, including altered pharmacological profiles, unforeseen toxicity, and complications in regulatory approval.[2]
This guide is structured to provide a logical, workflow-based approach to purity analysis. We will dissect the problem of purity assessment into three core pillars:
-
Chemical Purity & Impurity Profiling: Detecting and quantifying non-target molecules.
-
Chiral Purity (Enantiomeric Excess): Ensuring the stereochemical integrity of the desired (S)-enantiomer.
-
Structural Confirmation: Verifying the molecular identity and structure.
The validation of analytical methods is a cornerstone of good manufacturing practice (GMP) and ensures that the data generated are reliable and reproducible, which is essential for regulatory compliance and patient safety.[3][4]
Potential Impurities: Knowing What to Look For
A robust analytical strategy begins with understanding the potential impurities that may arise during the synthesis and storage of this compound. These can be broadly categorized:
-
Starting Materials & Reagents: Residual unreacted precursors from the synthetic route.
-
Byproducts: Molecules formed from side reactions, such as over-alkylation or incomplete reactions.[5]
-
Enantiomeric Impurity: The undesired (R)-enantiomer.
-
Degradation Products: Impurities formed during storage, often due to the acid-lability of the Boc (tert-butoxycarbonyl) protecting group.[6][7][8] The tert-butyl cation generated during deprotection can alkylate nucleophilic sites, leading to byproducts.[6][8]
A hypothetical impurity profile for a commercial sample is presented below to illustrate the types of species that analytical methods must be capable of resolving and quantifying.
Table 1: Hypothetical Impurity Profile of Commercial this compound
| Compound Name | Structure | Potential Origin | Typical Analytical Technique |
| This compound | (Structure of desired product) | - | HPLC, GC-MS, NMR |
| (R)-1-Boc-3-(aminomethyl)pyrrolidine | (Structure of R-enantiomer) | Incomplete stereocontrol in synthesis | Chiral HPLC, Chiral GC |
| 1-Boc-pyrrolidin-3-one | (Structure of ketone precursor) | Unreacted starting material | GC-MS, HPLC |
| (S)-3-(Aminomethyl)pyrrolidine | (Structure of deprotected amine) | Boc group degradation | HPLC, GC-MS |
| Di-tert-butyl dicarbonate (Boc₂O) | (Structure of Boc₂O) | Excess reagent from Boc-protection | GC-MS, ¹H NMR |
Orthogonal Analytical Approaches: A Multi-Pronged Strategy
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for an orthogonal approach, using multiple methods with different separation and detection principles to ensure a comprehensive assessment.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Why HPLC? HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[9] For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It excels at separating the main component from less polar and more polar impurities.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., Phenomenex Gemini C18, 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Self-Validation: The use of a gradient elution ensures that impurities with a wide range of polarities are eluted and detected. The addition of TFA to the mobile phase serves to protonate the amine, ensuring sharp, symmetrical peak shapes. The area normalization method is used to calculate the percentage purity.[10]
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Why GC-MS? GC-MS is exceptionally sensitive for identifying volatile and semi-volatile impurities that might be present from the synthesis, such as residual solvents or low molecular weight starting materials.[11][12][13] The mass spectrometer provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[14]
Caption: GC-MS workflow for impurity identification.
Experimental Protocol: GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Trustworthiness: This protocol is designed to be robust for a general screen of volatile organic compounds. The temperature program ensures the elution of compounds with a range of boiling points. Identification of unknown peaks is achieved by comparing their mass spectra against established libraries (e.g., NIST), providing a high degree of confidence in impurity identification.
Chiral HPLC for Enantiomeric Purity
Why Chiral HPLC? Determining the enantiomeric excess (% ee) is arguably the most critical purity assessment for this compound. Chiral HPLC is the gold standard for this analysis, offering direct separation of enantiomers.[2][9][16] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16]
Experimental Protocol: Chiral HPLC
Causality Behind Choices: Polysaccharide-based CSPs are highly versatile and effective for separating a wide range of chiral compounds, including amines.[17][18] The use of a normal-phase mobile phase (hexane/ethanol) often provides the best selectivity for this class of compounds on these columns. Adding a small amount of a basic modifier like triethylamine (TEA) is crucial to prevent peak tailing by interacting with acidic sites on the silica support.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.[19]
-
Mobile Phase: n-Hexane:Ethanol:Triethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Calculating Enantiomeric Excess (% ee): % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100 Where Area_major is the peak area of the (S)-enantiomer and Area_minor is the peak area of the (R)-enantiomer.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assay
Why NMR? NMR spectroscopy is an unparalleled tool for absolute structural confirmation.[5] Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. Furthermore, quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity (assay) of a substance without the need for a specific reference standard of the analyte itself.[20]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended).
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
¹H NMR Parameters: Acquire at least 16 scans, relaxation delay (d1) of 5 seconds for quantitative work.
-
¹³C NMR Parameters: Acquire with proton decoupling, sufficient scans for good signal-to-noise.
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve in ~0.7 mL of deuterated solvent. For qNMR, also add an accurately weighed amount of a certified internal standard (e.g., maleic anhydride).
Interpretation and Self-Validation:
-
Structural Confirmation: The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the number and chemical shifts of signals in the ¹³C spectrum, must be consistent with the structure of this compound. The presence of the Boc group is typically confirmed by a strong singlet around 1.4 ppm in the ¹H NMR spectrum.[21][22]
-
Purity Assessment: The presence of unexpected signals indicates impurities. The relative integration of impurity signals compared to the product signals can provide a semi-quantitative estimate of their levels.
-
qNMR Assay: The absolute purity is calculated by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard of known purity and mass. This method is orthogonal to chromatography and provides a highly accurate assay value.[20]
Comparative Data Summary
To illustrate the application of these methods, the following table presents hypothetical data from the analysis of three different commercial batches of this compound.
Table 2: Comparative Purity Analysis of Three Commercial Batches
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Chemical Purity | 99.6% | 98.5% | 99.1% | HPLC-UV (Area %) |
| Enantiomeric Excess | >99.9% | 99.2% | 98.8% | Chiral HPLC |
| Volatile Impurities | Not Detected | 0.2% Toluene | Not Detected | GC-MS |
| Assay (Purity) | 99.5% | 98.1% | 98.9% | ¹H qNMR |
| Overall Assessment | High Purity | Moderate Purity, contains enantiomeric and volatile impurities | Good Purity, lower enantiomeric excess | - |
This comparative data highlights the importance of a multi-technique approach. While Supplier A provides high-purity material across all metrics, Supplier B's product contains both a volatile solvent impurity and a higher level of the undesired enantiomer, which might be missed by a single analytical method.
Conclusion
The rigorous purity assessment of this compound is a non-negotiable aspect of quality control in pharmaceutical development. A singular reliance on one analytical technique is insufficient to guarantee the quality required for robust and reproducible synthetic outcomes. The orthogonal application of HPLC for chemical purity, GC-MS for volatile impurities, chiral HPLC for enantiomeric excess, and NMR spectroscopy for structural verification and assay provides a self-validating, comprehensive, and trustworthy system.[23][24] By implementing the detailed protocols and understanding the rationale presented in this guide, researchers and quality control professionals can confidently ascertain the purity of this critical building block, thereby ensuring the integrity of their drug discovery and development programs.
References
- Vertex AI Search. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
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- Analytical method validation: A brief review.
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- Annex Publishers. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry.
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A Senior Application Scientist's Guide to (S)-1-Boc-3-(aminomethyl)pyrrolidine: A Comparative Benchmark for Chiral Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of chiral building blocks is a critical determinant of success in drug discovery and development. These scaffolds are the architectural keystones upon which the potency, selectivity, and pharmacokinetic profiles of novel therapeutics are built. Among the privileged heterocyclic motifs, the pyrrolidine ring is a recurring feature in numerous FDA-approved drugs.[1] This guide provides an in-depth comparative analysis of (S)-1-Boc-3-(aminomethyl)pyrrolidine, a versatile and highly valuable chiral building block, benchmarked against its structural and functional alternatives.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a nuanced, field-proven perspective on why and when this compound is the optimal choice. We will delve into the causality behind experimental designs, present comparative data, and provide detailed, actionable protocols.
The Strategic Value of this compound: A Physicochemical and Stereochemical Overview
This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a primary aminomethyl group at the C3 position.[2] This specific arrangement of functional groups imparts a unique combination of properties that make it a highly sought-after intermediate in pharmaceutical synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [3] |
| Molecular Weight | 200.28 g/mol | [3] |
| Appearance | Yellow oil | [2] |
| Boiling Point | 280.3±13.0 °C (Predicted) | [3] |
| Density | 1.044±0.06 g/cm³ | [3] |
| Storage Conditions | 0-8°C | [2] |
The Boc protecting group offers excellent stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen. The primary amine of the aminomethyl group serves as a key nucleophilic handle for the introduction of diverse substituents, enabling the construction of extensive compound libraries for structure-activity relationship (SAR) studies. The defined (S)-stereochemistry at the C3 position is crucial for establishing specific interactions with biological targets, a cornerstone of modern drug design.
Benchmarking in a Real-World Application: The Synthesis of DPP-4 Inhibitors
To objectively assess the performance of this compound, we will examine its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of oral hypoglycemic agents for the treatment of type 2 diabetes. Vildagliptin is a notable example where a similar chiral amine scaffold is a key component. While the commercial synthesis of Vildagliptin often employs (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile derived from L-proline,[4][5] we can extrapolate the utility of this compound in analogous synthetic strategies.
Comparative Scaffolds
For this comparative analysis, we will benchmark this compound against two relevant alternatives:
-
(R)-1-Boc-3-aminopiperidine: A six-membered ring analogue with the same functional groups but a different ring size and stereochemistry at the C3 position.[6]
-
Acyclic Chiral Diamines: Non-cyclic, flexible building blocks that also offer two points of attachment.
The choice of the scaffold can significantly impact the final compound's conformational rigidity, vectoral presentation of functional groups, and ultimately, its binding affinity to the target protein.
Hypothetical Comparative Synthesis of a DPP-4 Inhibitor Fragment
Let us consider a key bond-forming reaction in the synthesis of a DPP-4 inhibitor analogue: the acylation of the primary amine with a heterocyclic carboxylic acid.
Table 2: Hypothetical Performance Comparison in a Key Acylation Step
| Building Block | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) of Final Product |
| This compound | 4 | 92 | >99% |
| (R)-1-Boc-3-aminopiperidine | 6 | 88 | >99% |
| Acyclic Chiral 1,2-Diaminopropane | 8 | 85 | >99% |
Disclaimer: This data is illustrative and based on general principles of organic synthesis rather than a direct head-to-head experimental study.
The pyrrolidine ring's conformational constraints can pre-organize the reactant for a more efficient intramolecular reaction, potentially leading to faster reaction times and higher yields compared to its more flexible acyclic counterpart. The piperidine analogue, while also cyclic, may exhibit different reaction kinetics due to its larger ring size and altered bond angles.
Experimental Protocols: A Guide to Practical Application
To translate theory into practice, this section provides detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Acylation of this compound with a Carboxylic Acid
This protocol outlines a standard amide bond formation using a peptide coupling agent.
Diagram 1: Workflow for Acylation
Caption: General workflow for the acylation of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired acylated product.
Protocol 2: Reductive Amination with an Aldehyde
This protocol describes the formation of a secondary amine via an imine intermediate, followed by in-situ reduction.
Diagram 2: Workflow for Reductive Amination
Caption: General workflow for the reductive amination using this compound.
Materials:
-
This compound
-
Aldehyde of interest
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic acid
-
Dichloromethane
-
Saturated aqueous potassium carbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) and the aldehyde (1.2 equivalents) in methanol.[7]
-
Add a few drops of acetic acid to catalyze imine formation.[7]
-
Stir the mixture at room temperature for 1-2 hours.
-
Carefully add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous solution of potassium carbonate.[7]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Making an Informed Decision
This compound stands out as a superior chiral building block in many synthetic contexts due to its conformational rigidity, the well-defined stereochemistry it imparts, and the versatile reactivity of its protected and free amine functionalities. While alternatives such as piperidine analogues and acyclic diamines have their place, the pyrrolidine scaffold often provides a favorable balance of structural pre-organization and synthetic accessibility.
The choice of a building block is a strategic decision that should be guided by the specific goals of the synthetic campaign. Factors to consider include the desired conformation of the final molecule, the need for specific vectoral orientations of substituents, and the overall synthetic efficiency. This guide has provided a framework for making this decision, grounded in the fundamental principles of organic chemistry and supported by practical, field-tested protocols. The continued exploration of novel applications for this compound will undoubtedly solidify its position as an indispensable tool in the medicinal chemist's arsenal.
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Comparative Guide to In-Silico Modeling of (S)-1-Boc-3-(aminomethyl)pyrrolidine Derivatives
A Senior Application Scientist's Guide to Computational Drug Design & Lead Optimization
Introduction: The Significance of the Pyrrolidine Scaffold
In the landscape of medicinal chemistry, the five-membered pyrrolidine ring is a cornerstone scaffold, integral to the structure of numerous natural products and pharmacologically active agents.[1][2][3] Its prevalence is not coincidental; the non-planar, sp³-hybridized nature of the ring allows for a thorough exploration of three-dimensional pharmacophore space, a critical factor in achieving target specificity and potency.[2][4] Among the vast library of pyrrolidine-based building blocks, (S)-1-Boc-3-(aminomethyl)pyrrolidine stands out as a versatile chiral intermediate, widely used in the synthesis of novel therapeutics, from antidiabetic agents to potential treatments for neurological disorders.[5][6][7]
This guide provides a comparative analysis of essential in-silico modeling techniques used to design, evaluate, and optimize derivatives of this valuable scaffold. We will move beyond mere procedural descriptions to explain the causality behind methodological choices, offering a framework for researchers, scientists, and drug development professionals to accelerate their discovery pipeline by making computationally informed decisions.[8][9][10]
Caption: Structure of this compound.
The In-Silico Paradigm: From Target to Candidate
Computer-Aided Drug Design (CADD) has revolutionized pharmaceutical research by significantly reducing the time and cost associated with bringing a new drug to market.[9][11] By simulating molecular interactions computationally, we can screen vast virtual libraries, predict drug-like properties, and refine lead compounds before committing to expensive and time-consuming wet-lab synthesis.[12][13] The primary CADD methodologies fall into two categories: Structure-Based Drug Design (SBDD), which requires the 3D structure of the target protein, and Ligand-Based Drug Design (LBDD), which relies on the knowledge of other molecules known to interact with the target.[11][14]
This guide focuses on an integrated SBDD workflow, a powerful approach when a target structure is known, for example, from the Protein Data Bank (PDB).[15]
Caption: Integrated in-silico drug discovery workflow.
Comparative Analysis of Core Modeling Techniques
Choosing the right computational tool depends on the specific question being asked. The three pillars of our in-silico workflow—Molecular Docking, Molecular Dynamics, and ADMET Prediction—offer a trade-off between computational speed and predictive accuracy.
| Technique | Primary Application | Key Strength | Primary Limitation | Computational Cost |
| Molecular Docking | High-throughput virtual screening; Pose prediction. | Extremely fast, allowing for the screening of millions of compounds. | Treats the protein as mostly rigid; scoring functions are approximations. | Low |
| Molecular Dynamics (MD) | Binding stability assessment; Refined binding free energy calculation. | Provides a dynamic, atomistic view of interactions in a simulated physiological environment.[16][17] | Computationally intensive; requires significant technical expertise. | High |
| ADMET Prediction | Early-stage assessment of drug-like properties. | Filters out candidates with poor pharmacokinetic profiles, reducing late-stage failures.[18] | Based on statistical models that may not cover all chemical space accurately. | Very Low |
Molecular Docking: The High-Throughput Sieve
Causality: The foundational principle of molecular docking is to predict the preferred orientation (the "pose") and the strength of binding (the "affinity") of a ligand to a protein target.[9][19] For pyrrolidine derivatives, this is the first critical step. It allows us to rapidly screen a virtual library of hundreds or thousands of modified compounds against our target's binding site to identify a shortlist of promising candidates. The choice to use docking first is purely economic—it is the fastest way to discard inactive compounds.
Self-Validation: A docking protocol is considered trustworthy only if it can reproduce the binding pose of a known co-crystallized ligand. This process, known as re-docking, is a mandatory validation step. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.
Molecular Dynamics (MD) Simulation: The Litmus Test for Stability
Causality: A high docking score does not guarantee a stable interaction. Docking is a static snapshot, whereas biological systems are dynamic. MD simulations are employed to validate the stability of the docked protein-ligand complex over time (typically nanoseconds) in a simulated aqueous environment.[17] For a promising pyrrolidine derivative identified from docking, an MD simulation reveals whether the key interactions are maintained, how the ligand and protein adapt to each other, and provides a more accurate estimation of binding free energy (e.g., via MM/PBSA or MM/GBSA methods).[20]
Self-Validation: The trustworthiness of an MD simulation is assessed by monitoring system parameters. The simulation must reach equilibrium, which is confirmed by plotting the RMSD of the protein backbone, temperature, pressure, and density over time. These values should plateau, indicating the system is stable and the subsequent "production" phase of the simulation is reliable for analysis.
ADMET Prediction: The Gatekeeper of Drug-Likeness
Causality: A potent and stable binder is useless if it cannot be absorbed by the body, reaches the wrong tissue, is metabolized too quickly, or is toxic.[12] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools use quantitative structure-activity relationship (QSAR) models and machine learning to forecast these properties.[18][21] This step is performed on the candidates that have passed the docking and MD filters. The rationale is to eliminate compounds with predicted liabilities early, preventing the costly failure of an otherwise promising candidate in later preclinical or clinical stages.[22]
Self-Validation: These tools are self-validating in the sense that their predictions are based on models trained on extensive experimental data. The reliability of a prediction for a novel scaffold like a new pyrrolidine derivative is often gauged by its similarity to compounds in the tool's training set. It is crucial to use multiple prediction tools to gain a consensus view, as different models may have different strengths and weaknesses.[23]
Caption: Trade-off between cost and accuracy in modeling.
Experimental Protocols: A Step-by-Step Guide
The following protocols are generalized workflows. Specific parameters must be optimized based on the target protein and ligand series.
Protocol 1: Molecular Docking with AutoDock Vina
This protocol outlines a structure-based virtual screening to predict the binding pose and affinity of a pyrrolidine derivative.[19][24]
-
Receptor Preparation:
-
Action: Download the target protein structure (e.g., from RCSB PDB). Using software like AutoDock Tools, remove water molecules and co-solvents. Add polar hydrogens and compute Gasteiger charges.
-
Rationale: Water molecules can sterically hinder ligand docking and are typically displaced upon binding. Correct protonation states and charges are essential for calculating electrostatic interactions.
-
-
Ligand Preparation:
-
Action: Draw the this compound derivative using a chemical sketcher (e.g., ChemDraw) and save as a .mol2 file. Use Open Babel or a similar tool to generate a 3D conformation and save it in .pdbqt format, which includes charge and atom type information for Vina.
-
Rationale: A realistic 3D starting conformation is necessary. The .pdbqt format is required by AutoDock Vina to recognize rotatable bonds and atomic properties.
-
-
Grid Box Definition:
-
Action: Define a 3D grid box that encompasses the known active site of the receptor. If the site is unknown, the box should cover the entire protein for "blind docking."
-
Rationale: The grid box confines the search space for the ligand, drastically reducing computation time. Its size and center dictate where the software will attempt to place the ligand.
-
-
Execution & Analysis:
-
Action: Run AutoDock Vina using a command-line interface, specifying the receptor, ligand, and grid configuration files.
-
Rationale: Vina will perform multiple independent docking runs. The results are ranked by binding affinity (in kcal/mol). The top-ranked poses should be visually inspected in a molecular viewer (e.g., PyMOL) to analyze key interactions (hydrogen bonds, hydrophobic contacts).
-
Protocol 2: Molecular Dynamics Simulation with GROMACS
This protocol assesses the stability of the top-ranked protein-ligand complex from docking.[20][25]
-
System Preparation:
-
Action: Merge the protein and ligand PDB files. Use a tool like ACPYPE to generate ligand topology and parameter files compatible with the chosen protein force field (e.g., AMBER, CHARMM).
-
Rationale: The MD engine needs a "topology" file that describes every atom, bond, angle, and dihedral, along with the parameters (force constants, charges) that govern their interactions.
-
-
Solvation and Ionization:
-
Action: Create a periodic boundary box (e.g., cubic) around the complex and fill it with a pre-equilibrated water model (e.g., TIP3P). Add ions (e.g., Na+, Cl-) to neutralize the system's net charge.
-
Rationale: Simulating in a water box mimics the physiological environment. Neutralizing the system is crucial for accurate calculation of long-range electrostatic interactions.
-
-
Energy Minimization:
-
Action: Run a steep descent energy minimization algorithm to remove any steric clashes or unfavorable geometries.
-
Rationale: The initial system setup may have atoms in high-energy, unnatural positions. Minimization relaxes the system to a more stable energetic state before dynamics begin.
-
-
Equilibration (NVT and NPT):
-
Action: Perform two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize pressure and density.
-
Rationale: This two-step process ensures the system reaches the desired temperature and pressure before the production run, guaranteeing the simulation is representative of the target ensemble.
-
-
Production MD & Analysis:
-
Action: Run the simulation for the desired length (e.g., 100 ns). Analyze the resulting trajectory for RMSD (to check stability), RMSF (to identify flexible regions), and hydrogen bond occupancy.
-
Rationale: The production run generates the data for analysis. Stable RMSD indicates the complex is not falling apart, and persistent hydrogen bonds confirm the key interactions predicted by docking.
-
Protocol 3: ADMET Prediction using a Web Server
This protocol uses a free online tool like SwissADME to quickly assess drug-likeness.[23]
-
Input:
-
Action: Navigate to the SwissADME website. Paste the SMILES string of the pyrrolidine derivative into the input box.
-
Rationale: SMILES is a text-based representation of a chemical structure, making it easy to input.
-
-
Execution:
-
Action: Run the prediction. The server will calculate dozens of physicochemical and pharmacokinetic properties.
-
Rationale: The calculations are performed on the server-side, requiring no local computational resources.
-
-
Analysis:
-
Action: Analyze the output, focusing on key parameters:
-
Lipinski's Rule of Five: A guideline for oral bioavailability.
-
GI Absorption: Predicted absorption from the gastrointestinal tract.
-
BBB Permeant: Prediction of whether the compound can cross the blood-brain barrier.
-
CYP Inhibition: Potential for adverse drug-drug interactions.
-
PAINS Alerts: Warnings for substructures known to cause false positives in assays.
-
-
Rationale: This analysis provides a holistic view of the compound's potential "drug-like" qualities, guiding decisions on which derivatives to prioritize for synthesis.
-
References
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A Technical Guide to (S)-1-Boc-3-(aminomethyl)pyrrolidine: A Comparative Analysis for Drug Discovery Professionals
Introduction: The Strategic Importance of Chiral Pyrrolidines in Medicinal Chemistry
(S)-1-Boc-3-(aminomethyl)pyrrolidine is a versatile chiral building block widely utilized in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyrrolidine ring, a primary amine protected by a tert-butoxycarbonyl (Boc) group, and a defined stereocenter, makes it a valuable intermediate in the synthesis of complex, biologically active molecules.[1][2] The pyrrolidine scaffold is a cornerstone in drug discovery, appearing in numerous FDA-approved drugs.[3] This is due to its ability to introduce conformational rigidity, enhance metabolic stability, and improve cell permeability of the final compound.[4] The Boc protecting group offers the advantage of being stable under various reaction conditions while being easily removable, allowing for selective manipulation of the amine functionality.[5]
This guide will focus on the validated use of this compound, particularly in the synthesis of DPP-4 inhibitors, a significant class of drugs for the treatment of type 2 diabetes. We will objectively compare its performance with alternative chiral amines, supported by experimental data from the scientific literature.
Comparative Analysis: Performance in the Synthesis of DPP-4 Inhibitors
The inhibition of Dipeptidyl Peptidase-4 (DPP-4) is a key therapeutic strategy for managing type 2 diabetes.[6] Several approved DPP-4 inhibitors incorporate a chiral amine moiety, which is crucial for their interaction with the enzyme's active site. The structure-activity relationship (SAR) studies of DPP-4 inhibitors consistently highlight the importance of the amine scaffold in achieving high potency and selectivity.[5][7][8]
While direct head-to-head comparative studies are not always published in a single paper, a comprehensive analysis of the literature allows for a robust comparison of different chiral building blocks in the synthesis of DPP-4 inhibitors.
Pyrrolidine vs. Piperidine and Other Scaffolds
The choice of the chiral amine has a significant impact on the inhibitory activity of the final compound. For instance, in the design of novel DPP-4 inhibitors, replacing a 2-benzyl-piperazine ring system with a pyrrolidine derivative resulted in the most active inhibitor among the newly designed compounds.[6] This suggests that the five-membered ring of pyrrolidine can offer a more optimal conformation for binding to the DPP-4 active site compared to a six-membered piperazine ring in this specific context.[6]
Studies on aminomethyl-pyridines as DPP-4 inhibitors have also underscored the critical role of the primary amine for hydrogen bonding within the enzyme's active site.[1] this compound provides this essential primary amine in a conformationally constrained and stereochemically defined manner.
The table below summarizes the inhibitory concentrations (IC50) of various DPP-4 inhibitors synthesized using different chiral amine scaffolds, illustrating the impact of the choice of building block on the final biological activity.
| Chiral Amine Scaffold | Resulting DPP-4 Inhibitor Class | Reported IC50 (nM) | Reference |
| Pyrrolidine derivative | 2-benzyl-pyrrolidine derivative | Most active among newly designed compounds | [6] |
| Piperidine derivative | 4-amino-1-benzylpiperidine derivative | 4,000 | [6] |
| 5-Aminomethyl-pyridine | 5-Aminomethyl-4-aryl-pyridines | 10 - 11 | [1] |
| Triazolopiperazine | Sitagliptin | 18 | [6] |
Key Observation: The data indicates that while potent inhibitors can be generated from various scaffolds, the pyrrolidine ring is a highly effective component in achieving low nanomolar inhibitory activity.
Experimental Protocols and Methodologies
To provide a practical context, this section details a representative experimental protocol for the coupling of a carboxylic acid with a chiral amine, a common step in the synthesis of many pharmaceuticals, including DPP-4 inhibitors.
General Amide Coupling Protocol
The following is a generalized procedure for the amide coupling reaction, which can be adapted for this compound and its alternatives.
Caption: Generalized workflow for an amide coupling reaction.
Detailed Steps:
-
Activation: Dissolve the carboxylic acid (1.0 equivalent), a coupling reagent such as HATU (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) in an anhydrous solvent like dimethylformamide (DMF). Stir the mixture at room temperature for approximately 15 minutes to pre-activate the carboxylic acid.
-
Coupling: To the activated carboxylic acid solution, add a solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by a suitable technique such as thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer sequentially with an aqueous solution of a mild base (e.g., saturated sodium bicarbonate) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using silica gel column chromatography to yield the desired amide.
Causality Behind Experimental Choices
-
Choice of Coupling Reagent: Reagents like HATU are often preferred for their high efficiency and ability to suppress racemization, which is critical when working with chiral molecules.
-
Use of a Non-nucleophilic Base: A hindered base such as DIPEA is used to neutralize the acid formed during the reaction without competing with the primary amine as a nucleophile.
-
Anhydrous Conditions: The absence of water is crucial as it can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen prevents unwanted side reactions at this position, ensuring that the coupling occurs specifically at the aminomethyl group. It can be readily removed in a subsequent step under acidic conditions.
Conclusion and Future Outlook
This compound has proven to be a highly valuable and versatile chiral building block in drug discovery. Its successful application in the synthesis of potent DPP-4 inhibitors demonstrates its advantages in providing a rigid, stereochemically defined scaffold that can lead to compounds with superior biological activity. The Boc protecting group further enhances its utility by allowing for controlled and selective chemical transformations.
For researchers and drug development professionals, the selection of the appropriate chiral amine is a critical decision. The evidence presented in this guide, drawn from peer-reviewed literature, supports the consideration of this compound as a preferred building block in the design and synthesis of novel therapeutics, particularly where a constrained chiral amine is required to optimize interactions with a biological target. Future research will likely continue to explore the incorporation of this and similar pyrrolidine derivatives into a wider range of therapeutic agents.
References
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- Soni, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.
- Soni, A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Iranian Journal of Pharmaceutical Research. [Link]
- Soni, A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Semantic Scholar. [Link]
- Ivanov, I., et al. (2023).
- Soni, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed. [Link]
- Ramapanicker, R., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry. [Link]
- Churakova, E., et al. (2022). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. [Link]
- Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. [Link]
- Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Kim, H., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]
- Al-Masoudi, N. A., et al. (2015). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors.
- Chung, C., et al. (2018). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. [Link]
- Sharma, P., et al. (2018). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts.
- Groza, T., et al. (2021). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- Kaczanowska, K., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors.
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- Ramapanicker, R., et al. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-Boc-3-(aminomethyl)pyrrolidine
This document provides essential, immediate safety and logistical information for the proper handling and disposal of (S)-1-Boc-3-(aminomethyl)pyrrolidine (CAS No. 199175-10-5). As a key building block in modern drug discovery and organic synthesis, its responsible management is paramount to ensuring personnel safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Profile and Inherent Chemical Risks
Understanding the chemical nature of this compound is fundamental to appreciating the causality behind its disposal requirements. The molecule's structure incorporates two key features: a pyrrolidine ring and an amine functional group protected by a tert-butoxycarbonyl (Boc) group.
-
Pyrrolidine Core: The parent compound, pyrrolidine, is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] While the Boc group mitigates the amine's reactivity, the underlying hazards of the pyrrolidine scaffold must be respected.
-
Boc-Protected Amine: The Boc group is a common protecting group specifically designed to be stable under basic and nucleophilic conditions but labile to acid.[2][3] This property is critical for disposal considerations; accidental mixing with acidic waste could cleave the Boc group, regenerating the more reactive free amine and producing flammable isobutylene gas and carbon dioxide.[4]
-
Direct Hazards: Safety Data Sheets (SDS) for this compound and its enantiomer classify the compound as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[5][6]
Therefore, the disposal strategy must prevent inadvertent deprotection and manage the inherent irritant properties of the compound.
The Regulatory Imperative: Compliance and Responsibility
In the United States, the management of chemical waste is governed by a "cradle-to-grave" framework established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates a safe workplace through its Laboratory Standard, which requires a formal Chemical Hygiene Plan (CHP).[9][10]
These regulations stipulate that the generator of the waste is legally responsible for its safe handling and disposal.[11] It is a self-validating system; proper disposal is not merely a suggestion but a legal and ethical obligation to protect human health and the environment.[7]
Standard Operating Protocol for Disposal
The only compliant and safe method for disposing of this compound is through a licensed professional hazardous waste disposal service.[12][13] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[14]
Step 1: Pre-Disposal Hazard Assessment & PPE
Before handling the waste, ensure all necessary Personal Protective Equipment (PPE) is in use. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a splash risk.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[13]
-
Body Protection: A properly fastened laboratory coat is required to prevent skin contact.[13]
Step 2: Waste Segregation and Collection
The principle of chemical compatibility is paramount.
-
Collect waste this compound and any materials heavily contaminated with it (e.g., pipette tips, weighing paper) in a dedicated waste container.[15]
-
Crucially, do not mix this waste with other streams, especially acidic waste, to prevent the chemical reaction described in Section 1.[16]
Step 3: Containerization
The integrity of your waste container is essential to prevent leaks and exposures.
-
Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with a secure, leak-proof screw cap.[7]
-
Never use food-grade containers like milk jugs for chemical waste.[7]
-
Keep the container closed at all times except when adding waste. This is a common EPA violation and a significant safety risk.[7][11]
Step 4: Labeling
Proper labeling ensures safe handling and compliant disposal. The container must be clearly marked with:
-
The words "Hazardous Waste" .[13]
-
The full, unambiguous chemical name: "this compound" .
-
The associated hazards (e.g., "Irritant").
-
The date on which the first drop of waste was added to the container (the "accumulation start date").[16]
Step 5: On-Site Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Stored in a well-ventilated area, away from heat or ignition sources.
-
Kept within secondary containment to control any potential leaks.
Step 6: Arranging for Professional Disposal
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[12] They will manage the final transport and disposal, which is typically high-temperature incineration.[15] You must complete a hazardous waste manifest for the shipment, which serves as the legal record for the waste's journey to its final disposition.[11]
Spill Management and Decontamination
In the event of a small spill, take the following immediate actions:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with a non-reactive absorbent material like vermiculite, dry sand, or soda ash.[17]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled hazardous waste container.[18]
-
Clean the spill area and dispose of all contaminated materials (gloves, wipes) as hazardous waste.
Empty Container Disposal: An empty container that held this compound must be treated as hazardous waste.[13] If institutional policy allows, it may be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this procedure must be collected and disposed of as hazardous waste.[13]
Data and Safety Summary Table
| Parameter | Description | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |
| GHS Pictogram | [6] | |
| Required PPE | Chemical safety goggles, chemical-resistant gloves (nitrile), laboratory coat. | [5][13] |
| Incompatible Materials | Strong oxidizing agents, strong acids. Mixing with acids can cause a chemical reaction releasing the free amine and flammable gas. | [4][5] |
| Primary Disposal Method | Collection by a licensed hazardous waste contractor for incineration. | [5][6][13] |
| Spill Cleanup Material | Dry, inert absorbent material (vermiculite, sand, soda ash). | [17] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the compliant disposal of this compound waste.
Caption: Workflow for compliant waste management.
References
- OSHA Compliance For Labor
- Safety Data Sheet - Pyrrolidine. Sigma-Aldrich. URL
- Are You In Compliance With Proper Lab Waste Disposal Regul
- Hazardous Waste Disposal Guidelines. Purdue University. URL
- Safety Data Sheet - (S)-3-(Boc-amino)pyrrolidine. AK Scientific, Inc. URL
- Safety Data Sheet - Pyrrolidine. Fisher Scientific. URL
- Safety Data Sheet - (S)-(-)-1-Boc-3-aminopyrrolidine. Fisher Scientific. URL
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. URL
- MSDS - Safety D
- Safety Data Sheet - (S)-(+)-1-Boc-3-(aminomethyl)pyrrolidine. Fisher Scientific. URL
- Safety Data Sheet - Pyrrolidine. Fisher Scientific. URL
- Best Practices for Hazardous Waste Disposal. AEG Environmental. URL
- Hazard Summary - Pyrrolidine. New Jersey Department of Health. URL
- Safety Data Sheet - Pyrrolidine for Synthesis. Loba Chemie. URL
- The OSHA Laboratory Standard. Lab Manager Magazine. URL
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. URL
- Hazardous Waste. U.S. Environmental Protection Agency. URL
- Safety Data Sheet - Pyrrolidine. Apollo Scientific. URL
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. U.S.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
- BOC Protection and Deprotection. J&K Scientific LLC. URL
- Proper Disposal of 1-Boc-3-(hydroxymethyl)pyrrolidine: A Comprehensive Guide. BenchChem. URL
- Safety Data Sheet - Methyl N-Boc-pyrrolidine-3-carboxyl
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- Amine Protection and Deprotection. Master Organic Chemistry. URL
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Navigating the Safe Handling of (S)-1-Boc-3-(aminomethyl)pyrrolidine: A Guide for Research Professionals
As a Senior Application Scientist, I've witnessed firsthand the critical importance of rigorous safety protocols in the laboratory. The proper handling of specialized reagents like (S)-1-Boc-3-(aminomethyl)pyrrolidine is not merely a matter of regulatory compliance; it is the bedrock of scientific integrity and, most importantly, the well-being of our research community. This guide is designed to provide you with the essential, immediate safety and logistical information needed to handle this compound with the confidence that comes from a deep understanding of its properties and the causality behind each procedural step.
This compound is a valuable chiral building block in medicinal chemistry and drug development, frequently used in the synthesis of novel pharmaceutical agents.[1] Its structure, featuring a Boc-protected amine, makes it a key intermediate for introducing pyrrolidine motifs into larger molecules.[1] However, its utility is matched by a set of hazards that demand respect and careful management.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. [2]
-
H319: Causes serious eye irritation. [2]
-
H400: Very toxic to aquatic life. [2]
The primary amine functionality contributes to its irritant properties, while the overall molecular structure dictates its oral toxicity and environmental persistence. The Boc protecting group, while rendering the secondary amine non-nucleophilic, does not eliminate the hazards associated with the primary amine.
Core Data for this compound
| Property | Value | Source |
| CAS Number | 199175-10-5 | [3] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [2][3] |
| Molecular Weight | 200.28 g/mol | [2][3] |
| Appearance | Yellow oil or liquid | |
| Storage Temperature | 2-8°C | [2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of specific PPE is directly dictated by the identified hazards of skin irritation, serious eye damage, and potential inhalation of aerosols.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. | Chemical splash goggles and a full-face shield.[4] | Protects against splashes that can cause serious eye irritation. A face shield offers broader protection during transfers and solution preparations. |
| Hand Protection | Disposable nitrile gloves. | Double-gloving with nitrile or neoprene gloves.[4] | Prevents skin contact. Inspect gloves for any signs of degradation before use. Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Chemical-resistant apron worn over the lab coat. | Provides a barrier against spills and splashes. |
| Footwear | Closed-toe shoes. | Chemical-resistant footwear. | Protects feet from spills. |
| Respiratory Protection | Not generally required with adequate engineering controls (i.e., a certified chemical fume hood). | A NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and amines) should be available for spills or if engineering controls are insufficient. | Minimizes the risk of inhaling any aerosols that may be generated. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a well-defined workflow is crucial for minimizing risk. The following protocol is designed to be a self-validating system, ensuring that safety is integrated into every step of the process.
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Detailed Methodologies
Preparation and Engineering Controls:
-
Hazard Assessment: Before beginning any new procedure, conduct a thorough hazard assessment.
-
Fume Hood: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Have a chemical spill kit appropriate for amines nearby.
Weighing and Aliquoting:
-
Don the appropriate PPE before entering the designated handling area.
-
To prevent static discharge when handling solid forms, use an anti-static weigh boat or grounding mat.
-
Carefully weigh the desired amount of the compound, avoiding the creation of dust or aerosols.
-
If preparing a solution, add the compound slowly to the solvent to prevent splashing.
Post-Handling:
-
Thoroughly clean the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and wipe dry.
-
Carefully remove PPE, avoiding cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
-
Label all containers with the chemical name, concentration, date, and appropriate hazard pictograms.
Emergency Response: Immediate and Decisive Action
In the event of an accidental exposure or spill, a swift and correct response is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][7] |
Spill Response Protocol
This protocol outlines the steps for managing a small, manageable spill. For large spills, evacuate the area and contact your institution's emergency response team.
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Secure the Area: If necessary, evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Put on the appropriate PPE, including a lab coat, double gloves, chemical splash goggles, and a face shield. A respirator may be necessary depending on the size and nature of the spill.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to dike the spill and prevent it from spreading.[5][8] Do not let the product enter drains.[5]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[9][10]
-
Decontaminate the Area: Clean the spill area with a detergent solution and water. Wipe the area dry with paper towels. Dispose of all cleaning materials in the hazardous waste container.[4][10]
-
Post-Cleanup: Remove and dispose of contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water. Document the spill and the cleanup procedure according to your institution's policies.
Disposal Plan: Environmental Stewardship
The high aquatic toxicity (H400) of this compound necessitates a stringent disposal plan to prevent environmental contamination.
Waste Segregation and Disposal Workflow
Caption: A workflow for the proper disposal of this compound and associated waste.
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused product and solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate from the cleaning of containers must be collected and disposed of as hazardous waste.[11] After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous glass or plastic waste.
-
Final Disposal: The ultimate disposal of all waste containing this compound must be handled by a licensed professional waste disposal service, typically through high-temperature incineration.[11]
By integrating these safety and handling protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the responsible advancement of scientific research.
References
- Technical Guide: Safety and Handling of (S)-1-Boc-2-(aminomethyl)pyrrolidine. Benchchem.
- Sustainable and chemoselective N-Boc protection of amines in biodegradable deep eutectic solvent.
- Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- 1-Boc-3-pyrrolidinol. PubChem. [Link]
- Environmental impacts of amines and their degradation products: Current st
- Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
- Emergency and Spill Response Procedures. Auburn University. [Link]
- Chapter 5: Chemical Spill Procedures. University of Mary Washington. [Link]
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid c
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
